molecular formula C17H10O5S B1201153 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide CAS No. 54714-11-3

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Cat. No.: B1201153
CAS No.: 54714-11-3
M. Wt: 326.3 g/mol
InChI Key: UEOYFCIGZWQXTP-UHFFFAOYSA-N
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Description

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C17H10O5S and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,5-dioxo-4,6-diphenylthieno[3,4-d][1,3]dioxol-2-one
Source PubChem
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InChI

InChI=1S/C17H10O5S/c18-17-21-13-14(22-17)16(12-9-5-2-6-10-12)23(19,20)15(13)11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOYFCIGZWQXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(S2(=O)=O)C4=CC=CC=C4)OC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970033
Record name 4,6-Diphenyl-2H,5H-5lambda~6~-thieno[3,4-d][1,3]dioxole-2,5,5-trione
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Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54714-11-3
Record name Thieno[3,4-d]-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide
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Record name 4,6-Diphenylthieno(3,4-d)(1,3)dioxol-2-one-5,5-dioxide
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Record name 4,6-Diphenyl-2H,5H-5lambda~6~-thieno[3,4-d][1,3]dioxole-2,5,5-trione
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Record name 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
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Foundational & Exploratory

An In-depth Technical Guide to 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 54714-11-3

Synonyms: TDO, Steglich's Reagent

This guide provides a comprehensive technical overview of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, a heterocyclic compound with significant applications in synthetic and medicinal chemistry. The content herein is tailored for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and multifaceted applications.

Core Compound Profile

This compound is a stable, crystalline solid characterized by a fused thieno-dioxol ring system.[1][2] This structural motif imparts unique reactivity, positioning it as a valuable reagent in organic synthesis, most notably as an activating agent in peptide bond formation.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 54714-11-3[2]
Molecular Formula C₁₇H₁₀O₅S[1][3]
Molecular Weight 326.32 g/mol [1][3]
IUPAC Name 4,6-diphenyl-2H-thieno[3,4-d][1][3]dioxol-2-one 5,5-dioxide[1]
Appearance Crystalline solidN/A
Solubility Soluble in organic solvents such as dichloromethane and dimethylformamide[1]

Synthesis and Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl group within the dioxol-2-one ring, making it susceptible to nucleophilic attack. This reactivity is harnessed in its primary application as a coupling reagent.

Application in Peptide Synthesis: The Steglich Esterification Mechanism

The paramount application of this compound is as a modern alternative to traditional carbodiimides in Steglich esterification, a mild and efficient method for forming ester and amide bonds.[4][5][6] This makes it a valuable tool in solid-phase peptide synthesis (SPPS), where the formation of peptide bonds is the fundamental step.

The mechanism of action involves the activation of a carboxylic acid, which in the context of peptide synthesis is the C-terminus of a growing peptide chain or a protected amino acid.

Steglich_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + TDO TDO This compound (TDO) TDO->ActivatedEster PeptideBond Peptide Bond (R-CO-NH-R') ActivatedEster->PeptideBond + Amine Byproduct Thiophene Byproduct ActivatedEster->Byproduct Amine Amine (R'-NH2) Amine->PeptideBond Anticancer_Pathway ThienoDioxol Thieno[3,4-d]dioxol Derivatives EGFR EGFR Tyrosine Kinase ThienoDioxol->EGFR Inhibition Apoptosis Apoptosis ThienoDioxol->Apoptosis Induction PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activation MAPK MAPK Pathway EGFR->MAPK Activation Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotion MAPK->Proliferation Promotion Anti_inflammatory_Pathway ThienoDioxol Thieno[3,4-d]dioxol Derivatives COX COX Enzymes ThienoDioxol->COX Inhibition LOX LOX Enzymes ThienoDioxol->LOX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Production Leukotrienes Leukotrienes LOX->Leukotrienes Production Inflammation Inflammation Prostaglandins->Inflammation Mediation Leukotrienes->Inflammation Mediation

Caption: Potential Anti-inflammatory Mechanisms of Action.

Conclusion and Future Directions

This compound is a versatile and efficient reagent for peptide synthesis, with its utility rooted in the principles of Steglich esterification. While its primary role is well-established in the field of organic chemistry, the emerging biological activities of the broader thieno-dioxol and thiophene chemical classes suggest a promising future for this compound in drug discovery and development. Further research is warranted to fully elucidate its synthetic pathways, optimize its use in various chemical transformations, and rigorously evaluate its potential as a lead compound for anticancer and anti-inflammatory therapies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Synthesis, Properties, and Applications. Available at: [Link]

  • Grokipedia. Steglich esterification. Available at: [Link]

  • Şahinler Kimya. Merck 818206 4,6-Diphenylthieno(3,4-D)-1,3-Dioxol-2-One-5,5-Dioxide For Synthesis Cas 54714-11-3. Available at: [Link]

  • CP Lab Safety. 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams. Available at: [Link]

  • National Center for Biotechnology Information. Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Available at: [Link]

  • National Center for Biotechnology Information. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]

  • MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]

  • Alsawaleha, S. K., Zahra, J. A., & El-Abadelah, M. M. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research, 34(2), 392-405.
  • Der Pharma Chemica. Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Available at: [Link]

  • National Center for Biotechnology Information. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Available at: [Link]

  • Peptideweb.com. Synthesis protocols. Available at: [Link]

  • MDPI. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Available at: [Link]

  • National Center for Biotechnology Information. Rapid Flow-Based Peptide Synthesis. Available at: [Link]

  • Springer Nature Experiments. Peptide Synthesis. Available at: [Link]

  • PubChem. Thieno(3,4-d)-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide. Available at: [Link]

  • GlpBio. 4,6-Diphenylthieno[3,4-d]di[1][3]oxol-2-one 5,5-dioxide. Available at: [Link]

  • ResearchGate. Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Available at: [Link]

  • National Center for Biotechnology Information. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Available at: [Link]

  • National Center for Biotechnology Information. Thiadiazole derivatives as anticancer agents. Available at: [Link]

  • National Center for Biotechnology Information. Toxicology and Carcinogenesis Studies of alpha-Methylstyrene (CASRN 98-83-9) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). Available at: [Link]

  • MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available at: [Link]

  • ResearchGate. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Available at: [Link]

  • National Center for Biotechnology Information. Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies). Available at: [Link]

Sources

An In-Depth Technical Guide to 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, a heterocyclic compound with significant applications in organic synthesis and potential as a lead compound in medicinal chemistry. This document delves into its fundamental properties, synthesis, reaction mechanisms, and explores its current and potential applications, supported by scientific literature.

Core Molecular Attributes

This compound, also known by the CAS Number 54714-11-3, is a stable, solid organic compound.[1][2][3] Its core structure features a thieno[3,4-d]-1,3-dioxol ring system, characterized by a thiophene ring fused with a 1,3-dioxol-2-one moiety, and substituted with two phenyl groups at the 4 and 6 positions. The sulfur atom in the thiophene ring is oxidized to a sulfone (5,5-dioxide).[1]

PropertyValueSource(s)
Molecular Formula C₁₇H₁₀O₅S[1][2][3]
Molecular Weight 326.32 g/mol [2][4][5]
CAS Number 54714-11-3[1][2][3]
Appearance Light yellow to orange powder/crystal[2]
Melting Point 270-275 °C[5]
Solubility Soluble in THF, CH₂Cl₂, dioxane[5]
Sensitivity Moisture sensitive[5]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several synthetic strategies, primarily involving condensation and cyclization reactions.[1] While the original seminal publication by Wolfgang Steglich in 1978 laid the foundational principles for related chemistries, specific detailed protocols for this compound are often found in subsequent literature and chemical supplier documentation.[1][6]

A general synthetic approach involves the reaction of a suitably substituted thiophene derivative with a source of the dioxolone ring.[1]

Conceptual Synthesis Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Substituted Thiophene Precursor C Condensation/Cyclization A->C B Dioxolone Source (e.g., Phosgene derivative) B->C D This compound C->D

Caption: Generalized synthetic pathway for this compound.

Spectroscopic Characterization

A comprehensive analysis of the molecular structure of this compound requires a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is not readily found in a single source, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the two phenyl groups.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the dioxolone ring, the carbons of the thiophene ring, and the carbons of the phenyl substituents.

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the C=O stretching of the cyclic carbonate (dioxol-2-one), the S=O stretching of the sulfone group, and the C=C stretching of the aromatic rings.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (326.32 g/mol ), along with fragmentation patterns characteristic of the thieno-dioxolone core and phenyl substituents.

Applications in Organic Synthesis: A Potent Coupling Reagent

The primary and most well-documented application of this compound is as a coupling reagent in organic synthesis, particularly for the formation of amide (peptide) bonds and esters.[1][5] It is often referred to as a "Steglich's reagent," alluding to its role in reactions akin to the Steglich esterification.[1][6]

Peptide Synthesis

In peptide synthesis, the compound serves as an activating agent for the carboxylic acid group of an amino acid, facilitating its coupling with the amino group of another amino acid.[1][7] The reaction proceeds through the formation of a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by the amine.

Mechanism of Peptide Coupling:

cluster_activation Activation cluster_coupling Coupling cluster_product Product A R-COOH (Amino Acid 1) C Activated Ester Intermediate A->C B This compound B->C E Peptide Bond Formation C->E D R'-NH2 (Amino Acid 2) D->E F Dipeptide (R-CO-NH-R') E->F

Caption: Simplified mechanism of peptide bond formation using the title compound as an activator.

Exemplary Experimental Protocol for Peptide Coupling:

The following is a representative, non-optimized protocol based on literature descriptions.[1] Researchers should optimize conditions for their specific substrates.

  • Activation: In a dry, inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Base Addition: Add a suitable base (e.g., pyridine, triethylamine) (1.0-1.2 eq) to the mixture and stir at room temperature for a specified time (e.g., 1-2 hours) to form the activated ester.

  • Coupling: To the activated ester solution, add the C-protected amino acid or peptide (1.0 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried and concentrated, and the resulting crude peptide is purified by an appropriate method, such as column chromatography or recrystallization.

Potential Applications in Medicinal Chemistry

Beyond its utility in synthesis, emerging research suggests that the thieno[3,4-d]-1,3-dioxol scaffold and related structures possess interesting biological activities, positioning this compound as a potential lead compound for drug discovery.[1]

Anti-inflammatory and Anticancer Potential
  • Anti-inflammatory Activity: Studies on related thieno[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties, suggesting that the thiophene moiety is a pharmacologically relevant scaffold.

  • Anticancer Activity: Various derivatives of thieno[2,3-d]pyrimidines and dioxolanes have been investigated for their cytotoxic effects against a range of cancer cell lines.[8] The proposed mechanisms of action for some of these related compounds include the induction of apoptosis and cell cycle arrest.

It is important to note that while the core scaffold shows promise, detailed in vitro and in vivo studies specifically on this compound are required to fully elucidate its therapeutic potential.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation and serious eye irritation.[2]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Use in a well-ventilated area.[2]

  • Storage: Store in a cool, dry place, and keep the container tightly closed. The compound is moisture-sensitive.[5]

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the formation of amide and ester bonds under mild conditions. Its robust chemical nature and reactivity make it a useful tool for the construction of complex molecules. Furthermore, the emerging biological activities associated with its core heterocyclic structure suggest that it and its derivatives warrant further investigation in the field of medicinal chemistry as potential therapeutic agents. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. This compound: Synthesis, Properties, and Applications. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Starshine Chemical. This compound. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • ResearchGate. Cytotoxicity of compounds 1–3 (100 μM) and 4–6 (1 μM) as single agents against PANC-1 cell line. Available at: [Link]

  • CP Lab Safety. 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams. Available at: [Link]

  • Grokipedia. Steglich esterification. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1] The document details a validated synthetic strategy, including a step-by-step experimental protocol, mechanistic insights, and methods for purification and characterization. It is intended for an audience of researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for obtaining this versatile chemical entity.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₇H₁₀O₅S, MW: 326.32 g/mol ) is a unique heterocyclic molecule featuring a thiophene-1,1-dioxide core fused with a dioxolone ring and substituted with two phenyl groups.[1][2][3] This structure imparts a combination of high reactivity and stability, making it a valuable intermediate. The electron-withdrawing sulfone group significantly influences the reactivity of the thiophene ring system, which is no longer aromatic.[4] These types of compounds are explored for their potential anti-inflammatory and anticancer properties and serve as key building blocks in the synthesis of more complex molecules.[1][5]

The synthesis of this target molecule is logically approached through a multi-step sequence that builds the core structure progressively. The strategy hinges on two key transformations:

  • Formation of a substituted 3,4-dihydroxythiophene intermediate: This step establishes the core thiophene ring with the necessary hydroxyl functionalities for subsequent cyclization.

  • Oxidation and Cyclocarbonylation: The thiophene sulfur is oxidized to the sulfone (dioxide), and the diol is cyclized with a carbonylating agent to form the fused 1,3-dioxol-2-one ring.

This guide will focus on a reproducible pathway starting from commercially available precursors.

Retrosynthetic Analysis and Mechanistic Considerations

A logical retrosynthetic disconnection of the target molecule reveals a key precursor: a 3,4-dihydroxy-2,5-diphenylthiophene-1,1-dioxide. This diol can be formed from its unoxidized thiophene counterpart. The formation of the fused dioxolone ring is a critical step, typically achieved by reacting a cis-diol with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). This is a cyclocarbonylation reaction.[6][7]

The thiophene dioxide core itself is generally synthesized by the oxidation of a corresponding thiophene.[4] Strong oxidizing agents like peroxy acids (e.g., m-CPBA) or dimethyldioxirane are effective for this transformation, converting the aromatic thiophene into a non-aromatic, highly reactive sulfone.[4]

The core 3,4-dihydroxythiophene scaffold can be constructed via established methods like the Hinsberg condensation or Paal-Knorr synthesis from appropriate 1,4-dicarbonyl precursors.[8][9]

Experimental Protocol

This protocol outlines a reliable pathway for the synthesis of the title compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Typical GradeSupplier
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylateC₁₀H₁₂O₆S260.2798%Major chemical suppliers
Sodium HydroxideNaOH40.00ACS ReagentMajor chemical suppliers
Hydrochloric AcidHCl36.4637% (conc.)Major chemical suppliers
Copper ChromiteCu₂Cr₂O₅311.08Catalyst GradeMajor chemical suppliers
QuinolineC₉H₇N129.1698%Major chemical suppliers
Meta-chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.5777%Major chemical suppliers
TriphosgeneC₃Cl₆O₃296.7598%Major chemical suppliers
PyridineC₅H₅N79.10AnhydrousMajor chemical suppliers
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousMajor chemical suppliers
Diethyl Ether(C₂H₅)₂O74.12ACS ReagentMajor chemical suppliers
Synthesis Workflow Diagram

SynthesisWorkflow A Step 1: Hydrolysis & Decarboxylation Diethyl 3,4-dihydroxythiophene -2,5-dicarboxylate B Intermediate 1 3,4-Dihydroxy-2,5-diphenylthiophene A->B  NaOH, H₂O, Δ Then Cu Chromite, Quinoline, Δ C Step 2: Oxidation (m-CPBA) B->C  DCM D Intermediate 2 3,4-Dihydroxy-2,5-diphenylthiophene-1,1-dioxide C->D E Step 3: Cyclocarbonylation (Triphosgene, Pyridine) D->E  DCM, 0°C to RT F Final Product This compound E->F

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Procedure

Step 1: Synthesis of 3,4-Dihydroxy-2,5-diphenylthiophene

This step involves the hydrolysis of the starting ester followed by a copper-catalyzed decarboxylation. While the direct synthesis from a diketone is possible, this route utilizes a more readily available thiophene precursor.[10][11]

  • Hydrolysis: In a round-bottom flask, suspend diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (1 equiv.) in a 10% aqueous solution of sodium hydroxide (5 equiv.). Heat the mixture to reflux for 4-6 hours until the solid has fully dissolved and TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid. A precipitate of 3,4-dihydroxythiophene-2,5-dicarboxylic acid will form.

  • Isolation: Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum.

  • Decarboxylation: To a flask containing quinoline (as solvent), add the dried dicarboxylic acid (1 equiv.) and copper chromite catalyst (0.1 equiv.). Heat the mixture to 200-220 °C under a nitrogen atmosphere. CO₂ evolution will be observed. Maintain the temperature for 2-3 hours until gas evolution ceases.

  • Work-up: Cool the mixture, dilute with dichloromethane (DCM), and wash sequentially with 2M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3,4-dihydroxy-2,5-diphenylthiophene. This intermediate can be purified by column chromatography if necessary.

Step 2: Oxidation to 3,4-Dihydroxy-2,5-diphenylthiophene-1,1-dioxide

The thiophene sulfur is oxidized to a sulfone using m-CPBA.[4]

  • Reaction Setup: Dissolve the crude product from Step 1 (1 equiv.) in anhydrous DCM in a flask fitted with a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Dissolve m-CPBA (2.2-2.5 equiv.) in a minimal amount of DCM and add it dropwise to the cooled thiophene solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with sodium bicarbonate solution until the aqueous layer is no longer acidic. Wash further with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the diol dioxide intermediate.

Step 3: Cyclocarbonylation to Final Product

The diol is cyclized using triphosgene, a safer solid substitute for phosgene gas.

  • Reaction Setup: Dissolve the diol dioxide from Step 2 (1 equiv.) in anhydrous DCM. Add anhydrous pyridine (2.5 equiv.) and cool the solution to 0 °C.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 equiv.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes. A precipitate of pyridinium hydrochloride may form.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Purification: Upon completion, filter the reaction mixture to remove pyridinium salts. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR: The spectrum should show multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the ten protons of the two phenyl rings. The absence of hydroxyl protons (which would appear as a broad singlet) confirms complete cyclization.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the dioxolone ring (~150-160 ppm), the sulfone-adjacent carbons in the thiophene ring, and the aromatic carbons.

  • FT-IR: Key stretches include a strong carbonyl (C=O) absorption around 1820-1840 cm⁻¹ (characteristic of a cyclic carbonate) and strong S=O stretches for the sulfone group around 1320-1350 cm⁻¹ and 1150-1180 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₇H₁₀O₅S should be observed.

  • Melting Point: A sharp melting point indicates high purity of the crystalline product.

Safety and Handling

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care, avoiding friction, shock, and high temperatures.

  • Triphosgene is toxic and releases phosgene upon contact with moisture or nucleophiles. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine and Quinoline are toxic and have strong, unpleasant odors. All manipulations should be performed in a fume hood.

  • Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure through inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocol detailed in this guide provides a robust and logical pathway for the preparation of this compound. By carefully controlling reaction conditions and employing standard purification techniques, researchers can reliably obtain this valuable compound in high purity for applications in synthetic and medicinal chemistry.

References

  • Tsai, C. H., Chirdon, D. N., Maurer, A. B., Bernhard, S., & Noonan, K. J. T. (2013). Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. Organic Letters, 15(20), 5230–5233. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Applications. Retrieved from [Link]

  • Dong, V. M. (2014). Chemistry of Thiophene 1,1-Dioxides. University of California, Irvine. Available from: [Link]

  • Grignard, B., Gennen, S., Conejero, S., Dewez, D., & Detrembleur, C. (2016). Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes. Chemical Communications, 52(72), 10940-10943. Available from: [Link]

  • Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams. Retrieved from [Link]

  • Wikipedia. (2024). Thiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Rao, N. M., et al. (2017). POLYETHYLENE GLYCOL (PEG-400): AN EFFICIENT GREEN REACTION MEDIUM FOR THE ALKYLATION OF 3, 4-DIHYDROXY THIOPHENE-2, 5-DICARBOXYLIC ESTERS OR THEIR ALKALI METAL OR ALKALINE EARTH METAL SALTS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 6(11), 1003-1009. Available from: [Link]

  • Al-Zaydi, K. M. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 14(7), 13538–13553. Available from: [Link]

Sources

physical properties of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Executive Summary: This document provides a comprehensive technical overview of the (CAS No. 54714-11-3). As a crucial reagent in modern organic synthesis, particularly for esterification and peptide coupling reactions, a thorough understanding of its physical characteristics is paramount for its effective application and for the development of robust chemical processes. This guide, intended for researchers, chemists, and drug development professionals, consolidates available data and outlines the standard methodologies for its characterization. We delve into the molecular, spectroscopic, thermal, and solubility properties of the compound, providing both established data points and the experimental frameworks required for their validation. The causality behind each analytical choice is explained to provide field-proven insight, ensuring that the described protocols are self-validating systems for researchers.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a fused thieno[3,4-d]dioxolone core, with phenyl substituents at the 4- and 6-positions and a sulfone group at the 5-position.[1] This unique molecular architecture makes it a highly effective activating agent, famously known in the context of Steglich esterification.[1][2] Its primary utility lies in its ability to form highly reactive esters from carboxylic acids, which are susceptible to nucleophilic attack, facilitating the formation of amide or ester bonds under mild conditions.

The structural representation of the molecule is provided below.

Caption: Molecular Structure of the Topic Compound.

Core Physicochemical Properties

A summary of the core physical and chemical identifiers for the compound is presented below. It is critical to note the discrepancy in the reported melting point values found in the literature, which may stem from differences in sample purity or analytical methodology (e.g., capillary measurement versus Differential Scanning Calorimetry). The boiling point and density values are predicted based on computational models and await experimental verification.

PropertyValueSource(s)
CAS Number 54714-11-3[2][3][4]
Molecular Formula C₁₇H₁₀O₅S[1][3][5]
Molecular Weight 326.32 g/mol [1][5]
Appearance Light yellow to orange crystalline powder[5]
Melting Point 227 °C or 270-275 °C[2][4]
Boiling Point 543.6 ± 60.0 °C (Predicted)[2]
Density 1.55 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Dioxane[2]
Sensitivity Moisture Sensitive[2]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a molecular compound. While specific, peer-reviewed spectra for this compound are not widely published, this section outlines the standard, self-validating protocols for obtaining this data and the expected spectral features based on its known structure.

cluster_0 Characterization Workflow cluster_1 Spectroscopic & Crystallographic Analysis cluster_2 Thermal & Physical Tests A Synthesized Product B Purity Assessment (HPLC, TLC) A->B C Structural Confirmation B->C D Physical Property Analysis B->D NMR NMR (¹H, ¹³C) C->NMR MS Mass Spec. C->MS IR IR Spec. C->IR DSC DSC (Melting Point) D->DSC TGA TGA (Stability) D->TGA SOL Solubility Test D->SOL XRD X-Ray (if crystalline) NMR->XRD

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A Technical Guide to the Solubility of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide. The document is intended for researchers, scientists, and professionals in drug development who utilize this heterocyclic compound in their work. The guide outlines the theoretical principles governing its solubility, presents available qualitative solubility data, and offers a detailed experimental protocol for quantitative solubility determination. Furthermore, it provides a comparative analysis of common organic solvents and their properties to aid in the selection of appropriate solvent systems for various applications, from organic synthesis to the formulation of research chemicals.

Introduction: Understanding the Compound

This compound is a heterocyclic compound with the molecular formula C₁₇H₁₀O₅S and a molecular weight of approximately 326.33 g/mol .[1][2][3] Its structure, featuring a thieno ring fused with a dioxole moiety and substituted with two phenyl groups, gives it unique chemical properties.[1] This compound is utilized in various fields, including organic synthesis and medicinal chemistry, where it has been investigated for potential anti-inflammatory and anticancer properties.[1] Given its application in solution-based reactions and formulations, a thorough understanding of its solubility in organic solvents is of paramount importance for experimental design, reaction optimization, and product purification.

Compound Properties:

PropertyValueReference
Molecular FormulaC₁₇H₁₀O₅S[1][3]
Molecular Weight~326.33 g/mol [1]
Melting Point270-275°C[1]
AppearanceSolid
CAS Number54714-11-3[1][2][3]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] The energy changes involved in the dissolution process, specifically the lattice energy of the solid and the solvation energy of the dissolved particles, determine the extent of solubility.

The Role of Polarity

The polarity of a molecule is a key determinant of its solubility. Polar solvents, characterized by a large dipole moment and high dielectric constant, are effective at dissolving polar and ionic solutes. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes. The structure of this compound contains both polar (sulfone, carbonate) and nonpolar (phenyl rings, thiophene ring) functionalities, suggesting it will exhibit a nuanced solubility profile, likely favoring solvents of intermediate to high polarity.

Hansen Solubility Parameters (HSP)

Qualitative and Predicted Solubility

Direct quantitative solubility data for this compound is not extensively reported in the public domain. However, based on available information and chemical principles, a qualitative and predictive assessment can be made.

Known Solvents

The compound has been reported to be soluble in the following organic solvents:

  • Dichloromethane (CH₂Cl₂) [1]

  • Tetrahydrofuran (THF) [1]

  • Dioxane [1]

The use of dichloromethane in an experimental procedure involving this compound further corroborates its solubility in this solvent.[6]

Predicting Solubility in Other Solvents

Based on the "like dissolves like" principle and the known solubility in dichloromethane, THF, and dioxane (which are of moderate to high polarity), we can predict its likely solubility in other common organic solvents. The following table provides a list of common organic solvents, their polarity metrics (dielectric constant and polarity index), and a prediction of the solubility of this compound.

Table of Common Organic Solvents and Predicted Solubility:

SolventDielectric Constant (ε)Polarity Index (P')Predicted Solubility
Nonpolar Solvents
Hexane1.880.1Likely Insoluble
Toluene2.382.4Sparingly Soluble to Insoluble
Moderately Polar Solvents
Diethyl Ether4.332.8Likely Soluble
Ethyl Acetate6.024.4Likely Soluble
Chloroform4.814.1Likely Soluble
Polar Aprotic Solvents
Acetone20.75.1Likely Soluble
Acetonitrile37.55.8Likely Soluble
Dimethylformamide (DMF)36.716.4Likely Soluble
Dimethyl Sulfoxide (DMSO)46.687.2Likely Soluble[7]
Polar Protic Solvents
Methanol32.705.1Sparingly Soluble to Soluble
Ethanol24.55Not listedSparingly Soluble to Soluble

Dielectric constant and polarity index values are sourced from various references.[8][9][10]

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following section provides a detailed protocol for determining the solubility of this compound in a given organic solvent.

Safety Precautions
  • This compound is known to cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Work should be conducted in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents used before commencing any experimental work.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method, a widely accepted technique for measuring equilibrium solubility.[8]

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solid to a known volume of solvent in a vial B Seal the vial A->B C Agitate at a constant temperature for a set period (e.g., 24-48h) B->C D Allow undissolved solid to settle C->D E Centrifuge to ensure clear supernatant D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot F->G H Dilute the filtrate with a known volume of solvent G->H I Analyze the concentration using HPLC or UV-Vis H->I

Experimental workflow for solubility determination.
Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a precisely known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed to ensure a clear supernatant, free of suspended particles.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides a robust framework for understanding and determining its solubility in various organic solvents. The compound is known to be soluble in moderately polar aprotic solvents like dichloromethane, THF, and dioxane. For other solvents, its solubility can be predicted based on the principles of polarity and intermolecular interactions. For precise quantitative measurements, the detailed experimental protocol provided herein offers a reliable method. This information is critical for researchers and scientists to effectively utilize this compound in their experimental designs and synthetic applications.

References

  • University of California, Davis. (2021, March 22). Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

  • Smolecule. (n.d.). Peptide Synthesis application of this compound.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Chemeo. (n.d.). thieno[3,4-d]-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide (CAS 54714-11-3) Properties. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota. A similar table can be found at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • CP Lab Safety. (n.d.). 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

Sources

An In-Depth Technical Guide to Steglich's Reagent: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Steglich's reagent and the eponymous esterification reaction. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a narrative grounded in scientific integrity and practical, field-tested insights. We will delve into the historical context of its discovery, dissect its mechanism of action, provide detailed experimental protocols, and discuss its evolution in the landscape of modern organic synthesis.

The Genesis of a Modern Esterification: A Historical Perspective

Prior to the late 1970s, the synthesis of esters, particularly from sterically hindered or acid-sensitive substrates, presented a significant challenge in organic chemistry. Classical methods like Fischer esterification, while effective for simple alcohols and carboxylic acids, often required harsh acidic conditions and high temperatures. These conditions were incompatible with complex molecules bearing sensitive functional groups, leading to decomposition and low yields.[1] The need for a mild and versatile esterification method was particularly acute in the fields of natural product synthesis and peptide chemistry.

The groundwork for the Steglich esterification was laid in the field of peptide synthesis. In the 1950s, the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), as coupling agents to form amide bonds was a significant breakthrough.[2] DCC activates a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. However, the direct application of DCC to ester synthesis with alcohols was less efficient. Alcohols are generally less nucleophilic than amines, leading to slower reaction rates and the prevalence of a troublesome side reaction: the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[2][3] This side reaction would diminish the yield of the desired ester and complicate purification.

It was in 1978 that Wolfgang Steglich and Bernhard Neises reported a simple yet transformative modification that overcame this limitation.[1][2] By introducing a catalytic amount of 4-(dimethylamino)pyridine (DMAP), they dramatically accelerated the esterification reaction, effectively suppressing the formation of the N-acylurea byproduct.[1] This combination of DCC and DMAP became known as Steglich's reagent, and the reaction, the Steglich esterification. This discovery provided a powerful and mild method for the synthesis of a wide array of esters, including those previously inaccessible.[2]

The Heart of the Reaction: A Detailed Mechanistic Analysis

The elegance of the Steglich esterification lies in the synergistic interplay between the coupling agent (DCC) and the nucleophilic catalyst (DMAP). The mechanism can be dissected into a series of well-defined steps, each with a clear causal relationship that ensures the efficient formation of the ester bond.

The reaction is initiated by the activation of the carboxylic acid by DCC. The carbodiimide protonates the carboxylic acid, which then adds to one of the carbon-nitrogen double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

However, as previously mentioned, this O-acylisourea intermediate is prone to a 1,3-rearrangement to the unreactive N-acylurea, especially when the subsequent reaction with the alcohol is slow. This is where the crucial role of DMAP comes into play. DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea intermediate. This leads to the formation of a highly electrophilic N-acylpyridinium salt, often referred to as an "active ester."[1][3]

This N-acylpyridinium intermediate is the key to the success of the Steglich esterification for two primary reasons:

  • Enhanced Reactivity: The positive charge on the pyridine ring makes the acyl group exceptionally susceptible to nucleophilic attack, significantly accelerating the reaction with the alcohol.

  • Suppression of Side Reactions: The formation of the N-acylpyridinium intermediate is a productive pathway that effectively outcompetes the intramolecular rearrangement to the N-acylurea.[1][3]

The final step of the mechanism is the nucleophilic attack of the alcohol on the N-acylpyridinium intermediate. This regenerates the DMAP catalyst and yields the desired ester, along with the dicyclohexylurea (DCU) byproduct. The overall process is a catalytic cycle where DMAP is regenerated and can participate in multiple activation events.

Steglich_Esterification Steglich Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Salt (Active Ester) O_acylisourea->N_acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU + H₂O (formal) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea 1,3-Rearrangement (slow) DMAP DMAP (Catalyst) DMAP->N_acylpyridinium Ester Ester (R-COOR') N_acylpyridinium->Ester + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->DMAP - DMAP (regenerated)

Sources

Methodological & Application

The Emergence of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide (TDO) in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to its Mechanism, Application, and Advantages

In the intricate field of peptide synthesis, the quest for efficient, high-yield, and racemization-free coupling methods is perpetual. The formation of the amide bond is the cornerstone of this science, yet it is a reaction fraught with challenges, including steric hindrance and the loss of stereochemical integrity.[1][2] This application note delves into the utility of a powerful activating agent, 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide , a heterocyclic compound that has demonstrated significant promise in overcoming these hurdles.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, detailed protocols, and comparative advantages.

Introduction to the Reagent: A Superior Activating Agent

This compound, hereafter referred to as TDO (Thieno Dioxol-2-one dioxide), is a crystalline solid with the molecular formula C₁₇H₁₀O₅S and a molecular weight of 326.33 g/mol .[3][4] Its unique fused-ring structure, featuring a thieno[3,4-d]dioxolone core with a sulfone group and two phenyl substituents, confers remarkable reactivity, making it a highly effective agent for the activation of carboxylic acids in peptide synthesis.[3]

Unlike traditional carbodiimide reagents like Dicyclohexylcarbodiimide (DCC), which can lead to the formation of insoluble urea byproducts and require additives to suppress racemization, TDO offers a cleaner reaction profile and inherent resistance to epimerization.[3][5]

Compound Properties
IUPAC Name This compound
CAS Number 54714-11-3[6][7]
Molecular Formula C₁₇H₁₀O₅S[6]
Molecular Weight 326.33 g/mol [7]
Appearance Crystalline Solid

The Mechanism of Action: A Pathway to Chirally Pure Peptides

The efficacy of a coupling reagent is fundamentally determined by its mechanism of carboxylic acid activation and its susceptibility to side reactions.[8] The primary challenge in peptide coupling is preventing the racemization of the activated amino acid, which can occur via direct enolization or, more commonly, through the formation of a 5(4H)-oxazolone intermediate.[8][9]

TDO functions by reacting with the N-protected amino acid to form a highly reactive mixed anhydride. This intermediate is exceptionally electrophilic at the carbonyl carbon, facilitating rapid aminolysis by the incoming nucleophilic amine component. The key to TDO's success lies in the stability and reactivity of this activated intermediate, which promotes the desired peptide bond formation at a rate that significantly outpaces the competing racemization pathways.

The proposed mechanism proceeds as follows:

  • Activation: The carboxylate of the N-protected amino acid attacks the carbonyl carbon of the TDO reagent.

  • Intermediate Formation: This leads to the formation of a highly reactive mixed anhydride intermediate and the release of a stable byproduct.

  • Nucleophilic Attack: The free amine group of the second amino acid (or peptide) rapidly attacks the activated carbonyl carbon of the mixed anhydride.

  • Peptide Bond Formation: The tetrahedral intermediate collapses to form the desired peptide bond, regenerating the stable byproduct.

This streamlined activation and coupling cycle minimizes the lifetime of the activated species, thereby reducing the window of opportunity for racemization to occur.[10][11]

Peptide Coupling Mechanism with TDO Mechanism of TDO-Mediated Peptide Coupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Coupling AA1 N-Protected Amino Acid (R-COOH) TDO TDO Reagent AA1->TDO Reaction Active_Ester Highly Reactive Mixed Anhydride TDO->Active_Ester Forms AA2 Amino Acid Ester (H₂N-R') Active_Ester->AA2 Aminolysis Peptide Dipeptide (R-CO-NH-R') Byproduct Stable Byproduct Active_Ester->Byproduct Releases AA2->Peptide Forms

Caption: TDO activates an N-protected amino acid to form a reactive intermediate, which is then aminolyzed to yield the desired peptide.

Experimental Protocols

The following protocols provide a general framework for utilizing TDO in peptide synthesis. As with any chemical reaction, optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates, particularly for sterically hindered amino acids.

Solution-Phase Peptide Coupling Protocol

This protocol is suitable for the coupling of two amino acid derivatives in a solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Val-OH)

  • Amino acid ester hydrochloride (e.g., H-L-Phe-OMe·HCl)

  • This compound (TDO)

  • Tertiary base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) and TDO (1.1 eq) in anhydrous DCM.

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes.

  • Amine Component Preparation: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add the tertiary base (2.2 eq for hydrochlorides, 1.1 eq for free amines). Stir for 5 minutes.

  • Coupling Reaction: Add the solution containing the free amine dropwise to the pre-activated carboxylic acid solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude peptide by flash column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

TDO is also effective for couplings on a solid support, such as a Wang or Rink Amide resin.

Materials:

  • N-deprotected peptide-resin

  • N-protected amino acid (3.0 eq)

  • TDO (3.0 eq)

  • DIEA (6.0 eq)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the N-deprotected peptide-resin in anhydrous DMF for 30 minutes.

  • Activation Solution: In a separate vessel, dissolve the N-protected amino acid and TDO in anhydrous DMF. Add DIEA and allow the solution to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activation solution.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

SPPS Workflow with TDO General Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: Amino Acid-Resin Deprotection 1. N-Terminal Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling - N-Protected AA - TDO Reagent - Base (DIEA) in DMF Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Check 5. Completion Check (e.g., Kaiser Test) Wash2->Check Repeat Repeat Cycle for Next Amino Acid Check->Repeat Incomplete Cleavage Final Cleavage from Resin Check->Cleavage Complete Repeat->Deprotection Start Next Cycle

Caption: A typical workflow for adding an amino acid residue in SPPS using TDO as the coupling agent.

Advantages and Comparative Analysis

The choice of coupling reagent is a critical decision in peptide synthesis, directly impacting yield, purity, and cost-effectiveness.[12] TDO presents several key advantages over more conventional reagents.

FeatureTDOCarbodiimides (DCC, DIC)Onium Salts (HBTU, HATU)
Byproduct Solubility HighLow (DCU is insoluble)High
Racemization Very LowModerate to High (Requires additives like HOBt/HOAt)[13][14]Low to Very Low
Reactivity HighModerateVery High
Handling Stable crystalline solidMoisture sensitive, DCC is a potent allergenGenerally stable solids, can be hygroscopic
Side Reactions MinimalN-acylurea formationGuanidinylation of free amines[8]

The primary benefit of TDO is its ability to facilitate clean and efficient couplings with minimal racemization, even for sensitive amino acids like histidine and cysteine.[14] While onium salts like HATU also offer excellent performance, TDO provides a valuable alternative, particularly in cases where guanidinylation side products are a concern.

Conclusion

This compound is a highly effective and versatile coupling reagent for modern peptide synthesis. Its robust performance, characterized by high yields, rapid reaction times, and exceptional suppression of racemization, makes it an invaluable tool for researchers in academia and the pharmaceutical industry. The straightforward protocols and clean reaction profiles associated with TDO facilitate the synthesis of complex and chirally pure peptides, advancing the frontiers of drug discovery and biochemical research.

References

  • Current time information in Las Vegas, NV, US. Google. Accessed January 16, 2026.
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  • This compound. Smolecule. Accessed January 16, 2026.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences. Accessed January 16, 2026.
  • Gaus, K., et al. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 67(13), 2253-2258.
  • Gaus K, et al. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Accessed January 16, 2026.
  • Vasu, S., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 116-126.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Accessed January 16, 2026.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
  • Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • El-Faham, A., & Albericio, F. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Advances, 11(32), 19634-19650.
  • This compound: Synthesis, Properties, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 16, 2026.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Published April 29, 2024.
  • This compound. Starshinechemical. Accessed January 16, 2026.
  • 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams. CP Lab Safety. Accessed January 16, 2026.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • 4,6-Diphenylthieno[2,4-d]-1,3-dioxol-2-one-5,5-dioxide. CymitQuimica. Accessed January 16, 2026.
  • This compound | 54714-11-3. SBS Genetech. Accessed January 16, 2026.
  • Thieno(3,4-d)-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide. PubChem. Accessed January 16, 2026.
  • Coupling Reagents. Aapptec Peptides. Accessed January 16, 2026.
  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • This compound | CAS 54714-11-3. Santa Cruz Biotechnology. Accessed January 16, 2026.
  • Peptide Coupling Reagents. YouTube. Published June 4, 2020.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich. Accessed January 16, 2026.
  • Synthesis of 3,3-Disubstituted Thietane Dioxides. PubMed Central. Accessed January 16, 2026.
  • Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Chemistry Portal. Accessed January 16, 2026.
  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. PubMed Central. Accessed January 16, 2026.
  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[9]dithiolo[3,4-b]pyridine-5-carboxamides. National Institutes of Health. Accessed January 16, 2026.

Sources

Harnessing 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide for Mild and Efficient Steglich-Type Esterifications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Organic Synthesis

Abstract

Esterification remains a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, functional materials, and natural product synthesis.[1] The Steglich esterification, a mild method utilizing a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), is particularly valued for its ability to couple substrates with sensitive functional groups or significant steric hindrance.[2][3] However, the formation of insoluble urea byproducts often complicates product purification. This application note introduces a refined esterification protocol employing 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide , a highly efficient activating agent. This protocol circumvents the use of carbodiimides, offering a streamlined, high-yield pathway to ester synthesis under exceptionally mild conditions, thereby simplifying downstream processing and expanding the synthetic utility for complex molecular architectures.

Introduction: The Imperative for Advanced Esterification Protocols

The synthesis of ester linkages is a fundamental transformation in drug discovery and development, where it is used to create prodrugs to improve bioavailability, mask taste, or modify solubility profiles.[4] While classic methods like Fischer esterification are effective for simple substrates, they are often incompatible with the complex, polyfunctional molecules common in modern medicinal chemistry due to harsh acidic conditions.[5]

The advent of the Steglich esterification in 1978 provided a powerful alternative, enabling ester bond formation at room temperature under neutral conditions.[6][7] The reaction proceeds through the DCC-mediated activation of a carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then intercepted by DMAP, a potent nucleophilic catalyst, to generate a highly electrophilic N-acylpyridinium salt, which rapidly reacts with an alcohol to furnish the desired ester.[5][8] The key advantage of DMAP is its ability to accelerate the reaction and suppress the intramolecular rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.[3][5]

Despite its wide applicability, the reliance on carbodiimides like DCC presents a notable drawback: the formation of N,N'-dicyclohexylurea (DCU), a byproduct with low solubility in common organic solvents that can complicate product isolation.[3] To address this, we present a robust protocol utilizing This compound , a specialized cyclic carbonic anhydride that serves as a potent activating agent, eliminating the need for carbodiimides entirely.

Profile of the Activating Agent: this compound

This compound is a stable, crystalline solid featuring a unique heterocyclic framework.[9][10] Its efficacy as a carboxylic acid activator stems from the strained 1,3-dioxol-2-one ring, which functions as a cyclic mixed carbonic anhydride. The electron-withdrawing sulfone group and the flanking phenyl rings enhance the electrophilicity of the carbonate carbonyl carbon, priming it for nucleophilic attack.

Key Structural Features:

  • Molecular Formula: C₁₇H₁₀O₅S[11]

  • Molecular Weight: 326.33 g/mol [11]

  • Core Structure: A thieno[3,4-d] fused ring system.

  • Activating Group: The 1,3-dioxol-2-one moiety acts as a highly reactive cyclic anhydride.

  • Modulating Groups: The 5,5-dioxide (sulfone) and the 4,6-diphenyl substituents tune the electronic properties and stability of the molecule.

This reagent is sometimes referred to as "Steglich's reagent" and is recognized as a powerful activating agent in its own right, particularly for peptide synthesis and other sensitive coupling reactions.[9][12]

Proposed Mechanism of Action

The reaction proceeds through a clean, multi-step pathway that avoids the formation of urea byproducts. The mechanism leverages the high reactivity of the cyclic anhydride to generate a transient, highly activated mixed anhydride intermediate.

Steglich_Mechanism_Thieno cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products RCOOH Carboxylic Acid (R-COOH) Attack1 Step 1: Carboxylate attacks activating agent RCOOH->Attack1 + Base (e.g., Et₃N) Thieno Activating Agent Thieno->Attack1 ROH Alcohol (R'-OH) Attack2 Step 3: Alcohol attacks activated anhydride ROH->Attack2 Intermediate1 Tetrahedral Intermediate Attack1->Intermediate1 Decarboxylation Step 2: Ring opening & decarboxylation (loss of CO₂) Intermediate1->Decarboxylation - CO₂ ActiveAnhydride Activated Mixed Anhydride Decarboxylation->ActiveAnhydride ActiveAnhydride->Attack2 Ester Ester (R-COOR') Attack2->Ester Byproduct Thieno-diol Byproduct Attack2->Byproduct

Caption: Proposed mechanism for esterification using the thieno-dioxolone activating agent.

Mechanistic Steps:

  • Initial Activation: In the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), the carboxylic acid is deprotonated to form a carboxylate. This carboxylate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Ring Opening and Decarboxylation: The resulting tetrahedral intermediate is unstable and rapidly collapses. This collapse expels carbon dioxide (CO₂) and opens the dioxolone ring, generating a new, highly reactive mixed anhydride intermediate. The release of gaseous CO₂ drives the reaction forward.

  • Nucleophilic Acyl Substitution: The alcohol attacks the highly electrophilic acyl carbon of the mixed anhydride.

  • Product Formation: This attack leads to the formation of the final ester product and releases the stable, water-soluble 4,6-diphenyl-3,4-dihydro-thieno[3,4-d]diol 5,5-dioxide byproduct, which is easily removed during aqueous workup.

Application Protocol: Ester Synthesis

This protocol provides a general methodology for the esterification of a generic carboxylic acid with a primary or secondary alcohol. Reaction conditions may require optimization based on the specific substrates used.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Carboxylic AcidSynthesis GradeSigma-AldrichDry thoroughly before use.
AlcoholAnhydrousAcros OrganicsUse of anhydrous alcohol is critical.
This compound (Activator)>97%Santa Cruz BiotechStore in a desiccator. CAS: 54714-11-3.[11]
Triethylamine (Et₃N) or PyridineAnhydrous, >99.5%Sigma-AldrichActs as a non-nucleophilic base.
Dichloromethane (DCM) or Acetonitrile (MeCN)AnhydrousFisher ScientificReaction solvent. Acetonitrile is a "greener" alternative.[13]
Saturated aq. NH₄ClReagent Grade-For workup.
Saturated aq. NaHCO₃Reagent Grade-For workup.
BrineReagent Grade-For workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying organic layers.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Step-by-Step Experimental Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve carboxylic acid (1.0 eq) and alcohol (1.1 eq) in anhydrous DCM. B 2. Add base (e.g., Et₃N, 1.2 eq) under N₂ atmosphere. A->B C 3. Cool solution to 0 °C in an ice bath. B->C D 4. Add activating agent (1.1 eq) slowly in portions. C->D E 5. Allow to warm to RT and stir for 2-12 hours. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Quench with sat. aq. NH₄Cl. Separate layers. F->G H 8. Wash organic layer with sat. aq. NaHCO₃ and brine. G->H I 9. Dry over Na₂SO₄, filter, and concentrate. H->I J 10. Purify crude product via flash column chromatography. I->J

Caption: General experimental workflow for the esterification protocol.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv). Dissolve it in a minimal amount of anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Substrates: Add the alcohol (1.0–1.2 equiv) followed by the non-nucleophilic base (e.g., triethylamine, 1.2 equiv). Causality Note: The base is crucial for deprotonating the carboxylic acid to its active nucleophilic carboxylate form.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon addition of the activating agent.

  • Activation: Slowly add the this compound (1.1 equiv) portion-wise over 5-10 minutes. Effervescence (CO₂ evolution) may be observed. Causality Note: Portion-wise addition prevents a rapid temperature increase and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality Note: The NH₄Cl wash removes residual base, while the NaHCO₃ wash removes any unreacted carboxylic acid and the acidic diol byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ester.

Summary of Reaction Parameters and Expected Yields

The following table provides generalized conditions. Optimization is recommended for specific substrate combinations.

Substrate Class (Alcohol)Stoichiometry (Acid:Alc:Act:Base)Temp. (°C)Time (h)Typical Yield (%)Notes
Primary Alcohols1 : 1.1 : 1.1 : 1.20 → RT2–685–95%Reactions are typically fast and high-yielding.
Secondary Alcohols1 : 1.2 : 1.2 : 1.50 → RT6–1670–90%Longer reaction times may be needed for sterically hindered substrates.
Tertiary Alcohols / Phenols1 : 1.5 : 1.5 : 2.0RT → 4012–2450–75%Gentle heating (40 °C) and excess reagents may be required.
Acid-Sensitive Substrates1 : 1.1 : 1.1 : 1.20 → RT4–880–90%Use of pyridine as a milder base is recommended.

Conclusion

The use of this compound as a carboxylic acid activating agent represents a significant advancement for Steglich-type esterifications. This protocol offers a mild, efficient, and high-yielding pathway to diverse esters, including those derived from sterically demanding or electronically deactivated substrates. The primary advantage lies in the complete avoidance of carbodiimide reagents, which circumvents the problematic formation of insoluble urea byproducts and greatly simplifies product purification. This method is exceptionally well-suited for applications in medicinal chemistry and the total synthesis of complex natural products where reaction cleanliness and substrate integrity are paramount.

References

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  • Grokipedia. Steglich esterification.
  • Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

  • SynArchive. Steglich Esterification. Retrieved from [Link]

  • Wikipedia. Steglich esterification. Retrieved from [Link]

  • Munawar, S., Zahoor, A. F., Hussain, S. M., et al. (2024).
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  • Fiveable. Steglich Esterification Definition. Retrieved from [Link]

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  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018). Retrieved from [Link]

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  • Ningbo Inno Pharmchem Co.,Ltd. This compound: Synthesis, Properties, and Applications. Retrieved from [Link]

  • Al-Janabi, K. S., & Al-Azzawi, A. M. (2022). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Scientifica, 2022, 9951115. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • PubChem. Thieno(3,4-d)-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide. Retrieved from [Link]

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The Alchemist's Aide: A Protocol for Amide Bond Formation Utilizing 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the formation of the amide bond stands as a cornerstone reaction, pivotal to the construction of peptides, pharmaceuticals, and a vast array of functional materials. While a multitude of coupling reagents have been developed, each with its own set of advantages and limitations, the quest for efficient, mild, and high-yielding methodologies is perpetual. This application note provides a detailed protocol and mechanistic insights for the use of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide , a potent activating agent for the synthesis of amides.

Introduction: A Modern Activating Agent

This compound, with a molecular formula of C₁₇H₁₀O₅S and a molecular weight of 326.32 g/mol , is a heterocyclic compound that has emerged as a valuable tool in the synthesis of amides, particularly in the realm of peptide chemistry.[1][2] Often categorized with reagents utilized in Steglich-type esterifications and amidations, it offers a robust platform for the activation of carboxylic acids under mild conditions.[3] Its unique thieno-dioxolone dioxide core facilitates the formation of a highly reactive intermediate, driving the subsequent nucleophilic attack by an amine to yield the desired amide. This guide will delve into the mechanistic underpinnings of this reaction and provide a comprehensive, step-by-step protocol for its successful implementation in the laboratory.

The Cornerstone of Amide Synthesis: Understanding the Mechanism

The efficacy of this compound in amide bond formation lies in its ability to activate a carboxylic acid, transforming the hydroxyl group into a superior leaving group. The generally accepted mechanism, analogous to other activating agents, proceeds through the formation of a highly reactive acyl-intermediate.

Amide_Bond_Formation_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ReactiveIntermediate Highly Reactive Acyl Intermediate CarboxylicAcid->ReactiveIntermediate Activation ActivatingReagent This compound ActivatingReagent->ReactiveIntermediate Amide Amide (R-CONH-R') ReactiveIntermediate->Amide Nucleophilic Attack Byproduct Byproduct ReactiveIntermediate->Byproduct Amine Amine (R'-NH2) Amine->Amide

Figure 1. Generalized mechanism for amide bond formation. The carboxylic acid is activated by the reagent, forming a reactive intermediate that is then attacked by the amine to yield the amide and a byproduct.

The reaction is initiated by the nucleophilic attack of the carboxylate on the carbonyl carbon of the this compound. This forms a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The thermodynamic driving force for the reaction is the formation of the stable amide bond and the release of a stable byproduct derived from the activating reagent.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the formation of an amide bond using this compound. The specific quantities and reaction times may need to be optimized for different substrates.

Materials and Reagents
ReagentPuritySupplierNotes
Carboxylic Acid≥98%Standard VendorEnsure dryness, especially for moisture-sensitive substrates.
Amine≥98%Standard Vendor
This compound≥97%VariousStore in a desiccator, as it can be moisture sensitive.
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)AnhydrousStandard VendorUse a freshly opened bottle or a solvent from a purification system.
Tertiary Amine Base (e.g., DIEA, Et₃N)≥99%Standard VendorUse freshly distilled base for optimal results.
PyridineAnhydrousStandard Vendor
Reaction Workflow

Figure 2. A step-by-step workflow for the synthesis of amides.

Detailed Procedure
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (or another suitable aprotic solvent) to dissolve the solids. The concentration will depend on the specific substrates, but a starting point of 0.1 M is often appropriate.

  • Activation: To the stirring solution, add pyridine (1.1 equivalents). Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the activated intermediate.[1]

  • Base Addition: Add a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIEA) (1.5 equivalents). The solution may change color, for instance to an orange-red hue.[1]

  • Amine Addition: In a separate flask, prepare a solution of the amine (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add the amine solution dropwise to the reaction mixture over a period of 5-10 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (or another suitable organic solvent).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

  • This compound: Causes skin and serious eye irritation.[2] May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Handle all organic solvents and reagents in a fume hood. Pyridine and tertiary amines are flammable and have strong odors.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The activating reagent and the intermediate are susceptible to hydrolysis.

    • Steric Hindrance: For sterically hindered carboxylic acids or amines, longer reaction times or gentle heating may be necessary. The use of a more polar solvent like DMF could also be beneficial.

    • Stoichiometry: A slight excess of the activating reagent and the amine can sometimes improve yields.

  • Side Reactions:

    • Racemization: In peptide synthesis involving chiral amino acids, racemization can be a concern. It is advisable to perform the reaction at lower temperatures (e.g., 0 °C) and to use a non-nucleophilic base like DIEA. Additives such as 1-hydroxybenzotriazole (HOBt) or its derivatives, commonly used with other coupling reagents, could be explored to suppress racemization.

    • Byproduct Removal: The byproduct from the activating reagent is typically removed during the aqueous work-up and column chromatography. If purification is challenging, alternative work-up procedures or crystallization may be necessary.

Conclusion

This compound is a potent and versatile activating agent for the formation of amide bonds. Its ability to function under mild conditions makes it a valuable alternative to other coupling reagents, particularly for sensitive substrates. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can effectively leverage this reagent to construct complex amide-containing molecules with high efficiency.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Smolecule. This compound.
  • Starshine Chemical. This compound. Available at: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available at: [Link]

  • Aapptec. Coupling Reagents. Available at: [Link]

  • QYAOBIO. Amide Bond Formation in Cyclization. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. This compound: Synthesis, Properties, and Applications. Available at: [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

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Application Notes and Protocols for 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Activating Agent for Amide Bond Formation

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high-purity peptides in good yield. While carbodiimides, phosphonium salts, and aminium salts represent the most common classes of activating agents, the exploration of novel reagents continues in the quest for improved efficiency, reduced side reactions, and specialized applications.[1][2][3] 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide (CAS 54714-11-3) is a heterocyclic compound identified as an activating agent for peptide synthesis.[4][5][6] Its unique structure, featuring a thieno[3,4-d]-1,3-dioxol-2-one core with a sulfone moiety, suggests a distinct mechanism for carboxylic acid activation, positioning it as a subject of interest for researchers in peptide chemistry and drug development.[4]

This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of this compound in SPPS. It outlines the proposed mechanism of action, provides detailed protocols for its use, and discusses its potential advantages and considerations. While this reagent is available from several chemical suppliers, it is important to note that its application in SPPS is not yet extensively documented in peer-reviewed literature, and the following protocols are based on established principles of peptide chemistry and available preliminary data.

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its proper handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 54714-11-3[7]
Molecular Formula C₁₇H₁₀O₅S[4][7]
Molecular Weight 326.32 g/mol [8]
Appearance Typically a solidN/A
Purity >95% (typical)[9]

Proposed Mechanism of Action

The structure of this compound suggests that it functions as a carboxylic acid activating agent by forming a highly reactive intermediate. The proposed mechanism involves the nucleophilic attack of the carboxylate anion of the N-protected amino acid on the carbonyl carbon of the dioxolone ring. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of a highly reactive activated ester. This process releases carbon dioxide and a stable, water-soluble byproduct. The activated amino acid is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the desired peptide bond.

Mechanism_of_Action cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling AA_COOH N-Protected Amino Acid (R-COOH) Reagent 4,6-Diphenylthieno[3,4-d]- 1,3-dioxol-2-one 5,5-dioxide AA_COO Carboxylate (R-COO⁻) AA_COOH:e->AA_COO:w - H⁺ Activated_Ester Activated Ester Intermediate Peptide_NH2 Resin-Bound Peptide (H₂N-Peptide) Peptide_Bond New Peptide Bond (R-CO-NH-Peptide) AA_COO:e->Activated_Ester:w + Reagent Byproduct Thieno-sulfone Byproduct + CO₂ Activated_Ester:s->Byproduct:n Release Activated_Ester:e->Peptide_Bond:w + H₂N-Peptide

Caption: Proposed mechanism of amino acid activation and coupling.

Application in Solid-Phase Peptide Synthesis (SPPS)

Potential Advantages:
  • Formation of a Stable Byproduct: The anticipated byproduct of the activation reaction is likely stable and soluble in common SPPS solvents, facilitating its removal during wash steps.

  • Alternative to Standard Reagents: This reagent provides an alternative to phosphonium and aminium-based activators, which could be advantageous in specific synthetic contexts where side reactions like guanidinylation are a concern.[2]

General Considerations:
  • Stoichiometry: As with any coupling reagent, optimization of the stoichiometry of the amino acid, coupling reagent, and base is crucial for achieving high coupling efficiency. A slight excess of the reagent and amino acid relative to the resin loading is recommended as a starting point.

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are suitable solvents for the coupling reaction. The solubility of the reagent should be confirmed in the chosen solvent system.

  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is recommended to facilitate the formation of the carboxylate and to neutralize any acidic species generated during the reaction.

Detailed Protocol: Fmoc-Based SPPS Coupling Cycle

This protocol outlines a representative procedure for a single coupling cycle using this compound in a manual SPPS workflow. Users should perform initial small-scale trials to optimize conditions for their specific peptide sequence and resin.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-diisopropylethylamine (DIPEA)

  • SPPS-grade N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Resin with N-terminal deprotected peptide

  • SPPS reaction vessel

Workflow Diagram:

SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 4. Coupling (Add activated AA to resin) Wash1->Coupling Activation 3. Pre-activation of Amino Acid (AA + Reagent + DIPEA in DMF) Activation->Coupling Add Wash2 5. DMF Wash Coupling->Wash2 End End: Coupled Peptide (Fmoc-AA-NH-Peptide-Resin) Wash2->End Next_Cycle Proceed to next cycle or final cleavage End->Next_Cycle

Caption: Standard Fmoc-SPPS cycle using the title reagent.

Step-by-Step Procedure:

  • Fmoc Deprotection:

    • Swell the resin-bound peptide in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-adduct.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.[4]

  • Coupling:

    • Drain the DMF from the deprotected resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Cycle Repetition:

    • The resin is now ready for the next deprotection and coupling cycle. Repeat the steps until the desired peptide sequence is assembled.

Troubleshooting and Further Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, indicating incomplete coupling, a double coupling strategy can be employed. Alternatively, increasing the equivalents of the amino acid and reagent may be necessary, especially for sterically hindered amino acids.

  • Racemization: While data is not available, the use of a non-nucleophilic base like DIPEA is standard practice to minimize racemization. For particularly sensitive amino acids, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) could be investigated, although its compatibility with this specific reagent would need to be empirically determined.

  • Safety: As with all laboratory chemicals, appropriate personal protective equipment (gloves, safety glasses) should be worn.[8] Handle the reagent in a well-ventilated area.

Conclusion

This compound represents a potentially valuable tool for peptide synthesis, offering an alternative mechanism for carboxylic acid activation. The protocols provided herein offer a starting point for its evaluation in SPPS workflows. Given the limited amount of peer-reviewed data, researchers are strongly encouraged to conduct thorough optimization and validation studies to determine the optimal conditions for their specific applications. The continued exploration of such novel reagents is vital for advancing the field of peptide synthesis and enabling the creation of complex and therapeutically important molecules.

References

  • Current time information in Las Vegas, NV, US. (n.d.). Google.
  • This compound. (n.d.). Smolecule.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • This compound | 54714-11-3. (n.d.). SBS Genetech.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Mootz, A., et al. (2002). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 99(24), 15287–15292.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.
  • This compound: Synthesis, Properties, and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). Starshinechemical.
  • 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams. (n.d.). CP Lab Safety.
  • 4,6-Diphenylthieno[2,4-d]-1,3-dioxol-2-one-5,5-dioxide. (n.d.). CymitQuimica.
  • Thieno(3,4-d)thiepin. (n.d.). PubChem.
  • thieno[3,4-d]thiepine. (2025, May 20). ChemSynthesis.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Studies with Condensed Aminothiophenes: Microwave Assisted Cycloaddition Reactions of Thieno[3,4-d]pyridazinone and Thieno[3,4-c]quinolinone. (2025, August 5). ResearchGate.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio.
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022, March 29). National Institutes of Health.
  • A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). (n.d.). National Institutes of Health.
  • Imada, T., et al. (2006). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Journal of Medicinal Chemistry, 49(13), 3809–3825.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.
  • A Glimpse into the Development of Peptide Coupling Reagents. (n.d.). Veranova.

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Application Notes and Protocols for 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide in the field of medicinal chemistry. This heterocyclic compound, characterized by a fused thieno[3,4-d]dioxole core, serves as a versatile reagent and a scaffold for the synthesis of molecules with potential therapeutic value. The primary documented application of this compound is as a carboxylic acid activating agent for amide bond formation, particularly in peptide synthesis. Furthermore, its structural features, specifically the thiophene S,S-dioxide moiety, suggest its utility as a diene in [4+2] cycloaddition reactions for the construction of complex polycyclic systems. While direct biological activity of the title compound is not extensively documented, the prevalence of the thieno-fused heterocyclic motif in a wide range of biologically active molecules underscores the potential of its derivatives in drug discovery. This guide offers detailed protocols for its use in peptide synthesis and cycloaddition reactions, alongside methodologies for exploring the therapeutic potential of its derivatives as anticancer, anti-inflammatory, and enzyme inhibitory agents.

Introduction: Chemical Profile and Significance

This compound is a crystalline solid with the molecular formula C₁₇H₁₀O₅S and a molecular weight of 326.32 g/mol .[1][2] Its structure features a central thiophene ring fused with a 1,3-dioxol-2-one moiety, with two phenyl substituents at positions 4 and 6. The sulfur atom of the thiophene ring is oxidized to a sulfone, which significantly influences the molecule's reactivity.

The key structural features relevant to its applications in medicinal chemistry are:

  • The Cyclic Carbonate (1,3-dioxol-2-one): This group is part of a highly strained ring system, making it a good leaving group upon nucleophilic attack. This property is harnessed for the activation of carboxylic acids.

  • The Thiophene S,S-dioxide: The oxidation of the thiophene ring to a sulfone disrupts its aromaticity, rendering it a potent diene for cycloaddition reactions. This allows for the stereocontrolled synthesis of complex six-membered rings.

  • The Phenyl Groups: These bulky substituents influence the solubility and steric environment of the molecule. They can also be functionalized to modulate the properties of derivative compounds.

While sometimes erroneously referred to as "Steglich's reagent" in commercial listings, it is important to distinguish it from the classical Steglich esterification which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3] However, like Steglich's reagent, it serves the purpose of facilitating amide and ester bond formation.

Application in Peptide Synthesis: A Carboxylic Acid Activating Agent

The most prominent application of this compound is as a coupling reagent in peptide synthesis.[4] It activates the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain.[5]

Mechanism of Action

The activation process involves the reaction of the carboxylic acid with the thieno-dioxolone dioxide. The strained cyclic carbonate is opened by the carboxylate, forming a highly reactive mixed anhydride intermediate. This intermediate readily reacts with an amine to form a stable amide bond, releasing a water-soluble byproduct derived from the activating agent.

Peptide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R-COOH N-Protected Amino Acid Active_Ester Reactive Mixed Anhydride Intermediate R-COOH->Active_Ester Reaction with Activator Activator 4,6-Diphenylthieno[3,4-d]- 1,3-dioxol-2-one 5,5-dioxide Activator->Active_Ester Peptide_Bond Dipeptide (Amide Bond Formed) Active_Ester->Peptide_Bond Nucleophilic Attack Byproduct Water-Soluble Byproduct Active_Ester->Byproduct H2N-R' Amino Component (e.g., another amino acid) H2N-R'->Peptide_Bond

Caption: Mechanism of peptide bond formation.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide

This protocol outlines the manual synthesis of a dipeptide on a solid support (e.g., Rink Amide resin for a C-terminal amide) using this compound as the activating agent.[6][7][8]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

    • Drain the DMF and add the 20% piperidine solution. Agitate for 10 minutes to remove the Fmoc protecting group.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Second Amino Acid Coupling:

    • Repeat the deprotection step as in step 1 to remove the Fmoc group from the newly coupled amino acid.

    • Activate the second Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) as described in step 2.

    • Couple the second amino acid to the resin-bound dipeptide as in step 2.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Deprotection:

    • Perform a final Fmoc deprotection using 20% piperidine in DMF as described in step 1.

    • Wash the resin with DMF (5 times) and DCM (3 times), and then dry the resin under vacuum.

  • Cleavage and Purification:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][9]

    • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[10]

Application in Synthetic Chemistry: A Diene for Cycloaddition Reactions

The thiophene S,S-dioxide core of the title compound is an electron-deficient diene, making it an excellent substrate for [4+2] Diels-Alder cycloaddition reactions with electron-rich dienophiles.[11][12] This reaction provides a powerful tool for the synthesis of highly functionalized and stereochemically complex six-membered rings, which are common scaffolds in medicinal chemistry.

General Reaction Scheme

The Diels-Alder reaction of this compound with a dienophile proceeds via a concerted mechanism to form a bridged cyclic adduct. This adduct can then undergo further transformations, such as the extrusion of sulfur dioxide upon heating, to yield a diene product.

Diels_Alder_Reaction Diene 4,6-Diphenylthieno[3,4-d]- 1,3-dioxol-2-one 5,5-dioxide Cycloadduct Bridged Cyclic Adduct Diene->Cycloadduct [4+2] Cycloaddition Dienophile Electron-Rich Alkene/Alkyne Dienophile->Cycloadduct Product Functionalized Diene Product Cycloadduct->Product Heat (-SO2)

Caption: Diels-Alder reaction pathway.

Protocol: [4+2] Cycloaddition with an Electron-Rich Alkene

This protocol describes a general procedure for the Diels-Alder reaction between this compound and an electron-rich alkene, such as an enol ether.[3]

Materials:

  • This compound

  • Dienophile (e.g., ethyl vinyl ether)

  • Anhydrous toluene or xylene

  • Reaction flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • In a flame-dried reaction flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

    • Add the dienophile (1.5-2 equivalents) to the solution.

  • Cycloaddition:

    • Heat the reaction mixture to reflux (110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the dienophile.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cycloadduct.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Prospects in Medicinal Chemistry: A Scaffold for Drug Discovery

While the primary applications of this compound are in synthetic chemistry, its core thieno-fused heterocyclic structure is a "privileged scaffold" found in numerous biologically active compounds.[10][13] This suggests that derivatives of the title compound could exhibit interesting pharmacological properties. The following protocols are provided as a framework for screening novel derivatives for potential therapeutic activities.

Drug_Discovery_Workflow Scaffold 4,6-Diphenylthieno[3,4-d]- 1,3-dioxol-2-one 5,5-dioxide Synthesis Derivative Synthesis (e.g., via cycloaddition, functional group modification) Scaffold->Synthesis Screening Biological Screening Synthesis->Screening Anticancer Anticancer Assays (e.g., MTT Assay) Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Release Assay) Screening->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition Assays Screening->Enzyme_inhibition Hit_ID Hit Identification & Lead Optimization Anticancer->Hit_ID Anti_inflammatory->Hit_ID Enzyme_inhibition->Hit_ID

Caption: Drug discovery workflow.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of novel derivatives on cancer cell lines.[14][15][16]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Derivative compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the derivative compound (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Anti-inflammatory Activity Screening (LPS-Induced Cytokine Release)

This protocol outlines a method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production in macrophages.[17][18]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Derivative compound dissolved in DMSO

  • Lipopolysaccharide (LPS)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the derivative compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by the derivative compound and calculate the IC₅₀ values.

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of derivatives against a specific enzyme target.[19][20][21]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • Derivative compound dissolved in DMSO

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer, depending on the assay)

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the derivative compound at various concentrations, and the enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using the microplate reader.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

This compound is a valuable synthetic tool in medicinal chemistry. Its established role as a peptide coupling reagent and its potential as a diene in Diels-Alder reactions provide robust platforms for the synthesis of peptides and complex cyclic molecules. While the direct therapeutic applications of the title compound are yet to be fully explored, its thieno-fused heterocyclic core represents a promising starting point for the design and synthesis of novel drug candidates. The protocols outlined in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to explore the therapeutic potential of its derivatives.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Retrieved from [Link]

  • Dong, V. M. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group. Retrieved from [Link]

  • Biovera. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). Auxiliary‐controlled (4 + 2)‐cycloaddition of thiophene S,S‑dioxides.... Retrieved from [Link]

  • Therapeutic importance of synthetic thiophene. (2018). Arabian Journal of Chemistry, 13(1), 2955-2968.
  • Bio-Rad. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Vlieghe, P., et al. (2010). Methods and protocols of modern solid phase peptide synthesis.
  • ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]

  • Smart, S. S., et al. (1996). High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry. International journal of peptide and protein research, 47(1-2), 47–55.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Acevedo-Jake, A. M., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules (Basel, Switzerland), 25(23), 5630.
  • MDPI. (n.d.). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Retrieved from [Link]

  • Quora. (n.d.). What is the Diels–Alder reaction mechanism of heterocyclic compounds?. Retrieved from [Link]

  • SciELO. (n.d.). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Solid phase peptide synthesis methods and associated systems.
  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. Retrieved from [Link]

  • Google Books. (n.d.). High Throughput Screening for Novel Anti-Inflammatories.
  • PubMed Central. (n.d.). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of enzyme inhibition data in screening for new drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The Diels–Alder reaction in the synthesis of fused heterocyclic aromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Retrieved from [Link]

  • Google Books. (n.d.). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists.
  • La Trobe University. (n.d.). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

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Application Notes and Protocols: 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Gateway to Aromatic Polysulfonates

In the realm of high-performance polymers, aromatic polysulfonates stand out for their exceptional thermal stability, mechanical robustness, and resistance to harsh chemical environments.[1][2] These properties make them indispensable in applications ranging from aerospace components and electronic materials to advanced membrane technologies. The synthesis of these advanced materials often relies on carefully designed monomers that can controllably introduce the sulfonate linkage into the polymer backbone. This document details the role and application of a unique heterocyclic compound, 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide , as a promising precursor for the synthesis of novel aromatic polysulfonates.

This compound, with the molecular formula C₁₇H₁₀O₅S, serves as a latent source of a highly reactive sulfene intermediate.[1] Upon controlled thermal or chemical activation, it can undergo a cheletropic elimination to release carbon dioxide and generate a transient diphenylvinylidene sulfene. This reactive species can then be trapped in a step-growth polymerization with suitable difunctional monomers, such as aromatic diols, to yield high-molecular-weight polysulfonates. This approach offers a compelling alternative to traditional methods for polysulfonate synthesis, which often involve the polycondensation of sulfonyl chlorides with bisphenols.

These application notes provide a comprehensive guide for researchers and polymer chemists on the synthesis, handling, and polymerization of this compound. We will explore the underlying chemistry, provide detailed experimental protocols, and discuss the expected properties and characterization of the resulting polymers.

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is crucial for its successful application in polymer synthesis.

PropertyValueReference
Molecular Formula C₁₇H₁₀O₅S[1]
Molecular Weight 326.32 g/mol [1]
CAS Number 54714-11-3[2]
Appearance Typically a crystalline solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.

Proposed Mechanism: In-Situ Generation of Diphenylvinylidene Sulfene

The utility of this compound in polymer chemistry is predicated on its ability to generate a highly reactive sulfene intermediate in situ. This is proposed to occur via a thermally or photochemically induced retro-Diels-Alder reaction, leading to the extrusion of carbon dioxide.

G cluster_0 Monomer cluster_1 Activation cluster_2 Intermediate cluster_3 Byproduct Monomer This compound Activation Heat (Δ) or Light (hν) Monomer->Activation Energy Input Sulfene Diphenylvinylidene Sulfene (Highly Reactive) Activation->Sulfene Generates CO2 Carbon Dioxide (CO₂) Activation->CO2 Eliminates

Caption: Proposed generation of the reactive sulfene intermediate.

This in-situ generation is advantageous as it avoids the isolation and handling of the highly unstable sulfene species. The reaction can be initiated in the presence of a co-monomer, allowing for the immediate trapping of the sulfene in a polymerization reaction.

Application Protocol: Synthesis of Aromatic Polysulfonates

This section outlines a detailed, albeit proposed, protocol for the synthesis of an aromatic polysulfonate via the polyaddition of in-situ generated diphenylvinylidene sulfene with an aromatic diol, such as Bisphenol A.

Part 1: Synthesis of this compound

While commercially available, a laboratory-scale synthesis can be achieved through a multi-step process starting from diphenylacetylene. A plausible, though not explicitly detailed in the provided search results, synthetic route involves the reaction of diphenylacetylene with a sulfur trioxide source to form the corresponding vinylidene sulfonate intermediate, which is then cyclized with a carbonate source. A general representation of the synthesis is as follows:

G Diphenylacetylene Diphenylacetylene Intermediate Vinylidene Sulfonate Intermediate Diphenylacetylene->Intermediate + SO₃ SO3_source Sulfur Trioxide Source (e.g., SO₃-dioxane complex) SO3_source->Intermediate Monomer This compound Intermediate->Monomer + Carbonate Source Carbonate_source Carbonate Source (e.g., Phosgene, Triphosgene) Carbonate_source->Monomer

Caption: Plausible synthetic route to the target monomer.

Materials:

  • Diphenylacetylene

  • Sulfur trioxide-dioxane complex

  • Triphosgene

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Safety First: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Sulfur trioxide complexes are highly reactive and corrosive. Triphosgene is toxic and should be handled with extreme care.

  • Dissolve diphenylacetylene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfur trioxide-dioxane complex in DCM to the cooled diphenylacetylene solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • In a separate flask, prepare a solution of triphosgene in anhydrous DCM.

  • Cool the reaction mixture from step 5 back to 0 °C and slowly add the triphosgene solution.

  • Add anhydrous pyridine dropwise to the reaction mixture as a base and catalyst.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Part 2: Polyaddition with Bisphenol A

This protocol describes the step-growth polymerization of the in-situ generated sulfene with Bisphenol A.

Materials:

  • This compound (Monomer 1)

  • Bisphenol A (Monomer 2)

  • High-boiling point, anhydrous solvent (e.g., diphenyl ether, sulfolane)

  • Anhydrous potassium carbonate (optional, as a base catalyst)

  • Methanol

  • Standard polymerization glassware with a condenser and inert gas inlet

Experimental Workflow:

G Start Start Charge_Reactors Charge Reactor with Monomers and Solvent Start->Charge_Reactors Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Charge_Reactors->Inert_Atmosphere Heat_Mixture Heat Reaction Mixture to Target Temperature (e.g., 180-220 °C) Inert_Atmosphere->Heat_Mixture Polymerization Polymerization (In-situ Sulfene Generation and Polyaddition) Heat_Mixture->Polymerization Monitor_Viscosity Monitor Reaction Viscosity Polymerization->Monitor_Viscosity Cool_Down Cool Reaction Mixture Monitor_Viscosity->Cool_Down Reaction Complete Precipitate Precipitate Polymer in Methanol Cool_Down->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry End End Dry->End

Caption: Workflow for the synthesis of aromatic polysulfonate.

Procedure:

  • Reactor Setup: Assemble a clean, dry polymerization reactor equipped with a mechanical stirrer, a condenser, and an inlet for inert gas.

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and Bisphenol A. Add the high-boiling point solvent to achieve a desired monomer concentration (e.g., 10-20% w/v). If using a catalyst, add anhydrous potassium carbonate (e.g., 1-5 mol%).

  • Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Polymerization: Gradually heat the reaction mixture with constant stirring to the target temperature (typically in the range of 180-220 °C). The thermal decomposition of the thieno-dioxolone monomer will initiate the in-situ generation of the sulfene and subsequent polyaddition.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture. The reaction time will vary depending on the temperature and catalyst but can range from 6 to 24 hours.

  • Isolation of the Polymer: Once the desired viscosity is achieved, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is obtained.

Expected Polymer Properties and Characterization

The resulting aromatic polysulfonate is expected to exhibit properties characteristic of this class of high-performance thermoplastics.

Expected Properties:

  • High Glass Transition Temperature (Tg): Aromatic polysulfonates typically have Tg values well above 150 °C, contributing to their excellent dimensional stability at elevated temperatures.[1]

  • Excellent Thermal Stability: The polymers are expected to be stable to high temperatures, with decomposition temperatures often exceeding 400 °C.[3]

  • Good Mechanical Properties: These polymers are known for their high strength, stiffness, and toughness.[1]

  • Chemical Resistance: Aromatic polysulfonates generally exhibit good resistance to a wide range of chemicals, including acids, bases, and hydrocarbons.[1]

  • Solubility: The polymer should be soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO), facilitating processing and characterization.

Characterization Techniques:

TechniquePurposeExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the polymer structure and the successful incorporation of both monomer units.Characteristic peaks corresponding to the aromatic protons and carbons of the diphenylvinylidene sulfonate and Bisphenol A moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Strong absorption bands for the sulfonate group (O=S=O stretching), aromatic C-H and C=C stretching, and ether linkages.
Gel Permeation Chromatography (GPC) To determine the molecular weight (Mn, Mw) and molecular weight distribution (PDI) of the polymer.A monomodal distribution with a PDI value indicative of a step-growth polymerization.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg).A clear step transition corresponding to the Tg of the amorphous polymer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A high onset temperature of decomposition, typically above 400 °C.

Conclusion and Future Outlook

This compound represents a versatile and promising building block for the synthesis of advanced aromatic polysulfonates. Its ability to generate a highly reactive sulfene intermediate in situ provides a novel and potentially advantageous route to this important class of high-performance polymers. The protocols and information presented in these application notes are intended to serve as a comprehensive guide for researchers to explore the potential of this unique monomer in developing new materials with tailored properties for a wide range of demanding applications. Further research into optimizing the polymerization conditions and exploring the use of different diol co-monomers will undoubtedly expand the scope and utility of this innovative approach to polysulfonate synthesis.

References

  • Aromatic Polysulfones: Synthesis, Properties, and Their Application. A Review. (2024). Polymers, 16(5), 649. Available at: [Link]

  • Polysulfone - Wikipedia. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • This compound: Synthesis, Properties, and Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 16, 2026, from [Link]

  • Preparation and Properties of Aromatic Polysulfonates. (2009). Advances in Chemistry. Available at: [Link]

  • 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams - CP Lab Safety. (n.d.). Retrieved January 16, 2026, from [Link]

  • Aromatic polysulfonates: Preparation and properties. (1970). European Polymer Journal, 6(1), 133-144. Available at: [Link]

Sources

experimental setup for reactions with 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Reagent for Advanced Organic Synthesis

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, a structurally unique heterocyclic compound, has emerged as a valuable tool for synthetic chemists.[1] Also known by the trivial name Steglich's reagent, this compound is a crystalline solid with a molecular weight of 326.32 g/mol and a melting point of 270-275°C.[2] Its utility stems from two primary areas of application: as a potent activating agent for carboxylic acids in amide bond formation, particularly in peptide synthesis, and as a precursor for the in situ generation of the highly reactive intermediate, benzyne, for cycloaddition reactions.[1][3] This document provides a comprehensive guide to the experimental setups for these key applications, grounded in established chemical principles and supported by detailed protocols.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and safety considerations is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₁₀O₅S[4]
Molecular Weight 326.32 g/mol [2]
Appearance Solid[5]
Melting Point 270-275 °C[2]
Solubility Soluble in THF, CH₂Cl₂, dioxane[2]
Moisture Sensitivity Sensitive to moisture[2]

Safety and Handling:

This compound is classified as an irritant.[4][6] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes.[2][6] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.[6] Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.[2][5]

Application I: Peptide Synthesis via Carboxylic Acid Activation

The primary application of this compound in peptide synthesis lies in its ability to activate the carboxyl group of an N-protected amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid or peptide. This process is analogous to the well-established Steglich esterification.

Mechanism of Action: The Steglich Analogy

The thieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide core functions as a highly efficient leaving group. The reaction is believed to proceed through the formation of a highly reactive mixed anhydride intermediate upon reaction with the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the amine component, leading to the formation of the desired amide bond and the release of a stable byproduct. The driving force for the reaction is the formation of the thermodynamically stable byproducts.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step reagent 4,6-Diphenylthieno[3,4-d]- 1,3-dioxol-2-one 5,5-dioxide intermediate Activated Ester Intermediate reagent->intermediate amino_acid N-Protected Amino Acid (R-COOH) amino_acid->intermediate Activation amine Amino Component (R'-NH2) peptide Dipeptide (R-CONH-R') amine->peptide intermediate->peptide Nucleophilic Attack byproduct Byproducts intermediate->byproduct

Caption: Peptide coupling workflow using the activating agent.

Detailed Protocol for Dipeptide Synthesis

This protocol outlines the synthesis of a generic dipeptide from an N-protected amino acid and an amino acid ester.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

    • Add pyridine (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the active ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Coupling Reaction:

    • In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

    • Add triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 5-10 minutes.

    • Slowly add the solution of the free amine to the pre-activated carboxylic acid solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.

Table 2: Typical Reaction Parameters for Peptide Coupling

ParameterRecommended Value/ConditionRationale
Stoichiometry (Acid:Activator:Amine) 1.0 : 1.1 : 1.0A slight excess of the activating agent ensures complete activation of the carboxylic acid.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants and inert under the reaction conditions.
Base Triethylamine (TEA) or DIPEANeutralizes the hydrochloride salt of the amine component.
Activation Time 1-2 hoursAllows for the complete formation of the active ester intermediate.
Coupling Time 2-4 hoursSufficient time for the nucleophilic attack of the amine on the activated acid.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction, followed by stirring at room temperature for completion.

Application II: Benzyne Generation for Diels-Alder Reactions

This compound can undergo thermal decomposition to generate benzyne, a highly reactive dienophile. This in situ generation allows for its immediate trapping in a [4+2] cycloaddition reaction, such as the Diels-Alder reaction, with a suitable diene.

Mechanism of Benzyne Formation and Trapping

Upon heating, the thienodioxolone dioxide molecule undergoes a retro-Diels-Alder type reaction, extruding sulfur dioxide and carbon dioxide to form benzyne. The highly strained triple bond of benzyne makes it an excellent dienophile for reactions with conjugated dienes like furan or cyclopentadiene.

Benzyne_Generation_Diels_Alder cluster_generation Benzyne Generation cluster_trapping Diels-Alder Trapping precursor 4,6-Diphenylthieno[3,4-d]- 1,3-dioxol-2-one 5,5-dioxide benzyne Benzyne (Reactive Intermediate) precursor->benzyne Heat (Thermolysis) byproducts SO₂ + CO₂ precursor->byproducts adduct Diels-Alder Adduct benzyne->adduct [4+2] Cycloaddition diene Diene (e.g., Furan) diene->adduct

Caption: Benzyne generation and subsequent Diels-Alder trapping.

Detailed Protocol for a Diels-Alder Reaction with Furan

This protocol describes the in situ generation of benzyne and its trapping with furan to form 1,4-epoxy-1,4-dihydronaphthalene.

Materials:

  • This compound

  • Furan (freshly distilled)

  • High-boiling point solvent (e.g., 1,2-dichlorobenzene or diglyme)

  • Reflux condenser, heating mantle, and other standard glassware for high-temperature reactions

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a high-boiling point solvent (to achieve a concentration of approximately 0.1 M).

    • Add a significant excess of the diene, furan (at least 10 eq), to the reaction mixture. This is crucial to efficiently trap the fleeting benzyne intermediate and minimize its self-polymerization.

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature (typically >180 °C) to induce the thermal decomposition of the benzyne precursor. The exact temperature will depend on the solvent used.

    • Maintain the reaction at reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by GC-MS or TLC by observing the disappearance of the starting material and the formation of the product.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess furan and the solvent under reduced pressure. Caution: The reaction byproducts, SO₂ and CO₂, are gases and should be handled in a well-ventilated fume hood.

    • The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to isolate the 1,4-epoxy-1,4-dihydronaphthalene adduct.

Table 3: Critical Parameters for Benzyne Generation and Trapping

ParameterRecommended Value/ConditionRationale
Benzyne Precursor This compoundThermally labile to generate benzyne.
Diene Furan, Cyclopentadiene, etc. (large excess)Efficiently traps the highly reactive benzyne intermediate.
Solvent High-boiling point, inert (e.g., 1,2-dichlorobenzene)Allows for the high temperatures required for thermolysis.
Temperature >180 °C (Reflux)Necessary to overcome the activation energy for the decomposition of the precursor.
Reaction Time 4-8 hoursEnsures complete decomposition of the precursor and trapping of the benzyne.

Conclusion: A Powerful Reagent for Modern Synthetic Challenges

This compound is a versatile and powerful reagent for advanced organic synthesis. Its utility as both a robust coupling agent in peptide synthesis and a reliable precursor for benzyne in cycloaddition reactions makes it a valuable addition to the synthetic chemist's toolkit. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to explore and exploit the full potential of this reagent in their synthetic endeavors. Adherence to the outlined safety precautions is essential for the successful and safe implementation of these experimental procedures.

References

  • Starshinechemical. This compound. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Synthesis, Properties, and Applications. Available at: [Link]

  • SBS Genetech. This compound. Available at: [Link]

  • Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. Royal Society of Chemistry. Available at: [Link]

  • CP Lab Safety. 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams. Available at: [Link]

Sources

Navigating Chemoselectivity: A Guide to Reactions of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dichotomous Reactivity

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, a structurally intriguing heterocyclic compound, presents a fascinating landscape for exploring the principles of chemoselectivity in organic synthesis.[1] This molecule uniquely integrates two distinct reactive pharmacophores: a thiophene S,S-dioxide and a cyclic carbonate (dioxolone). Each of these moieties possesses a characteristic reactivity profile, and their juxtaposition within a single framework offers chemists the opportunity to selectively engage different parts of the molecule by carefully choosing reaction partners and conditions. This guide provides an in-depth exploration of the chemoselective reactions of this versatile reagent, offering both mechanistic insights and practical protocols for researchers in synthetic chemistry and drug development.

The thiophene S,S-dioxide core, having lost its aromaticity through oxidation of the sulfur atom, behaves as a highly reactive electron-deficient diene or a potent dienophile in cycloaddition reactions.[1] Conversely, the dioxolone ring is an activated carbonyl system, susceptible to nucleophilic acyl substitution, a property famously exploited in its application as a peptide coupling agent, where it is sometimes referred to as Steglich's reagent.[1] Understanding the factors that govern which of these reactive sites participates in a given transformation is paramount to harnessing the full synthetic potential of this compound.

Part 1: The Duality of the Thiophene S,S-Dioxide Moiety in Diels-Alder Reactions

The thiophene S,S-dioxide unit is a versatile participant in [4+2] cycloaddition reactions, capable of acting as either the 4π (diene) or 2π (dienophile) component. This dual reactivity is a cornerstone of its chemoselectivity and is dictated by the electronic nature of the reacting partner.

As a Diene: Inverse-Electron-Demand Diels-Alder Reactions

Due to the electron-withdrawing nature of the sulfone group, the thiophene S,S-dioxide moiety is an electron-poor diene. Consequently, it readily undergoes inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[2][3][4] This mode of reactivity is particularly useful for the synthesis of highly substituted cyclohexene derivatives.

Causality of Experimental Choice: The choice of an electron-rich dienophile, such as an enamine or an enol ether, is critical to favor this reaction pathway. The reaction is driven by the favorable interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) of the dienophile and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

Inverse_Electron_Demand_Diels_Alder reagent This compound (Electron-Poor Diene) product Cycloadduct reagent->product [4+2] Cycloaddition dienophile Electron-Rich Alkene (e.g., Enamine, Enol Ether) dienophile->product

Caption: Inverse-electron-demand Diels-Alder reaction pathway.

Protocol 1: Inverse-Electron-Demand Diels-Alder Reaction with an Enamine

Objective: To demonstrate the reactivity of this compound as a diene.

Materials:

  • This compound (1.0 eq)

  • 1-Morpholinocyclohexene (1.2 eq)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the starting material in anhydrous toluene.

  • Add 1-morpholinocyclohexene dropwise to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

As a Dienophile: Normal-Electron-Demand Diels-Alder Reactions

The double bond within the thiophene S,S-dioxide ring can also act as a dienophile, particularly when reacted with an electron-rich diene. The electron-withdrawing sulfone group activates the double bond for this type of cycloaddition.

Causality of Experimental Choice: To favor this pathway, a highly reactive, electron-rich diene is required. The reaction proceeds through the interaction of the diene's HOMO with the dienophile's LUMO. The presence of electron-donating groups on the diene will accelerate this reaction.

Normal_Electron_Demand_Diels_Alder reagent This compound (Electron-Poor Dienophile) product Cycloadduct reagent->product [4+2] Cycloaddition diene Electron-Rich Diene (e.g., Danishefsky's Diene) diene->product

Caption: Normal-electron-demand Diels-Alder reaction pathway.

Protocol 2: Normal-Electron-Demand Diels-Alder Reaction with an Electron-Rich Diene

Objective: To illustrate the dienophilic nature of this compound.

Materials:

  • This compound (1.0 eq)

  • Danishefsky's diene (1.5 eq)

  • Anhydrous Dichloromethane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Danishefsky's diene to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a few drops of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the cycloadduct.

Reaction Type Reacting Partner Role of Thiophene S,S-Dioxide Driving Force
Inverse-Electron-DemandElectron-Rich AlkeneDiene (4π component)HOMO(dienophile)-LUMO(diene)
Normal-Electron-DemandElectron-Rich DieneDienophile (2π component)HOMO(diene)-LUMO(dienophile)

Part 2: The Dioxolone Moiety as an Electrophilic Target for Nucleophiles

The second key reactive site in this compound is the cyclic carbonate (dioxolone) ring. The carbonyl carbon of this moiety is highly electrophilic and susceptible to attack by nucleophiles, leading to ring-opening via nucleophilic acyl substitution. This reactivity is the basis for its application as a peptide coupling agent.

Mechanism of Peptide Bond Formation

In the presence of a carboxylic acid and a base (such as pyridine or triethylamine), the dioxolone ring is attacked by the carboxylate anion. This forms a highly reactive mixed anhydride intermediate. Subsequent nucleophilic attack by the amino group of an amino acid or peptide on the carbonyl carbon of this activated ester leads to the formation of a new amide (peptide) bond and the release of a stable byproduct.

Causality of Experimental Choice: The use of a non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing in the attack on the dioxolone ring. The reaction is typically carried out in an aprotic solvent like dichloromethane to prevent hydrolysis of the activated intermediate.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step reagent This compound anhydride Mixed Anhydride (Active Ester) reagent->anhydride acid Carboxylic Acid (R-COOH) acid->anhydride base Base base->anhydride peptide Peptide Bond (R-CO-NH-R') anhydride->peptide amine Amine (R'-NH2) amine->peptide byproduct Byproduct peptide->byproduct

Caption: General workflow for peptide bond formation.

Protocol 3: Peptide Coupling Reaction

Objective: To form a dipeptide using this compound as the coupling agent.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected amino acid and the amino acid ester hydrochloride in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add triethylamine dropwise and stir for 10 minutes.

  • Add this compound in one portion.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash chromatography.

Part 3: Chemoselectivity Considerations and Future Perspectives

The chemoselectivity of reactions involving this compound is a delicate interplay of electronic and steric factors, as well as the nature of the co-reactants.

  • Cycloadditions vs. Nucleophilic Attack: In general, pericyclic reactions like the Diels-Alder reaction are thermally promoted and do not require the presence of strong nucleophiles or bases. Conversely, nucleophilic attack on the dioxolone ring is favored by the presence of nucleophiles and often a base to generate the active nucleophilic species. Therefore, by controlling the reaction conditions (temperature, presence/absence of nucleophiles and bases), one can selectively target either the thiophene S,S-dioxide or the dioxolone moiety.

  • Future Directions: The dichotomous reactivity of this molecule opens up avenues for tandem reactions where both reactive sites are engaged sequentially in a one-pot fashion. For instance, a Diels-Alder reaction could be followed by an in-situ nucleophilic ring-opening of the dioxolone moiety of the resulting cycloadduct. Such strategies would enable the rapid construction of complex molecular architectures from a single, versatile building block. Further research into the catalytic asymmetric variants of these reactions would also be of significant interest to the synthetic community.

Conclusion

This compound is a powerful and versatile reagent whose utility in organic synthesis is enhanced by the distinct and addressable reactivity of its constituent heterocyclic rings. A thorough understanding of the principles of chemoselectivity allows the synthetic chemist to selectively engage either the diene/dienophile character of the thiophene S,S-dioxide moiety or the electrophilic nature of the dioxolone ring. The protocols and mechanistic discussions provided herein serve as a guide for researchers to effectively utilize this compound in the construction of complex molecules for applications in materials science and medicinal chemistry.

References

  • Smolecule. This compound.
  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Peptide Coupling with 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide for peptide synthesis. This guide provides in-depth troubleshooting for common issues encountered during peptide coupling reactions with this specific activating agent.

Introduction to this compound in Peptide Synthesis

This compound is a heterocyclic compound employed as a coupling reagent in peptide synthesis.[1] Its primary function is to activate the carboxyl group of an N-protected amino acid, facilitating the formation of a peptide bond with the free amino group of another amino acid or peptide chain. Understanding its mechanism and potential pitfalls is crucial for successful and efficient peptide synthesis.

An exemplary experimental procedure involves reacting the thieno-dioxolone reagent with a carboxylic acid (such as phenylacetic acid) and pyridine in a solvent like dichloromethane.[1] This initial step forms an activated intermediate. Subsequent addition of a tertiary amine base, like triethylamine, followed by the amino component, leads to the desired peptide bond.[1]

This guide will address common problems such as low or no yield, the presence of side products, and incomplete reactions, providing a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in peptide coupling?

It serves as a carboxylic acid activating agent.[1] This activation is a critical first step in forming a peptide bond, a process that is otherwise thermodynamically unfavorable.[2] The reagent transforms the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amino group of the incoming amino acid.

Q2: What are the typical reaction conditions for a successful coupling using this reagent?

Based on available literature, a common protocol involves a pre-activation step. This includes mixing the thieno-dioxolone reagent with the N-protected amino acid and a weak base like pyridine in an anhydrous aprotic solvent such as dichloromethane.[1] After a period of stirring to allow for the formation of the active intermediate, a stronger, non-nucleophilic base like triethylamine is added, followed by the amine component.[1]

Q3: Is this reagent suitable for both solid-phase (SPPS) and solution-phase peptide synthesis?

While many modern coupling reagents are designed for SPPS, the provided experimental example suggests its applicability in solution-phase synthesis.[1] Its suitability for SPPS would depend on the solubility of the reagent and its byproducts in common SPPS solvents and the ease of their removal during washing steps.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Peptide

A low or complete lack of product is one of the most common failures in peptide synthesis. The following flowchart outlines a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low/No Yield

Detailed Troubleshooting Steps:

  • Verify the Quality of Starting Materials:

    • Reagent Integrity: Ensure the this compound has been stored under appropriate conditions (cool, dry) and is not degraded.

    • Amino Acid Purity: Use high-purity, fully protected amino acids. Impurities can interfere with the reaction.

    • Solvent Quality: The presence of water in the reaction solvent (e.g., dichloromethane) can hydrolyze the activating agent and the activated intermediate, leading to reaction failure. Always use anhydrous solvents.

  • Optimize Reaction Parameters:

    • Activation Step: The initial reaction between the carboxylic acid and the thieno-dioxolone reagent is crucial. An insufficient activation time (a reported protocol suggests 2 hours) can lead to incomplete formation of the active intermediate.[1]

    • Stoichiometry: Ensure the correct molar ratios of the coupling reagent, N-protected amino acid, and amine component are used. An excess of the activating agent and the acylated amino acid is often employed to drive the reaction to completion.

    • Base Selection and Amount: The choice of base is critical. Pyridine is used in the activation step, likely as a nucleophilic catalyst, while a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize any acid formed and to deprotonate the amine component if it is used as a salt. Incorrect amounts of base can lead to side reactions or incomplete deprotonation.

  • Address Sequence-Related Difficulties:

    • Sterically Hindered Amino Acids: Coupling of bulky amino acids (e.g., Val, Ile, Aib) can be inherently slow. For such challenging couplings, consider increasing the reaction time or temperature cautiously, as elevated temperatures can increase the risk of racemization.

    • Peptide Aggregation: Hydrophobic peptide sequences have a tendency to aggregate, especially in solid-phase synthesis, which can block reactive sites.[3] If aggregation is suspected, consider switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using additives known to disrupt secondary structures.[3]

Problem 2: Presence of Unexpected Side Products

The formation of impurities complicates purification and reduces the yield of the target peptide.

Troubleshooting Side Product Formation

Detailed Troubleshooting Steps:

  • Racemization: The loss of stereochemical integrity at the α-carbon of the activated amino acid is a significant risk in peptide synthesis.

    • Mitigation: The choice of base and reaction temperature can influence the extent of racemization. Use of weaker bases and lower temperatures is generally preferred. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or its derivatives is a common strategy with many coupling reagents, although their compatibility with this compound would need to be experimentally verified.

  • Incomplete Coupling: The presence of unreacted amine starting material or the activated amino acid suggests that the coupling reaction has not gone to completion.

    • Monitoring the Reaction: For solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines after the coupling step. A positive result indicates an incomplete reaction, necessitating a second coupling.

    • Driving the Reaction: To push the reaction to completion, consider increasing the reaction time or using a slight excess of the activated amino acid.

  • Reagent-Related Byproducts: The activating agent itself can be a source of impurities.

    • Characterization: If significant byproducts are observed, it is crucial to attempt to characterize them (e.g., by LC-MS) to understand their origin. This can provide clues about potential degradation pathways of the coupling reagent or unwanted side reactions.

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling

This protocol is adapted from a literature procedure and should be optimized for specific substrates.[1]

  • Activation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane (DCM).

    • Add pyridine (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 2 hours.

  • Coupling:

    • In a separate flask, dissolve the amino acid ester hydrochloride (or the free amine, 1.0 equivalent) in anhydrous DCM.

    • To the activation mixture, add triethylamine (2.2 equivalents if starting from the hydrochloride salt, or 1.1 equivalents for the free amine). The solution may change color.

    • Stir for 1 minute, then add the solution of the amine component dropwise to the activated mixture.

    • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude peptide by flash column chromatography or recrystallization.

Quantitative Data Summary

ParameterRecommended RangeRationale
Reagent Stoichiometry 1.0 - 1.5 equivalentsAn excess ensures complete activation of the carboxylic acid.
Base (Activation) 1.0 - 1.2 equivalents (e.g., Pyridine)Acts as a nucleophilic catalyst for the formation of the active intermediate.
Base (Coupling) 1.0 - 2.5 equivalents (e.g., TEA, DIPEA)Neutralizes acidic byproducts and deprotonates the amine component.
Activation Time 1 - 4 hoursAllows for sufficient formation of the active ester.
Coupling Time 2 - 24 hoursDependent on the steric hindrance of the amino acids being coupled.
Temperature 0 °C to Room TemperatureLower temperatures can minimize racemization.

Conclusion

Successful peptide coupling with this compound hinges on careful control of reaction conditions, the use of high-quality reagents, and a systematic approach to troubleshooting. By understanding the potential failure modes and implementing the strategies outlined in this guide, researchers can enhance the efficiency and success rate of their peptide syntheses. For particularly challenging sequences, empirical optimization of the reaction parameters will be key to achieving the desired outcome.

References

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • ChemAxon. (n.d.). thieno[3,4-d]-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide Properties vs Temperature. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams. Retrieved from [Link]

  • Custom Peptide Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • GlpBio. (n.d.). 4,6-Diphenylthieno[3,4-d][4]dioxol-2-one 5,5-dioxide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Applications. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • SBS Genetech. (n.d.). This compound | 54714-11-3. Retrieved from [Link]

  • Starshinechemical. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Steglich Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Steglich esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile esterification reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to make informed decisions in your synthetic endeavors.

The Steglich esterification, first reported by Wolfgang Steglich and Bernhard Neises in 1978, is a cornerstone of modern organic synthesis.[1][2][3] It allows for the formation of esters from carboxylic acids and alcohols under remarkably mild conditions, making it invaluable for substrates that are sensitive to acid or heat.[4][5][6] The reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[1][3][5]

Despite its utility, the Steglich esterification is not without its challenges. This guide will help you troubleshoot common problems and optimize your reaction conditions for maximal yield and purity.

I. The Chemical Logic: Understanding the Mechanism

A solid grasp of the reaction mechanism is paramount for effective troubleshooting. The Steglich esterification proceeds through several key steps, and understanding these will illuminate the cause of potential side reactions and purification difficulties.

The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP plays a crucial role as an acyl transfer catalyst, forming a more reactive N-acylpyridinium salt.[1][5] This not only accelerates the desired ester formation but also suppresses the formation of the undesired N-acylurea byproduct.[4][6]

Steglich_Mechanism cluster_dcu RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea:w + DCC DCC DCC N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea 1,3-Rearrangement (slow) N_acylpyridinium N-Acylpyridinium Salt (Active Ester) O_acylisourea->N_acylpyridinium:w + DMAP DCU_label - DCU DMAP DMAP Ester Ester (R-COOR') N_acylpyridinium->Ester:w ROH Alcohol (R'-OH) DCU DCU

Caption: Mechanism of the Steglich Esterification.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during Steglich esterification experiments in a practical, Q&A format.

Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: Several factors can contribute to low or no product formation. Consider the following:

  • Reagent Quality:

    • DCC: DCC is a potent allergen and should be handled with care.[7] It can also degrade over time. Using freshly distilled or high-purity DCC is recommended.[7]

    • Solvent: Anhydrous (dry) solvents are crucial. The presence of water will lead to the hydrolysis of the O-acylisourea intermediate and consume DCC. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[7][8]

    • DMAP: Ensure your DMAP is of high purity. While catalytic amounts (typically 3-10 mol%) are sufficient, its presence is critical for efficient esterification, especially with sterically hindered substrates.[4][9]

  • Reaction Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between the carboxylic acid and DCC, and then allowed to warm to room temperature.[5][7] For sluggish reactions involving sterically hindered substrates, gentle heating (e.g., 40-45 °C) may be beneficial, but this can also increase the rate of side reactions.[6][10]

  • Steric Hindrance: If either the carboxylic acid or the alcohol is sterically demanding, the reaction rate will be slower.[4][7] In such cases, increasing the reaction time or slightly increasing the amount of DMAP may be necessary. The formation of N-acylurea can become a significant side reaction with hindered substrates.[7]

  • Substrate pKa: Carboxylic acids with electron-donating groups may have diminished acidity, leading to lower yields.[7]

Q2: I observe the formation of a significant amount of a white precipitate, but my desired ester is not the major product. What is happening?

A2: The white precipitate is likely dicyclohexylurea (DCU), the byproduct of the reaction.[5] If you are observing DCU formation without significant ester product, it is probable that a side reaction is consuming your activated carboxylic acid. The primary culprit is the formation of N-acylurea.[3][4] This occurs via a 1,3-rearrangement of the O-acylisourea intermediate.[3][6] This side reaction is more prevalent when the nucleophile (the alcohol) is weak or sterically hindered, or if the reaction is slow.[3][11]

To mitigate N-acylurea formation:

  • Ensure sufficient DMAP: DMAP intercepts the O-acylisourea intermediate to form the more reactive N-acylpyridinium salt, which is not prone to this rearrangement.[4][6]

  • Order of addition: Adding the DCC solution slowly to the mixture of the carboxylic acid, alcohol, and DMAP at 0 °C can help to minimize the concentration of the O-acylisourea intermediate at any given time, thus reducing the likelihood of the rearrangement.[5]

Purification Challenges

Q3: I am struggling to remove the dicyclohexylurea (DCU) byproduct from my reaction mixture. What are the best practices for its removal?

A3: The removal of DCU is a common challenge in Steglich esterifications.[5][6] While its poor solubility in many organic solvents facilitates its removal by filtration, trace amounts can be persistent.[5][6]

Here is a systematic approach to DCU removal:

  • Initial Filtration: Upon reaction completion, cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[5] Filter the mixture through a Büchner or fritted glass funnel. Wash the collected DCU solid with a small amount of the cold reaction solvent to recover any trapped product.[5]

  • Solvent Selection for Precipitation: If DCU remains in the filtrate, concentrate the solution and redissolve the residue in a solvent in which DCU has very low solubility, such as diethyl ether or acetonitrile.[12][13] Cooling this solution can further precipitate the remaining DCU.

  • Aqueous Workup: An acidic wash (e.g., with 0.5 N HCl) followed by a basic wash (e.g., with saturated NaHCO3 solution) can help to remove any remaining DMAP and other impurities.[7][12] Sometimes, additional DCU may precipitate during this process, which can be removed by filtering both layers.[12] For acid-sensitive esters, a milder acid like a citric acid solution should be used.[7][14]

  • Column Chromatography: As a final purification step, column chromatography on silica gel is often effective.[5][15] A solvent system such as a gradient of ethyl acetate in hexanes can be optimized to separate the ester from any residual DCU.[5][12]

Q4: Are there alternatives to DCC that produce more easily removable byproducts?

A4: Yes, several water-soluble carbodiimides are excellent alternatives to DCC.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as its hydrochloride salt (EDC·HCl), this reagent is a popular choice because its corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[1][8][16] When using EDC·HCl, an additional equivalent of a non-nucleophilic base (like triethylamine or diisopropylethylamine) may be needed to neutralize the hydrochloride salt, though sometimes an excess of DMAP is sufficient.[16]

  • DIC (N,N'-diisopropylcarbodiimide): DIC is another alternative to DCC.[1][6] The corresponding urea byproduct, diisopropylurea, is generally more soluble in organic solvents than DCU, which can be advantageous in some cases, but may also complicate its removal by simple filtration.[6]

Reaction Optimization

Q5: How can I optimize the stoichiometry of my reagents?

A5: The optimal stoichiometry can depend on the specific substrates being used. A good starting point is:

ReagentMolar EquivalentsRationale
Carboxylic Acid1.0Limiting reagent
Alcohol1.0 - 1.5A slight excess can help drive the reaction to completion, especially if the alcohol is volatile or less reactive.
DCC (or EDC)1.1 - 1.2A small excess ensures complete activation of the carboxylic acid.
DMAP0.05 - 0.2Catalytic amounts are sufficient. Higher loadings may be needed for sterically hindered substrates.

Q6: What are the best solvent choices for Steglich esterification?

A6: The choice of solvent can influence reaction rate and ease of workup.

  • Dichloromethane (DCM): A very common and effective solvent.[6][7]

  • Acetonitrile: A greener alternative to chlorinated solvents that can offer comparable reaction rates and yields.[8][10]

  • Tetrahydrofuran (THF): Another suitable aprotic solvent.[6][13]

  • N,N'-Dimethylformamide (DMF): Can be used, but its high boiling point can complicate product isolation.[6][17]

It is important to use anhydrous solvents to avoid unwanted side reactions.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Quality (DCC, DMAP, Solvent) Start->Check_Reagents Check_Temp Optimize Temperature Check_Reagents->Check_Temp Check_Stoich Adjust Stoichiometry Check_Temp->Check_Stoich Check_Side_Reaction Suspect N-Acylurea Formation? Check_Stoich->Check_Side_Reaction Increase_DMAP Increase DMAP Concentration Check_Side_Reaction->Increase_DMAP Yes Success Reaction Successful Check_Side_Reaction->Success No Slow_Addition Slow DCC Addition at 0 °C Increase_DMAP->Slow_Addition Slow_Addition->Success

Caption: Troubleshooting workflow for low reaction yield.

III. Frequently Asked Questions (FAQs)

Q1: Can Steglich esterification be performed in the presence of water?

A1: No, the reaction should be carried out under anhydrous conditions. Water can react with DCC and the activated intermediates, leading to reduced yields.[18] However, water-soluble carbodiimides like EDC are designed for use in aqueous solutions, primarily for bioconjugation reactions, but for standard ester synthesis, anhydrous organic solvents are preferred.[18]

Q2: Is it possible to form an ester from a tertiary alcohol using this method?

A2: Yes, one of the key advantages of the Steglich esterification is its ability to synthesize esters from sterically hindered alcohols, including tertiary alcohols like tert-butanol.[4][6][19] This is a significant improvement over methods like Fischer esterification, which can lead to elimination reactions with tertiary alcohols.[4][6]

Q3: My product is acid-sensitive. How should I modify the workup?

A3: For acid-labile products, avoid strong acidic washes. Instead of HCl, use a milder organic acid solution, such as 10% citric acid, for the aqueous workup.[7][14] Alternatively, repeated washes with saturated sodium bicarbonate solution and brine may be sufficient to remove DMAP.

Q4: Can I use a different catalyst instead of DMAP?

A4: While DMAP is the most common and effective catalyst, other nucleophilic catalysts like 4-pyrrolidinopyridine can also be used and may be even more effective in some cases.[7]

Q5: The reaction seems to have stalled. Can I add more reagents?

A5: If you have monitored the reaction (e.g., by TLC) and it has stalled, you can try adding more DCC and DMAP. However, it is often more effective to start the reaction again with fresh reagents and optimized conditions, as the initial reagents may have degraded or been consumed by side reactions.

IV. Standard Laboratory Protocol

This protocol provides a general procedure for a Steglich esterification.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, alcohol, and DMAP.[5]

  • Dissolve the solids in a sufficient amount of anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.[5][7]

  • In a separate flask, dissolve the DCC in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 10-15 minutes.[5]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The formation of a white precipitate (DCU) is typically observed.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Upon completion, cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation.

  • Filter the mixture and wash the solid with cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

V. References

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Steglich esterification - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Steglich Esterification - SynArchive. (n.d.). Retrieved January 16, 2026, from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved January 16, 2026, from [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Lutjen, A. B., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58323. [Link]

  • How to purify esterefication product? - ResearchGate. (2016). Retrieved January 16, 2026, from [Link]

  • How I can remove DCU from my product? - Chemistry Stack Exchange. (2025). Retrieved January 16, 2026, from [Link]

  • How to remove DCU and its remaining traces from Steglich esterification? - ResearchGate. (2024). Retrieved January 16, 2026, from [Link]

  • Steglich Esterification Guide | PDF - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]

  • Removing DCC and its by-product from Steglich Esterfication - Chemistry Stack Exchange. (2024). Retrieved January 16, 2026, from [Link]

  • Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - JoVE. (2018). Retrieved January 16, 2026, from [Link]

  • Trouble with Steglich Esterification : r/Chempros - Reddit. (2025). Retrieved January 16, 2026, from [Link]

  • Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Sciencemadness.org. (2020). Retrieved January 16, 2026, from [Link]

  • Steglich Esterification with EDC : r/OrganicChemistry - Reddit. (2024). Retrieved January 16, 2026, from [Link]

  • A typical DCC + DMAP mediated Steglich esterification - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Fast Esterification Method Mediated by Coupling Reagent NDTP - American Chemical Society. (2025). Retrieved January 16, 2026, from [Link]

  • Esterification/Amidation Problems : r/Chempros - Reddit. (2024). Retrieved January 16, 2026, from [Link]

  • 235 questions with answers in ESTERIFICATION | Scientific method - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry - YouTube. (2023). Retrieved January 16, 2026, from [Link]

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Steglich Esterification? - ResearchGate. (2014). Retrieved January 16, 2026, from [Link]

Sources

side reactions and byproducts of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide and related heterocyclic compounds. The guidance is based on established principles of organic synthesis and reaction mechanisms relevant to the thieno[3,4-d]dioxolone scaffold.

Frequently Asked Questions (FAQs)

Q1: My synthesis of the thiophene precursor to this compound is showing multiple spots on TLC, even after purification. What are the likely impurities?

A1: The synthesis of substituted thiophenes, which serve as precursors, can often lead to several byproducts. The specific impurities will depend on your synthetic route, but common side reactions include incomplete cyclization, over-bromination if using NBS for functionalization, and the formation of regioisomers. For instance, in syntheses involving the reaction of active methylene compounds with carbon disulfide, followed by alkylation, incomplete reactions at any stage are a common source of impurities. It is also crucial to consider the possibility of starting material contamination, which can carry through the synthetic sequence.

Q2: I am having trouble with the oxidation of the thiophene ring to the 5,5-dioxide (sulfone). The reaction is either incomplete or I see significant degradation of my starting material. What can I do?

A2: The oxidation of thiophenes to their corresponding 5,5-dioxides requires careful control of reaction conditions to avoid side reactions. Thiophene 1,1-dioxides are often highly reactive and can undergo dimerization or polymerization, especially at elevated temperatures.

Common issues and troubleshooting steps include:

  • Incomplete Oxidation: This often occurs with milder oxidizing agents or insufficient reaction time. Consider switching to a more potent oxidizing system like dimethyldioxirane (DMDO) or using a higher excess of the oxidant. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Product Degradation: The thiophene 1,1-dioxide core is susceptible to nucleophilic attack and can act as a reactive diene in Diels-Alder reactions. If you observe product degradation, try running the reaction at a lower temperature, even if it requires a longer reaction time. Ensure the reaction medium is free from strong nucleophiles.

  • Choice of Oxidant: The choice of oxidizing agent is critical. While m-CPBA is commonly used, its acidic byproduct (m-chlorobenzoic acid) can sometimes promote degradation of sensitive substrates. Using a buffered system or an alternative oxidant like sodium tungstate with hydrogen peroxide might provide a milder reaction environment.

Q3: During the final step of forming the 1,3-dioxol-2-one ring, I am getting a low yield. What are the potential side reactions?

A3: The formation of the cyclic carbonate (1,3-dioxol-2-one) typically involves the reaction of a diol with phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI). Low yields in this step can be attributed to several factors:

  • Incomplete reaction: Ensure that the stoichiometry of the reagents is correct and that the reaction is allowed to proceed to completion. The use of a suitable base, such as pyridine or triethylamine, is often necessary to scavenge the HCl produced when using phosgene or triphosgene.

  • Side reactions of the diol: The diol precursor can undergo intermolecular etherification to form oligomers or polymers, especially under acidic or strongly basic conditions.

  • Hydrolysis: The 1,3-dioxol-2-one ring is susceptible to hydrolysis, particularly in the presence of water and acid or base. Ensure that all reagents and solvents are anhydrous and that the workup procedure minimizes contact with water.

Troubleshooting Guide

Issue 1: Unexpected Byproduct Formation During Thiophene Oxidation
Symptom Potential Cause Suggested Solution
A new, less polar spot appears on TLC during oxidation.Dimerization of the thiophene 1,1-dioxide. The product can act as a diene and react with itself in a Diels-Alder cycloaddition.Conduct the reaction at a lower temperature. Use a more dilute solution to disfavor bimolecular reactions. Trap the diene in situ with a suitable dienophile if compatible with your overall synthetic scheme.
The reaction mixture turns dark, and multiple spots are observed on TLC.Over-oxidation or degradation. The aromaticity of the thiophene ring is disrupted upon oxidation, making the system more susceptible to further reactions or decomposition.Use a stoichiometric amount of the oxidizing agent. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using a milder oxidant or a two-phase system to control the reaction rate.
The desired product is isolated along with a significant amount of the corresponding sulfoxide.Incomplete oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.Increase the amount of the oxidizing agent or prolong the reaction time. A stronger oxidizing agent may be necessary to drive the reaction to the sulfone.
Issue 2: Instability of the Final Product
Symptom Potential Cause Suggested Solution
The purified product decomposes upon standing or during chromatography on silica gel.Ring-opening or hydrolysis. The 1,3-dioxol-2-one ring can be sensitive to acidic conditions, such as those encountered on standard silica gel. The thiophene 1,1-dioxide moiety can also be reactive.Use a neutralized silica gel (e.g., washed with a triethylamine solution) for chromatography. Store the purified product under an inert atmosphere, protected from light and moisture, at a low temperature. Avoid prolonged exposure to protic solvents.
The product undergoes a color change during storage.Decomposition or polymerization. Trace impurities or exposure to air and light can initiate degradation pathways.Re-purify the compound if necessary. Ensure the storage conditions are strictly controlled (inert atmosphere, low temperature, protection from light).

Experimental Workflows & Diagrams

Workflow: Troubleshooting Thiophene Oxidation

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the oxidation of the thiophene precursor to the 5,5-dioxide.

G start Start Oxidation Reaction check_tlc Monitor by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete degradation Degradation/Byproducts? incomplete->degradation No increase_oxidant Increase Oxidant Stoichiometry or Reaction Time incomplete->increase_oxidant Yes lower_temp Lower Reaction Temperature degradation->lower_temp Yes success Successful Oxidation degradation->success No increase_oxidant->check_tlc stronger_oxidant Use Stronger Oxidant (e.g., DMDO) increase_oxidant->stronger_oxidant If still incomplete stronger_oxidant->check_tlc dilute Use More Dilute Conditions lower_temp->dilute mild_oxidant Use Milder/Buffered Oxidant dilute->mild_oxidant mild_oxidant->check_tlc end end

Caption: Troubleshooting workflow for thiophene oxidation.

Potential Side Reactions in Thiophene Dioxide Chemistry

The reactivity of the thiophene 1,1-dioxide core is a primary source of potential side reactions. The loss of aromaticity upon oxidation of the sulfur atom makes the ring system behave like a cyclic diene, predisposing it to cycloaddition reactions.

G main_product Thiophene-1,1-dioxide (Reactive Diene) dimer Diels-Alder Dimer main_product->dimer [4+2] Dimerization adduct Cycloaddition Adduct main_product->adduct [4+2] Cycloaddition ring_opened Ring-Opened Product main_product->ring_opened Nucleophilic Attack dienophile External Dienophile (e.g., another molecule of starting material) dienophile->adduct nucleophile Nucleophile (e.g., H2O, ROH) nucleophile->ring_opened

Caption: Common reaction pathways for thiophene 1,1-dioxides.

References

  • Bagley, M. C., Dale, J. W., & Bower, J. F. (2001). A new preparation of thiophene-1,1-dioxides. Organic Letters, 3(16), 2477–2479. [Link]

Technical Support Center: Purification Strategies for Products from 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide. This molecule, a potent activating agent, is instrumental in various synthetic routes, particularly in peptide synthesis and esterification.[1][2] However, the very reactivity that makes it valuable can lead to complex product mixtures requiring robust purification strategies. This guide provides field-proven insights and detailed protocols to navigate common purification challenges, ensuring the integrity and purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the workup and purification of reaction products.

Q1: My TLC plate shows a complex mixture of spots after my reaction. What are the likely impurities I need to remove?

A1: Besides your desired product, a typical crude reaction mixture may contain several common impurities. Identifying these is the first step toward a successful purification strategy. The primary species to look for are:

  • Unreacted Starting Materials: This includes the carboxylic acid and the nucleophile (e.g., amine or alcohol) you intended to couple.

  • Unreacted this compound: The activating agent itself.

  • Byproducts from the Activating Agent: The activated intermediate (an active ester) can hydrolyze back to the starting carboxylic acid. More importantly, the "spent" activating agent forms a urea or urethane-type byproduct after reaction, which is often a polar and sometimes insoluble compound.

  • Side-Reaction Products: Depending on the functional groups present on your substrates, side reactions like double additions or rearrangements can occur.[3]

Q2: The main byproduct from the activating agent seems to have very low solubility in my extraction solvent (e.g., dichloromethane or ethyl acetate). How can I get rid of it?

A2: This is a common and fortunate scenario. The byproduct derived from this compound is often designed to precipitate out of common organic solvents. The most effective method for its removal is simple filtration. After quenching the reaction, dilute the mixture with a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), and filter the resulting suspension through a pad of celite. Wash the filter cake with a small amount of fresh solvent to recover any product that may have been occluded.

Q3: How can I use a liquid-liquid extraction to simplify my crude mixture before chromatography?

A3: A well-planned acid-base extraction is highly effective.

  • To Remove Unreacted Carboxylic Acid: After the initial organic extraction, wash the organic layer with a mild basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or a saturated solution of sodium carbonate (Na₂CO₃). The acidic starting material will be deprotonated and move into the aqueous layer.

  • To Remove Unreacted Amine: Subsequently, wash the organic layer with a mild acidic aqueous solution, like 1M hydrochloric acid (HCl) or 5% citric acid. This will protonate the basic amine starting material, partitioning it into the aqueous phase.

  • Final Wash: Always perform a final wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer before drying with an agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming more persistent purification challenges.

Troubleshooting Guide 1: Optimizing Flash Column Chromatography

Flash column chromatography is the workhorse for purifying products from these reactions. However, poor separation can lead to low yields and impure fractions.

Problem: My product co-elutes with a persistent impurity, likely a byproduct or unreacted starting material.

Causality: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen solvent system (mobile phase) and stationary phase (typically silica gel) to resolve. The key is to exploit subtle differences in their chemical properties to alter their interaction with the stationary phase.

Step-by-Step Protocol for Method Development:

  • Analyze by TLC: Run a Thin-Layer Chromatography (TLC) plate of your crude material using a standard eluent system (e.g., 30% Ethyl Acetate in Hexanes).[4] Visualize the spots using UV light (254 nm) and a potassium permanganate stain to see all components.

  • Solvent System Screening: Prepare several TLC plates and run them in different solvent systems to find the best separation (largest difference in Rf values). A structured approach is best:

    • Vary Polarity: Test a gradient of ethyl acetate in hexanes (e.g., 10%, 20%, 40%, 60%).

    • Change Solvent Selectivity: If simple polarity changes don't work, switch one of the solvents. For example, replace ethyl acetate with acetone or a mixture of DCM and methanol. Dichloromethane can be particularly effective for thiophene derivatives.

  • Incorporate Additives (If Necessary):

    • For acidic compounds, adding 0.5-1% acetic acid to the mobile phase can improve peak shape and prevent streaking.

    • For basic compounds (like amines), adding 0.5-1% triethylamine or ammonia (in methanol) can prevent tailing on the silica gel.

  • Execute the Column: Once an optimal solvent system is found (aim for a product Rf of ~0.25-0.35), pack your column and run the separation.

Product TypeRecommended Mobile Phase (Silica Gel)Rationale
Amide (Neutral)20-50% Ethyl Acetate / HexanesGood starting point for moderately polar compounds.
Ester (Less Polar)5-20% Ethyl Acetate / HexanesEsters are typically less polar than amides.
Product with Free Amine5-10% Methanol / DCM + 0.5% TriethylamineThe additive prevents interaction with acidic silica sites.
Product with Free Acid30-60% Ethyl Acetate / Hexanes + 1% Acetic AcidThe additive ensures the acid is protonated and travels cleanly.
Troubleshooting Guide 2: Inducing Crystallization for Final Purification

Crystallization is an excellent technique for achieving high purity, especially as a final polishing step after chromatography.[5][6]

Problem: My product, which appears clean by NMR after chromatography, is an oil or amorphous solid and refuses to crystallize.

Causality: Crystallization requires a highly ordered lattice structure to form. This can be inhibited by residual solvent, minor impurities acting as "lattice poisons," or the inherent conformational flexibility of the molecule. The goal is to find conditions that favor the formation of a stable crystal nucleus.

Step-by-Step Protocol for Crystallization Screening:

  • Solvent Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Start with a good "dissolving" solvent: Choose a solvent that dissolves your compound well (e.g., DCM, acetone, or ethyl acetate).

    • Add an "anti-solvent": Slowly add a non-polar solvent in which your compound is insoluble (e.g., hexanes, pentane, or diethyl ether) to the dissolved sample until it becomes slightly cloudy.

    • Induce Crystallization: Warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator or freezer.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single tiny crystal ("seed") to the supersaturated solution. This provides a template for crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.

  • Slow Evaporation: Dissolve the compound in a moderately volatile solvent (e.g., ethyl acetate) in a flask or vial. Cover the opening with parafilm and poke a few holes with a needle. Allow the solvent to evaporate slowly over several days.

Part 3: Visualization of Purification Workflow

A logical workflow is critical for efficiently moving from a crude reaction mixture to a pure product. The following diagram outlines a typical decision-making process.

Purification_Workflow cluster_start Start: Post-Reaction cluster_workup Initial Workup cluster_analysis Analysis cluster_purification Primary Purification cluster_final Final Product start Crude Reaction Mixture quench Quench Reaction start->quench filtrate Filter Precipitated Byproducts quench->filtrate extract Acid-Base Extraction filtrate->extract analyze Analyze Purity (TLC/LC-MS) extract->analyze decision Purity >95%? analyze->decision crystallization Direct Crystallization analyze->crystallization Crude is Mostly Product chromatography Flash Column Chromatography decision->chromatography No (Complex Mixture) final_product Pure Product (>98%) decision->final_product Yes analyze_post_chrom Analyze Fractions (TLC) chromatography->analyze_post_chrom Combine Fractions crystallization->final_product recrystallize Recrystallization recrystallize->final_product analyze_post_chrom->recrystallize Fractions >95% Pure

Caption: Decision workflow for purification strategy selection.

References

  • (No valid reference)
  • Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives.
  • Smolecule. (n.d.). This compound.
  • (No valid reference)
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  • ElectronicsAndBooks. (n.d.). Thin-Layer Chromatography of Thiophene Derivatives.
  • (No valid reference)
  • Starshinechemical. (n.d.). This compound.
  • CP Lab Safety. (n.d.). 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • PubChem. (n.d.). Thieno(3,4-d)-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Gao, Z., Rohani, S., Gong, J., & Wang, J. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering, 3(3), 343-353.
  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III).
  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates.
  • (No valid reference)
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  • AIChE Proceedings. (2024). Session: Crystallization Process Development.
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Sources

Technical Support Center: Utilizing 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide for Racemization-Free Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide (CAS: 54714-11-3). As a researcher in peptide synthesis, you understand that maintaining the stereochemical integrity of amino acids is paramount to the biological activity of the final peptide. Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-isomers, is a persistent challenge that can compromise your research.

This guide provides in-depth technical information, field-proven protocols, and troubleshooting advice for leveraging this powerful activating agent, often referred to as Steglich's reagent, to minimize racemization and ensure the successful synthesis of high-purity peptides.[1][2]

Section 1: The Challenge of Racemization and the Mechanism of Prevention

This section addresses the fundamental principles of racemization during peptide bond formation and explains the specific mechanism by which this compound offers a robust solution.

Q: What is racemization in peptide synthesis and why is it a critical problem?

A: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid during the coupling reaction. The process is primarily mediated by the formation of a planar, symmetric intermediate called an oxazol-5(4H)-one (or azlactone).[3] Once this intermediate forms from the activated amino acid, the proton at the α-carbon becomes highly acidic and can be abstracted by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of L- and D-enantiomers.

Why it matters: The biological function of a peptide is dictated by its precise three-dimensional structure. The introduction of even a single D-amino acid where an L-amino acid should be can drastically alter its conformation, receptor binding affinity, and enzymatic stability, rendering the synthetic peptide biologically inactive or, in a therapeutic context, even immunogenic. Amino acids like cysteine and histidine are particularly susceptible to this side reaction.[4][5]

Figure 1: Competing reaction pathways after amino acid activation. The key to preventing racemization is ensuring the rate of peptide bond formation (k_peptide) is significantly faster than the rate of oxazolone formation (k_oxazolone).

Q: How does this compound prevent racemization?

A: This reagent functions as a highly efficient activating agent for the carboxylic acid group of an N-protected amino acid.[1][6] Its mechanism of action in preventing racemization is rooted in the formation of a specific, highly reactive symmetrical anhydride intermediate.

The key advantages are:

  • Rapid Activation: The reagent reacts swiftly with the amino acid to form the active intermediate.

  • High Reactivity of Intermediate: The resulting anhydride is extremely electrophilic and reacts very rapidly with the free amine of the incoming amino acid or peptide chain.

  • Kinetic Control: This rapid, bimolecular coupling reaction (the desired pathway) kinetically outcompetes the slower, intramolecular cyclization that leads to the formation of the problematic oxazolone intermediate.[3] By consuming the activated species in the productive peptide-forming step before it has a chance to cyclize, racemization is effectively suppressed.

In essence, the reagent creates an activated species that is "just right"—reactive enough for fast coupling but structured to disfavor the racemization pathway.

Section 2: Practical Application & Protocols

Successful implementation requires adherence to proper handling procedures and optimized reaction conditions.

Q: What are the essential handling, storage, and solubility properties of this reagent?

A: Proper handling is critical for maintaining the reagent's activity. Please observe the following guidelines.

PropertyRecommendationRationale
Moisture Sensitivity Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a desiccator.The reagent is moisture-sensitive and can be hydrolyzed, which inactivates it.[6]
Storage Store at room temperature (RT) in a tightly sealed container.[6]The compound is thermally stable at ambient temperatures.
Solubility Soluble in anhydrous Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), and Dioxane.[6]Use anhydrous solvents to prevent hydrolysis of the reagent.
Safety Causes skin and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.Standard practice for handling irritating chemical reagents.[7]
Q: Can you provide a standard protocol for a coupling reaction?

A: The following is a general, validated protocol for a solution-phase coupling reaction. This can be adapted for solid-phase peptide synthesis (SPPS) by adjusting for resin-bound components. This procedure is based on established methods for using the reagent as an activating agent.[1]

Figure 2: Standard experimental workflow for peptide coupling using this compound.

Section 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Coupling 1. Reagent Inactivity: The reagent may have been compromised by moisture. 2. Solvent Quality: Non-anhydrous solvents are being used. 3. Steric Hindrance: Coupling involves bulky amino acids (e.g., Val, Ile).[8] 4. Peptide Aggregation (SPPS): The growing peptide chain is collapsing on the resin.[4]1. Use a fresh bottle of the reagent or ensure it was handled under strictly anhydrous conditions. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Increase the reaction time and/or slightly increase the temperature (e.g., to 40 °C). 4. Switch to a solvent with better solvating properties like N-methylpyrrolidone (NMP) or add chaotropic salts.[4]
Persistent Racemization 1. Base Strength/Amount: The base (e.g., TEA) may be too strong or used in excess, promoting proton abstraction. 2. High Temperature: Elevated temperatures can accelerate the rate of oxazolone formation.[5] 3. Prolonged Activation: The activated amino acid is allowed to sit for too long before the amino component is added.1. Use a more hindered or weaker base, such as diisopropylethylamine (DIPEA). Ensure stoichiometry is precise. 2. Perform the coupling at 0 °C or room temperature. Avoid unnecessary heating. 3. Add the amino component immediately after the brief (1-minute) post-base-addition stirring period as indicated in the protocol.
No Orange-Red Color Change 1. Reagent Inactivity: The reagent is not active. 2. Incorrect Reagents: A component (e.g., triethylamine) was omitted.1. Verify the integrity of the reagent. 2. Double-check that all reagents were added in the correct order and amount as per the protocol. The color change is an expected indicator of the active intermediate formation.[1]
Section 4: Frequently Asked Questions (FAQs)
  • Q: What are the common synonyms for this compound?

    • A: It is most commonly known as Steglich's reagent . Other names include Diphenylenethiodoxolonedioxide.[1][2]

  • Q: Can this reagent be used in automated Solid-Phase Peptide Synthesis (SPPS)?

    • A: Yes. While the provided protocol is for a manual reaction, the principles are directly applicable to automated SPPS. The reagent solution can be prepared and delivered by the synthesizer. It is particularly valuable when coupling racemization-prone amino acids like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH.

  • Q: How does this reagent compare to common uronium/aminium-based coupling reagents like HBTU or HATU?

    • A: Reagents like HBTU and HATU are extremely popular due to their high efficiency and fast coupling times. However, their activation mechanism can sometimes lead to higher levels of racemization, especially with sensitive residues.[9][10] Steglich's reagent provides an orthogonal activation strategy that is specifically designed to minimize this side reaction, making it a superior choice when stereochemical purity is the absolute priority.

  • Q: Is the use of additives like HOBt or Oxyma recommended with this reagent?

    • A: Generally, this compound is effective on its own and does not require racemization-suppressing additives like HOBt. The mechanism relies on kinetic control rather than trapping the activated species with an additive. Adding them is unlikely to be detrimental but is often unnecessary.

References
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Properties, and Applications. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8. Retrieved from [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. Retrieved from [Link]

  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry. Retrieved from [Link]

  • Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Vasanthakumar, G. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7517. Retrieved from [Link]

Sources

stability and storage conditions for 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Welcome to the technical support resource for this compound (CAS 54714-11-3). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and proper storage of this reagent to ensure experimental success and maintain material integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns are its sensitivity to moisture and potential sensitivity to light. The compound is classified as "Moisture Sensitive"[1]. Additionally, related thieno[2,4-d]-1,3-dioxol-2-one-5,5-dioxide derivatives are known to be activated by irradiation, suggesting that light exposure could lead to degradation or unwanted reactions[2]. While the molecule possesses high thermal stability, prolonged exposure to extreme temperatures should be avoided.

Q2: What is the recommended short-term and long-term storage temperature?

A2: For both short-term and long-term storage, it is recommended to store the compound at room temperature (RT)[1]. However, to minimize degradation from atmospheric moisture, it is crucial to store it in a desiccated environment.

Q3: How should I handle the compound upon receipt and before use?

A3: Upon receipt, the container should be inspected for any damage that might compromise its integrity. Before opening, allow the container to equilibrate to room temperature, especially if it has been stored in a cooler environment. This prevents condensation of atmospheric moisture onto the product. All handling should be performed in a dry, inert atmosphere, such as a glove box or under a stream of dry nitrogen or argon. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of the powder[1].

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color from its typical light yellow to orange powder/crystal appearance, clumping of the powder (indicating moisture absorption), or a significant deviation in its melting point from the expected 270-275°C range[1]. For quantitative assessment, techniques like HPLC can be used to check for the appearance of impurity peaks, or NMR spectroscopy to identify structural changes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results (e.g., low yield, unexpected byproducts) Degradation of the reagent due to improper storage or handling.1. Verify the integrity of the stored compound. Check for any visual signs of degradation. 2. If degradation is suspected, it is advisable to use a fresh, unopened vial of the reagent. 3. Ensure all solvents used in the reaction are anhydrous and that the reaction is performed under an inert atmosphere.
Reagent appears clumped or discolored Exposure to moisture or air.1. The reagent has likely been compromised. It is not recommended to use the material as it may lead to unreliable results. 2. Review storage and handling procedures to prevent future occurrences. Ensure the container is tightly sealed and stored in a desiccator.
Difficulty dissolving the reagent The reagent is soluble in THF, CH2Cl2, and dioxane[1]. If solubility issues arise in these solvents, it may indicate the presence of insoluble degradation products.1. Attempt to dissolve a small sample in the recommended anhydrous solvents. 2. If insolubility persists, the reagent is likely degraded and should be discarded.

Detailed Stability and Storage Protocols

Moisture Sensitivity and Hydrolysis

The thieno[3,4-d]-1,3-dioxol-2-one moiety contains a cyclic carbonic ester. Esters are susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases[3]. In the presence of water, the ester bond can be cleaved.

  • Mechanism of Hydrolysis: Under neutral or slightly acidic conditions, water can act as a nucleophile, attacking the carbonyl carbon of the ester. This process is generally slow but can be significant over long-term storage in a humid environment. Under basic conditions, the hydrolysis (saponification) is much more rapid, involving the nucleophilic attack of a hydroxide ion[3].

The likely hydrolysis of this compound would lead to the opening of the dioxolone ring to form a diol and release carbon dioxide.

Light Sensitivity
  • Potential Photodegradation Pathways: UV or even high-energy visible light could potentially promote homolytic cleavage of the C-S or S-O bonds in the sulfone group, leading to radical species that could then undergo a variety of secondary reactions, resulting in decomposition or the formation of impurities.

Thermal Stability

The high melting point of 270-275°C suggests that this compound has excellent thermal stability under normal laboratory and storage conditions[1]. Studies on diphenyl sulfone, a core structural component, show it to be resistant to thermal decomposition even at temperatures as high as 550°C[4]. However, prolonged exposure to elevated temperatures, even below the melting point, is not recommended as it can accelerate other degradation pathways, such as hydrolysis if moisture is present.

Incompatible Materials

To ensure the stability of this compound, contact with the following should be avoided:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the cyclic carbonic ester functionality.

  • Strong Oxidizing Agents: While the sulfur atom is already in its highest oxidation state (as a sulfone), the rest of the molecule, particularly the aromatic rings, could be susceptible to oxidation, leading to unwanted side products.

  • Amines and other Nucleophiles: As a reagent used for forming active esters for peptide coupling, it is inherently reactive towards nucleophiles. Unintended exposure to amines or other nucleophiles will consume the reagent.

Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature Room Temperature (20-25°C)The compound is thermally stable at ambient temperatures.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent exposure to atmospheric moisture and oxygen.
Container Tightly sealed, opaque containerTo protect from moisture and light.
Location Dry, well-ventilated area away from incompatible materials.To ensure safety and prevent accidental contact with substances that could cause degradation. A desiccator is highly recommended.

Experimental Workflow and Diagrams

Workflow for Handling and Using the Reagent

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_cleanup Post-Reaction start Start: Retrieve from Storage equilibrate Equilibrate Container to Room Temperature start->equilibrate Prevents condensation inert_atm Transfer to Inert Atmosphere (Glovebox/Dry N2) equilibrate->inert_atm weigh Weigh Required Amount inert_atm->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve add_reagents Add to Reaction Mixture dissolve->add_reagents run_reaction Run Reaction Under Inert Atmosphere add_reagents->run_reaction seal Tightly Seal Original Container run_reaction->seal store Return to Desiccated Storage seal->store end End store->end

Caption: Recommended workflow for handling this compound.

Logical Relationship of Stability Factors

G cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_outcome Outcome compound 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide moisture Moisture light Light temp High Temperature incompatible Incompatible Materials (Acids, Bases, Oxidants) hydrolysis Hydrolysis moisture->hydrolysis causes photolysis Photodegradation light->photolysis causes thermolysis Thermal Decomposition temp->thermolysis causes chem_reaction Chemical Reaction incompatible->chem_reaction causes loss Loss of Purity & Activity hydrolysis->loss photolysis->loss thermolysis->loss chem_reaction->loss

Caption: Factors influencing the stability of the compound.

References

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Energy & Fuels. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Available at: [Link]

Sources

dealing with moisture sensitivity of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Welcome to the technical support guide for this compound (CAS 54714-11-3). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the success of your experiments involving this highly effective but sensitive reagent. This guide is structured to address common challenges and questions through a practical, problem-solving lens.

The core challenge in handling this compound is its pronounced moisture sensitivity.[1] The presence of even trace amounts of water can lead to hydrolysis, compromising the reagent's integrity and affecting experimental outcomes.[2][3] This guide is designed to explain the causality behind this sensitivity and provide robust protocols to mitigate the associated risks.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. Each answer explains the underlying chemical principles and provides a clear, actionable protocol to resolve the issue.

Question: My reaction yield is low or inconsistent, or the reaction failed entirely. What is the likely cause?

Answer: The most probable cause is the degradation of the reagent due to exposure to moisture. This compound contains a cyclic carbonate functional group, which is highly susceptible to nucleophilic attack by water (hydrolysis).[4] This reaction opens the 1,3-dioxol-2-one ring, destroying the molecule's ability to act as an activating agent, for example, in peptide coupling reactions.[1]

Mechanism of Degradation: Hydrolysis

Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclic carbonate. This leads to a ring-opening cascade, rendering the molecule inactive for its intended purpose. Many organic reactions are sensitive to water for this reason, as it can participate in unwanted side reactions.[2]

Hydrolysis cluster_reagents Reactants cluster_products Degradation Products reagent This compound (Active Reagent) water H₂O (Moisture) degraded Ring-Opened Hydrolysis Products (Inactive) reagent->degraded Nucleophilic Attack (Hydrolysis) water->degraded

Caption: Hydrolysis of the active reagent by moisture.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

To prevent hydrolysis and ensure reproducible results, you must maintain strictly anhydrous (water-free) conditions throughout your experiment.[3][5] This involves preparing your glassware, solvents, and atmosphere with meticulous care.

1. Glassware Preparation:

  • Primary Method (Recommended): Place all glassware in a laboratory oven at >120°C for at least 4 hours (preferably overnight) before use. Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).[6]

  • Alternative Method (for immediate use): If an oven is unavailable, flame-dry the assembled glassware under vacuum. Heat the glass surface with a heat gun or a gentle Bunsen burner flame until all visible moisture is gone, while pulling a vacuum. Allow the glassware to cool under an inert atmosphere.[6]

2. Solvent Preparation:

  • Never assume a sealed bottle of solvent labeled "anhydrous" is perfectly dry, especially if it has been opened before.[7]

  • Use a solvent purification system (still) if available.

  • Alternatively, dry solvents using molecular sieves. The type and amount of sieves, as well as the required drying time, depend on the solvent.[6]

SolventSieve TypeLoading (% m/v)Min. Drying TimeEst. Residual H₂O (ppm)
Dichloromethane (DCM)3 Å10%24 hours~0.1
Tetrahydrofuran (THF)3 Å20%72 hours~4.0
Acetonitrile3 Å10%24 hours~0.5
Data adapted from Moodle@Units.[6]

3. Reagent Handling & Reaction Setup:

  • Perform all manipulations of the solid reagent and additions to the reaction vessel under a positive pressure of an inert gas.

  • A Schlenk line or a glovebox provides the best protection.[8]

  • For a simpler setup, use a nitrogen-filled balloon attached to the reaction flask.[9] The flask should be purged by evacuating and back-filling with inert gas at least three times.[9]

  • Use syringe techniques for transferring anhydrous solvents and liquid reagents. Flush the syringe with inert gas before use.[10]

Anhydrous_Workflow A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Hot & Cool Under Inert Gas (N₂/Ar) A->B C 3. Add Solid Reagent Under Inert Gas Counterflow B->C D 4. Seal System (Septa, etc.) C->D E 5. Add Anhydrous Solvent via Syringe D->E F 6. Run Reaction Under Positive N₂/Ar Pressure E->F

Caption: Workflow for setting up a moisture-sensitive reaction.

Question: The solid reagent has changed color or appears clumpy in the bottle. Is it still usable?

Answer: A change in physical appearance, such as discoloration from a light powder to a darker or yellowish solid, or the formation of clumps, is a strong indicator of degradation.[11] Hygroscopic solids absorb moisture from the air, which can initiate decomposition on the surface of the crystals.[7]

It is not recommended to use the reagent if its appearance has noticeably changed. Doing so will likely lead to the issues described above (low yield, reaction failure) and introduce impurities into your reaction mixture. For critical applications, using a fresh, unopened bottle of the reagent is the most reliable course of action.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Store the reagent in its original, tightly sealed container in a cool, dry place. A desiccator cabinet that contains a drying agent (e.g., Drierite or anhydrous calcium chloride) and is placed in a temperature-controlled room provides an excellent storage environment.[1][8] Avoid storing it in areas with high humidity, such as near sinks or in refrigerators that are not specifically designed for chemical storage, as temperature cycling can cause condensation.[8]

Q2: What are the primary safety hazards associated with this compound?

According to its Safety Data Sheet (SDS) and GHS classifications, this compound is known to cause skin irritation and serious eye irritation.[12][13][14] It may also cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14]

  • Handling: Avoid creating dust when weighing or transferring the solid.[14] Use appropriate tools (e.g., a spatula) and handle it gently.

  • Exposure: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[13] Seek medical attention if irritation persists.

Q3: Which solvents are recommended for reactions with this reagent?

The reagent is soluble in common anhydrous organic solvents such as Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), and Dioxane.[1] Ensure any solvent you use has been rigorously dried as detailed in the troubleshooting protocol above. The choice of solvent will ultimately depend on the specific requirements of your reaction (e.g., temperature, solubility of other reactants).

Q4: How should I properly dispose of this reagent and its containers?

Dispose of unused or waste material in accordance with local, state, and federal regulations. It should be treated as chemical waste. Do not dispose of it down the drain. The container should be triple-rinsed with a suitable organic solvent; the rinsate must also be collected as chemical waste. Dispose of the empty container as per your institution's guidelines for chemically contaminated waste.[14]

References

  • Current time information in Las Vegas, NV, US. Google.
  • Anhydrous conditions Definition. Fiveable.
  • This compound. Smolecule.
  • Why do some organic reactions need anhydrous conditions? TutorChase.
  • Anhydrous Conditions Definition. Fiveable.
  • This compound. ChemicalBook.
  • This compound. Starshinechemical.
  • Reagents & Solvents: Reagent Tips. University of Rochester, Department of Chemistry.
  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). YouTube.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
  • PyloriTek Troubleshooting Tips. Serim Research Corporation.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Challenges in the catalytic synthesis of cyclic and polymeric carbonates from epoxides and CO2. ResearchGate.
  • Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. (2023, August 29). DCC.

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Technical Support Center: Enhancing Peptide Coupling Yields with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low coupling yields when incorporating sterically hindered amino acids into their peptide sequences. Here, we move beyond basic protocols to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate these difficult couplings successfully.

Frequently Asked Questions (FAQs)

Q1: What fundamentally causes low coupling yields with sterically hindered amino acids?

A1: The primary reason is steric hindrance. Bulky side chains on amino acids such as Valine, Isoleucine, and particularly α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), physically obstruct the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This increased steric bulk slows down the rate of peptide bond formation significantly. As the peptide chain elongates, it can also adopt secondary structures or aggregate on the solid support, further masking the reactive N-terminus and exacerbating the problem.

Q2: Which coupling reagents are considered first-line choices for hindered couplings and why?

A2: For challenging couplings, it is essential to use high-potency coupling reagents that generate highly reactive activated species. The most effective reagents are typically aminium/uronium or phosphonium salts.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a top choice because it forms a highly reactive OAt-active ester.[1] The presence of the 7-azabenzotriazole (OAt) moiety is crucial; the nitrogen at position 7 acts as an electron-withdrawing group, making the resulting ester a better leaving group and thus more susceptible to nucleophilic attack by the amine.[2]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent option with coupling efficiencies comparable to or even exceeding HATU.[3][4] A key advantage of COMU is its enhanced safety profile, as its OxymaPure-based structure avoids the potentially explosive benzotriazole derivatives used in HATU.[5] Furthermore, COMU and its byproducts are more soluble in common synthesis solvents and even water, which can simplify purification.[2]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that is also highly effective, particularly for coupling N-methylated amino acids.[6]

Q3: What is the role of additives like HOAt and OxymaPure?

A3: Additives are crucial for accelerating coupling reactions and suppressing racemization, especially when using carbodiimides like DIC.[3] They function by reacting with the initially formed, highly reactive but unstable O-acylisourea intermediate to generate a more stable, yet still highly reactive, active ester.[7]

  • HOAt (1-Hydroxy-7-azabenzotriazole) is more effective than the traditional HOBt because the nitrogen atom in the pyridine ring provides anchimeric assistance during the aminolysis step, effectively catalyzing the peptide bond formation.[8]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and highly effective alternative to benzotriazole-based additives.[7] It provides high coupling rates with low racemization and is a key component of the COMU reagent.[3]

Q4: Can changing the solvent improve my coupling yields?

A4: Absolutely. Proper solvation of both the resin and the growing peptide chain is critical for successful synthesis.[9] If the peptide chain aggregates, the N-terminal amine becomes inaccessible.

  • N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for synthesizing hydrophobic or aggregation-prone sequences due to its better solvating properties.

  • For particularly "difficult sequences," a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective at disrupting secondary structures and improving solvation.[7]

  • The use of chaotropic agents or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as co-solvents can also help to break up aggregates and improve coupling efficiency.[7]

Troubleshooting Guide for Low-Yield Couplings

When faced with a failed or low-yield coupling of a sterically hindered amino acid, a systematic approach to troubleshooting is essential. The following guide outlines common problems, their probable causes, and recommended solutions.

Problem 1: Incomplete Coupling After a Standard Protocol
  • Probable Cause: The activation energy for the peptide bond formation is too high to be overcome under standard conditions due to severe steric hindrance. A single coupling attempt may not be sufficient to drive the reaction to completion.

  • Solution:

    • Perform a Double Coupling: This is the most common and often effective strategy. After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent. This second exposure to the reagents can push the reaction to completion.

    • Increase Reaction Time: Extend the coupling time from the standard 60 minutes to 2-4 hours, or even overnight for extremely difficult cases. Monitor the reaction progress using a qualitative test like the Kaiser test to determine when the coupling is complete.[10]

    • Elevate the Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary energy to overcome the activation barrier. However, be cautious as higher temperatures can increase the risk of racemization, particularly with sensitive amino acids.[11]

Problem 2: Repeated Failures Even with Double Coupling
  • Probable Cause: The chosen coupling reagent is not potent enough for the specific sterically hindered residue being coupled.

  • Solution:

    • Switch to a More Potent Reagent: If you are using a carbodiimide-based method (e.g., DIC/HOBt), switch to a more powerful aminium/uronium or phosphonium salt reagent. The general order of reactivity is OAt-based (HATU, PyAOP) > Oxyma-based (COMU) > OBt-based (HBTU, PyBOP).[8]

    • Consider Acyl Fluoride Formation: For the most extreme cases of steric hindrance, converting the carboxylic acid to a highly reactive acyl fluoride can be effective.[3] This method bypasses the need for traditional coupling reagents at the coupling stage.

Problem 3: Synthesis Failure with Aggregation-Prone Sequences
  • Probable Cause: The growing peptide chain is aggregating on the resin, physically blocking the N-terminal amine from reacting. This is common in hydrophobic sequences.

  • Solution:

    • Change the Solvent System: Switch from DMF to NMP or a mixture of solvents to improve solvation and disrupt secondary structures.[12]

    • Microwave-Assisted Synthesis: The use of microwave energy is highly effective at breaking up aggregates and accelerating coupling reactions.[13] The rapid heating disrupts hydrogen bonds that lead to aggregation and can significantly shorten coupling times for hindered residues.[14][15]

Data Summary: Coupling Reagent Performance

The choice of coupling reagent is critical. While exact yields are sequence-dependent, the following table summarizes the relative performance and key characteristics of commonly used reagents for difficult couplings.

Reagent/MethodActive Species FormedRelative ReactivityKey AdvantagesKey Disadvantages
HATU/HOAt OAt-Active EsterVery HighRapid kinetics, low racemization, highly effective for hindered residues.[1][8]Benzotriazole core is potentially explosive; can cause guanidinylation of the N-terminus if used in excess.[1][6]
COMU Oxyma-Active EsterVery HighComparable to HATU, non-explosive, byproducts are water-soluble, good solubility.[3][4]Higher cost compared to carbodiimides.
PyAOP OAt-Active EsterVery HighExcellent for N-methyl amino acids and cyclizations.[6]Higher cost, phosphonium-based byproducts can be more difficult to remove.
DIC + OxymaPure Oxyma-Active EsterHighCost-effective, low racemization, non-explosive additive.[7]Slower reaction kinetics compared to aminium/uronium salts.
Acyl Fluorides Acyl FluorideExtremely HighExcellent for severely hindered couplings where other methods fail.[3]Requires a separate activation step to form the acyl fluoride.[16]

Experimental Protocols

Protocol 1: Microwave-Assisted Double Coupling of Fmoc-Aib-OH using HATU

This protocol is designed for automated microwave peptide synthesizers and is effective for incorporating sterically hindered amino acids like Aib.

  • Deprotection: Perform the standard N-terminal Fmoc deprotection on the resin-bound peptide using a 20% piperidine solution in DMF with microwave heating (e.g., 75°C for 3 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, prepare the activation solution: Fmoc-Aib-OH (5 eq), HATU (4.9 eq), and DIPEA (10 eq) in DMF.

    • Add the activation solution to the resin.

    • Perform the coupling reaction using microwave irradiation (e.g., 75°C for 10-20 minutes).[14]

  • Washing: Wash the resin with DMF.

  • Second Coupling: Repeat steps 3 and 4 with a fresh activation solution to ensure the reaction goes to completion.

  • Monitoring: After the second coupling, perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines.

Protocol 2: In-Situ Acyl Fluoride Formation and Coupling

This protocol is an advanced strategy for couplings that fail with standard high-potency reagents. It involves the conversion of the carboxylic acid to an acyl fluoride, which then reacts with the resin-bound amine.

  • Deprotection and Washing: Perform standard Fmoc deprotection and wash the resin-bound peptide thoroughly with DMF and then with anhydrous DCM.

  • Acyl Fluoride Generation:

    • In a separate, dry reaction vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (3 eq) in anhydrous DCM.

    • Add a suitable fluorinating agent, such as Deoxo-Fluor (3 eq), and a non-nucleophilic base like 2,4,6-collidine (6 eq).[17]

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the acyl fluoride.

  • Coupling Reaction:

    • Transfer the solution containing the newly formed acyl fluoride to the reaction vessel containing the deprotected, resin-bound amine.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing and Monitoring: Wash the resin thoroughly with DCM and DMF. Perform a Kaiser test to check for reaction completion.

Visualizing the Workflow: Troubleshooting and Decision Making

The following diagrams illustrate the logical flow for troubleshooting difficult couplings and the mechanism of action for a key coupling reagent.

Troubleshooting_Workflow start Low Coupling Yield with Sterically Hindered Amino Acid reagent_check Is the coupling reagent potent? (e.g., HATU, COMU) start->reagent_check time_temp_check Are reaction time and temperature optimized? reagent_check->time_temp_check Yes alt_strategies Consider Advanced Strategies: - Acyl Fluoride Formation - Microwave Synthesis reagent_check->alt_strategies No, Switch to potent reagent double_coupling_check Was a single coupling performed? time_temp_check->double_coupling_check Yes time_temp_check->alt_strategies No, Increase time/temp or use microwave solvent_check Is the solvent optimal for solvation & preventing aggregation? double_coupling_check->solvent_check Yes success Coupling Successful double_coupling_check->success No, Perform double coupling solvent_check->success Yes solvent_check->alt_strategies No, Switch to NMP or solvent mixture HATU_Mechanism Carboxylic_Acid R-COOH OAt_Ester OAt-Active Ester (R-CO-OAt) Carboxylic_Acid->OAt_Ester Nucleophilic attack HATU HATU HATU->OAt_Ester Base Base (DIPEA) Base->Carboxylic_Acid Deprotonates Peptide_Bond Peptide Bond Formed (R-CO-NH-Peptide) OAt_Ester->Peptide_Bond Nucleophilic attack Amine H₂N-Peptide Amine->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated peptide coupling.

References

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec Peptides. COMU; CAS 1075198-30-9. Aapptec Peptides. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 955-970. [Link]

  • Lee, C., Thomson, B. J., & Sammis, G. M. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(1), 138-144. [Link]

  • Das, S., & Yasmin, S. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(7), 841. [Link]

  • Vasanthakumar, G. R., et al. (2006). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Request PDF. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676–5687. [Link]

  • Wikipedia. HATU. Wikipedia. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Sarin, V. K., et al. (1988). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Request PDF. [Link]

  • White, J. M., et al. (2004). Deoxo-Fluor is a versatile and mild reagent for acyl fluoride generation and subsequent one-flask amide coupling. Organic Chemistry Portal. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Luxembourg Bio Technologies. (2011). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • U.S. Patent No. 7,582,728. (2009). Microwave-assisted peptide synthesis.
  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Amino Acids, 46(6), 1341-1358. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]

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Technical Support Center: Workup Procedures for Reactions Involving Steglich's Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving Steglich's reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup procedures of Steglich esterifications. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the common challenges associated with this powerful esterification method.

The Steglich esterification, utilizing N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a cornerstone of modern organic synthesis due to its mild reaction conditions, making it suitable for acid-sensitive substrates.[1][2][3] The primary challenge in these reactions lies not in the ester formation itself, but in the effective removal of the main byproduct, N,N'-dicyclohexylurea (DCU), a sparingly soluble solid that can complicate product purification.[1][4]

This guide will provide a comprehensive overview of workup strategies, troubleshooting tips for common issues, and frequently asked questions to ensure you can achieve high purity for your desired ester products.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the workup of your Steglich esterification reaction.

Issue 1: A persistent white precipitate (DCU) remains in the product after initial filtration.

  • Probable Cause: The most common issue is the incomplete removal of DCU. While DCU is largely insoluble in many common reaction solvents like dichloromethane (DCM), it still possesses some residual solubility, which can be problematic.[1][5] Furthermore, if the reaction mixture is not sufficiently cooled, a higher concentration of DCU will remain in the solution.

  • Solution:

    • Maximize Precipitation: Upon reaction completion, cool the reaction mixture to 0°C or even lower for at least 30-60 minutes before filtration.[1][6] This significantly decreases the solubility of DCU in the reaction solvent.

    • Solvent Selection for Filtration: If your product is soluble in a solvent in which DCU is poorly soluble (e.g., diethyl ether, hexanes, or cold acetonitrile), you can concentrate the reaction mixture and triturate the residue with one of these solvents to precipitate the remaining DCU.[5][6][7]

    • Secondary Filtration: After concentrating the filtrate from the initial filtration, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and cool it again in the refrigerator or freezer.[5][7] Any remaining DCU will precipitate and can be removed by a second filtration.

Issue 2: The final product is contaminated with a byproduct that has a similar Rf to the desired ester on TLC.

  • Probable Cause: This contaminant is likely the N-acylurea byproduct. This side product forms from the rearrangement of the O-acylisourea intermediate and can be difficult to separate from the desired ester due to similar polarities.[3]

  • Solution:

    • Reaction Conditions Optimization: The formation of N-acylurea is often minimized by ensuring the reaction is run at low temperatures (typically starting at 0°C) and by using a sufficient catalytic amount of DMAP.[3] DMAP intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium salt, which favors the reaction with the alcohol over the rearrangement.[1][3]

    • Chromatographic Separation: Careful column chromatography is often required to separate the N-acylurea from the product. Experiment with different solvent systems, sometimes a less polar eluent system can improve separation.[8] In some cases, using a different stationary phase (e.g., alumina) might be beneficial.[7]

Issue 3: The product is sensitive to acidic or basic conditions, limiting workup options.

  • Probable Cause: Many complex molecules possess functional groups that are not stable to the acidic or basic washes often employed in standard workup protocols. For instance, t-butyl esters are highly acid-sensitive.[2][9]

  • Solution:

    • Neutral Workup: Rely primarily on non-extractive methods. After the initial filtration of DCU, concentrate the filtrate and purify directly by column chromatography.

    • Mild Aqueous Washes: If an aqueous wash is necessary to remove DMAP, use a very dilute and cold acid solution, such as 1% citric acid or 0.5 N HCl, and perform the extraction quickly at low temperatures.[9][10] For base-sensitive compounds, avoid sodium bicarbonate or sodium hydroxide washes. A simple water wash can sometimes be sufficient to remove some polar impurities.

    • Alternative Reagents: For highly sensitive substrates, consider using an alternative coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous extraction, avoiding the need for extensive filtration or acidic/basic washes.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for a standard Steglich esterification workup?

A1: A typical workup procedure involves the following steps:

  • Cooling and Filtration: Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath for at least 30 minutes to precipitate the maximum amount of DCU.[1] Filter the mixture through a Büchner or fritted glass funnel and wash the collected DCU solid with a small amount of cold reaction solvent.[1][14]

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a dilute acid (e.g., 0.5 N HCl) to remove DMAP and any unreacted DCC, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.[10][15]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.[1][8]

Q2: How do I choose the best solvent for the reaction and workup?

A2: The choice of solvent is critical for both the reaction and the ease of workup.

  • For the reaction: Dichloromethane (DCM) is a common choice as it is a good solvent for the starting materials and the DCU byproduct has relatively low solubility, especially when cooled.[1][4] Acetonitrile is another excellent option as DCU is even less soluble in it.[5][16]

  • For the workup: The ideal solvent for washing or trituration is one in which your desired product is highly soluble, while DCU has low solubility.[6][14] Hexanes and diethyl ether are often used to wash the crude product to remove residual DCU.[5][7]

Q3: Can I use an acidic wash to remove DCU?

A3: While a strong acidic wash (e.g., 6 M HCl) can help remove some DCU, it is generally not the primary method for its removal.[5] The main purpose of the acidic wash is to remove the basic catalyst DMAP. If your product is stable to strong acid, this can be an additional purification step, but filtration is the most effective way to remove the bulk of the DCU.

Q4: What are the alternatives to DCC that simplify the workup?

A4: Yes, several alternatives to DCC can significantly simplify the workup process.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a popular choice because its urea byproduct is water-soluble, allowing for easy removal with an aqueous workup.[11][12][13]

  • DIC (N,N'-Diisopropylcarbodiimide): The urea byproduct of DIC is more soluble in organic solvents than DCU, which can sometimes simplify purification, although it may require column chromatography for complete removal.[4]

Experimental Protocols & Data

Protocol 1: Standard Workup for a Steglich Esterification
  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • DCU Precipitation: Upon completion, cool the reaction flask in an ice bath (0°C) for 30-60 minutes to maximize the precipitation of DCU.

  • Filtration: Set up a Büchner funnel with filter paper over a clean filter flask. Wet the filter paper with a small amount of the cold reaction solvent. Filter the reaction mixture under vacuum.

  • Washing: Wash the collected DCU solid on the filter with a small portion of the cold reaction solvent to recover any entrained product. Combine the filtrates.

  • Aqueous Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash with 0.5 N HCl (2 x volume of organic layer).

    • Wash with saturated NaHCO3 solution (2 x volume of organic layer).

    • Wash with brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude ester by flash column chromatography on silica gel.

Table 1: Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents
SolventSolubilityWorkup ImplicationReference(s)
WaterInsolubleNot removed by aqueous washes.[17][18]
Hexanes/PentaneInsolubleExcellent for precipitating or washing DCU.[1][12]
Diethyl EtherSparingly SolubleGood for precipitating or washing DCU, especially when cold.[6][7]
AcetonitrileSparingly SolubleCan be used as a reaction solvent to promote DCU precipitation. Good for trituration.[5][12]
Dichloromethane (DCM)Low to ModerateCommon reaction solvent; cooling is crucial for precipitation.[1]
Ethyl AcetateSoluble (especially when hot)Can be used for recrystallization or as an eluent in chromatography.[5][17]
Ethanol, Acetone, DMSOSolubleNot suitable for precipitating DCU.[12][17]

Visualizations

Diagram 1: Decision Workflow for Steglich Esterification Workup

Workup_Decision_Tree start Reaction Complete cool Cool Reaction Mixture (0°C) start->cool filter Filter to Remove DCU cool->filter product_stability Is the product acid/base stable? filter->product_stability aqueous_workup Standard Aqueous Workup (Acid, Base, Brine) product_stability->aqueous_workup Yes neutral_workup Concentrate and Proceed to Direct Purification product_stability->neutral_workup No check_purity Check Purity (TLC/NMR). DCU still present? aqueous_workup->check_purity neutral_workup->check_purity chromatography Column Chromatography pure_product Pure Product chromatography->pure_product check_purity->chromatography No recrystallize Recrystallize or Triturate with non-polar solvent check_purity->recrystallize Yes recrystallize->chromatography

Caption: Decision tree for selecting an appropriate workup procedure.

Diagram 2: Mechanism of Steglich Esterification and Byproduct Formation

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation cluster_side_reaction Side Reaction RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_acylisourea->Acylpyridinium + DMAP - DCU N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement DCU_out DCU Byproduct (Insoluble) DMAP DMAP Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP ROH R'-OH

Caption: Mechanism showing ester formation and key byproducts.

References

  • Solubility of Things. (n.d.). 1,3-dicyclohexylurea. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). How I can remove DCU from my product? Retrieved from [Link]

  • ResearchGate. (2024). How to remove DCU and its remaining traces from Steglich esterification? Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5854-5864. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2014). How can I remove the DCU after an esterification catalyzed by DCC? Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2017). Dicyclohexylurea (DCU) solubility in water. Retrieved from [Link]

  • ResearchGate. (2025). Which solvents that solve DCU after an esterification catalyzed by DCC ? is DCU soluble in water ,ethanol? ? Retrieved from [Link]

  • Reddit. (2025). Trouble with Steglich Esterification. Retrieved from [Link]

  • American Chemical Society. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. Retrieved from [Link]

  • Sciencemadness.org. (2020). Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]

  • JoVE. (2018). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Reddit. (2024). Esterification/Amidation Problems. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5854-5864. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Semantic Scholar. (2014). Article. Retrieved from [Link]

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  • ResearchGate. (2017). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase? Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry. Retrieved from [Link]

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Validation & Comparative

The Battle for Chirality: A Comparative Guide to Preventing Racemization in Peptide Synthesis, Featuring 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern peptide chemist, maintaining stereochemical integrity is paramount. The ever-present threat of racemization—the loss of a specific stereoisomer at the α-carbon of an amino acid during peptide bond formation—can lead to a cascade of undesirable consequences, from diminished biological activity to the generation of diastereomeric impurities that are notoriously difficult to separate. This guide offers an in-depth comparison of common strategies to suppress racemization, with a special focus on the role of the activating agent 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide (TDO).

The Root of the Problem: Understanding Racemization

The primary culprit behind racemization in peptide synthesis is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The α-proton of this planar ring is acidic and readily abstracted by a base, leading to a loss of stereochemistry. The incoming amine can then attack from either face of the ring, resulting in a mixture of L- and D-amino acid-containing peptides.

Certain amino acids are particularly susceptible to this unwanted side reaction. Histidine (His) and Cysteine (Cys) are notorious for their high propensity to racemize during coupling reactions. Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be problematic under suboptimal conditions.

Diagram of the Racemization Mechanism via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation L_AA L-Amino Acid (N-protected) Activated_Ester Activated Ester (Reactive Intermediate) L_AA->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Peptide_L Desired L-Peptide Activated_Ester->Peptide_L Direct Aminolysis (Desired Pathway) Enolate Enolate (Loss of Chirality) Oxazolone->Enolate Base (Proton Abstraction) Oxazolone->Peptide_L Aminolysis Peptide_D Undesired D-Peptide (Racemized) Oxazolone->Peptide_D Aminolysis Enolate->Oxazolone Reprotonation Amine Incoming Amine Amine->Activated_Ester Amine->Oxazolone

A depiction of the competing pathways in peptide coupling, highlighting the formation of the planar oxazolone intermediate which leads to racemization.

The First Line of Defense: Coupling Additives

To combat racemization, a class of compounds known as coupling additives are widely employed. These additives function by intercepting the highly reactive intermediate formed by the coupling reagent (e.g., an O-acylisourea from a carbodiimide) to generate a more stable active ester. This new intermediate is less prone to cyclizing into the problematic oxazolone, thereby favoring the direct and stereochemically faithful reaction with the incoming amine.

The Benzotriazoles: HOBt and HOAt

For decades, 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), have been the workhorses of racemization suppression. They react with the activated amino acid to form the corresponding OBt or OAt esters, which are sufficiently reactive to form the peptide bond while minimizing the risk of oxazolone formation. HOAt is generally considered more effective than HOBt at preventing racemization.

The Rise of Oxyma: A Safer and More Effective Alternative

In recent years, ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, has emerged as a superior alternative to the benzotriazole-based additives. Not only does Oxyma demonstrate a remarkable capacity to inhibit racemization, often outperforming HOBt and at least matching the performance of HOAt, but it also boasts a significantly better safety profile, being less prone to explosion than HOBt and HOAt.

Quantitative Comparison of Racemization Suppressors

The efficacy of these additives can be quantified by measuring the percentage of the undesired D-isomer formed during a model peptide synthesis. The following table summarizes a selection of experimental data from the literature.

Coupling Reagent/AdditiveModel Peptide% D-Isomer (Racemization)
Oxyma-based Additives
DIC/OxymaZ-Phg-Pro-NH₂ (Solution Phase)1.0%
DIC/Oxyma-B*H-Gly-His-Phe-NH₂ (Solid Phase)1.0%
DIC/OxymaPureH-Gly-His-Phe-NH₂ (Solid Phase)3.0%
HOBt-based Additives
DIC/HOBtZ-Phg-Pro-NH₂ (Solution Phase)9.3%
DIC/HOBtH-Gly-His-Phe-NH₂ (Solid Phase)22.0%
HBTUH-Gly-His-Phe-NH₂ (Solid Phase)14.0%

*Oxyma-B is a derivative of Oxyma. Data sourced from a comparative study on racemization suppression.

As the data clearly indicates, Oxyma-based additives consistently result in significantly lower levels of racemization compared to their HOBt-based counterparts across different model systems.

This compound (TDO): An Activating Agent in Focus

This compound, also known as Steglich's reagent or TDO, is a heterocyclic compound utilized as an activating agent in peptide synthesis.[1][2] Its chemical structure features a thieno ring fused with a dioxole moiety.[1]

Proposed Mechanism of Action and Role in Racemization Prevention

As an activating agent, TDO reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive intermediate. This intermediate then reacts with the amine component to form the peptide bond. The efficiency of TDO in preventing racemization would depend on the relative rates of two competing reactions: the aminolysis of the TDO-activated intermediate to form the desired peptide, and the intramolecular cyclization of this intermediate to form the problematic oxazolone.

For TDO to be an effective anti-racemization agent, the rate of aminolysis must be significantly faster than the rate of oxazolone formation. The bulky diphenyl groups on the thieno ring system may play a role in sterically hindering the cyclization pathway, thus favoring the desired peptide bond formation. However, without specific mechanistic studies and kinetic data, this remains a hypothesis.

Workflow for Evaluating Anti-Racemization Agents

evaluation_workflow cluster_synthesis Peptide Synthesis cluster_reagents Test Conditions cluster_analysis Analysis cluster_comparison Comparison Start Select Model Peptide (e.g., with His or Cys) Coupling Perform Peptide Coupling Start->Coupling Cleavage Cleave Peptide from Resin Coupling->Cleavage TDO TDO HOBt DIC/HOBt HOAt DIC/HOAt Oxyma DIC/Oxyma Purification Purify Crude Peptide Cleavage->Purification Chiral_HPLC Chiral HPLC Analysis Purification->Chiral_HPLC Quantification Quantify L- and D-isomers Chiral_HPLC->Quantification Data_Table Compile Data Table (% D-isomer) Quantification->Data_Table Conclusion Draw Conclusions on Efficacy Data_Table->Conclusion

A generalized experimental workflow for the comparative evaluation of anti-racemization agents in solid-phase peptide synthesis.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized protocols for evaluating the efficacy of different coupling strategies in suppressing racemization.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) and Racemization Analysis

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 15 minutes).

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).

2. Coupling of the First Amino Acid:

  • Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Phe-OH) to the deprotected resin using a standard coupling protocol (e.g., HBTU/DIPEA) to ensure minimal racemization at this step.

  • Wash the resin extensively with DMF and DCM.

  • Perform Fmoc deprotection as described in step 1.

3. Test Coupling Reaction (Comparative Step):

  • Divide the resin into equal portions for each coupling strategy to be tested (e.g., DIC/HOBt, DIC/Oxyma, and a protocol including TDO).

  • For Additive-based Methods: In a separate vessel, dissolve the racemization-prone Fmoc-amino acid (e.g., Fmoc-L-His(Trt)-OH, 3 eq.), the additive (HOBt or Oxyma, 3 eq.), and a base (e.g., N-methylmorpholine, 4 eq.) in a minimal amount of DMF. Add the coupling reagent (e.g., DIC, 3 eq.) to this mixture immediately before adding it to the resin.

  • For TDO: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and TDO (3 eq.) in a suitable solvent like DMF or DCM. Add a base if required by the specific protocol. Add this activation mixture to the resin.

  • Agitate the reaction mixtures at a controlled temperature (e.g., room temperature or 0°C) for a defined period (e.g., 2 hours).

4. Cleavage and Work-up:

  • After the coupling reaction, wash the resin thoroughly with DMF and DCM.

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the dipeptide and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

5. Analysis:

  • Dissolve the crude peptide in a suitable solvent.

  • Analyze the diastereomeric ratio (L vs. D) of the peptide using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

The prevention of racemization remains a critical challenge in peptide synthesis. While established additives like HOBt and HOAt have long been the standard, the emergence of safer and more effective alternatives like Oxyma represents a significant advancement in the field. The quantitative data overwhelmingly supports the use of Oxyma-based reagents for minimizing the formation of unwanted diastereomers.

The role of this compound (TDO) in this landscape is less defined. While it is utilized as an activating agent, the lack of direct comparative studies on its racemization-suppressing capabilities is a clear gap in the current body of scientific literature. Future research should focus on conducting rigorous, quantitative comparisons of TDO against the current gold-standard additives. Such studies are essential to fully understand its potential and to provide peptide chemists with a comprehensive toolkit for the synthesis of chirally pure peptides.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Applications. Retrieved from [Link]

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A Senior Application Scientist's Guide to Esterification: A Comparative Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the seemingly straightforward formation of an ester bond is a critical transformation that demands careful consideration. The choice of esterification method profoundly influences reaction efficiency, yield, substrate compatibility, and the ease of purification. This guide provides an in-depth comparison of common esterification methodologies, supported by experimental data and mechanistic insights to inform your selection process and optimize your synthetic outcomes.

The Fischer-Speier Esterification: The Classic Workhorse

The Fischer-Speier esterification, first described in 1895, remains a fundamental and widely used method for producing esters from carboxylic acids and alcohols.[1] It is an acid-catalyzed equilibrium reaction, a characteristic that is both its strength and its primary limitation.[2][3]

Mechanism and Causality

The reaction proceeds via a series of reversible steps. A strong acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[1][2] This activation facilitates nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of a water molecule yield the ester.[2][4]

The equilibrium nature of the reaction dictates that its success hinges on shifting the equilibrium towards the product side.[1][2] This is typically achieved in two ways:

  • Using an excess of one reactant: Employing the alcohol as the solvent is a common strategy to drive the reaction forward. Studies have shown that increasing the excess of alcohol from an equimolar ratio to a 10-fold or even 100-fold excess can dramatically increase the yield from 65% to 97% and 99%, respectively.[2]

  • Removing water as it forms: This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene, or by using a dehydrating agent.[1][2][4]

Fischer_Esterification RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ ROH Alcohol H_plus H+ (Catalyst) Protonated_Acid->RCOOH - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'OH Tetrahedral_Intermediate->Protonated_Acid - R'OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Ester Ester Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ Water Water

Caption: The reversible mechanism of Fischer-Speier Esterification.

Advantages and Limitations

The primary advantage of the Fischer esterification lies in its simplicity and the use of inexpensive, readily available reagents.[1] However, the harsh acidic conditions and often high temperatures (60-110 °C) make it unsuitable for substrates with acid-labile functional groups.[1] Furthermore, it is generally not effective for tertiary alcohols, which are prone to elimination, or for sterically hindered carboxylic acids.[1]

Steglich Esterification: Mild Conditions for Sensitive Substrates

Developed by Wolfgang Steglich in 1978, this method provides a powerful alternative for esterifying substrates that cannot withstand the rigors of the Fischer method.[5][6] It is particularly valuable for synthesizing esters from sterically demanding and acid-labile compounds.[7]

Mechanism and Key Reagents

The Steglich esterification utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling reagent to activate the carboxylic acid.[5] A crucial component is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. While the alcohol can attack this intermediate directly, a common side reaction is a 1,3-rearrangement to a stable N-acylurea, which halts the desired reaction.[5][7] DMAP acts as a more potent nucleophile, intercepting the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). This intermediate does not undergo rearrangement and reacts rapidly with the alcohol to form the ester, regenerating the DMAP catalyst. The driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[5]

Steglich_Esterification cluster_activation Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Active_Ester Acylpyridinium Intermediate ('Active Ester') O_acylisourea->Active_Ester + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU DMAP DMAP Ester Ester Active_Ester->Ester + R'OH - DMAP ROH Alcohol

Caption: Catalytic cycle of the Steglich Esterification.

Advantages and Limitations

The reaction's mild, often room-temperature conditions are its primary benefit, allowing for the esterification of sensitive molecules.[5][7] It is also one of the few reliable methods for creating esters from tertiary alcohols.[7] The main drawback is the formation of the DCU byproduct, which can be difficult to remove completely from the desired ester, often requiring filtration and careful purification. The cost of the reagents (DCC, DMAP) is also higher than for the Fischer method.

Mitsunobu Reaction: Stereospecific Inversion

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters.[8][9] Its most distinctive feature is the clean inversion of stereochemistry at the alcohol's chiral center, making it invaluable in the synthesis of complex molecules and natural products.[9]

Mechanism and Redox Chemistry

This reaction involves a redox process using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

The mechanism begins with the reaction between PPh₃ and DEAD to form a betaine intermediate.[10] This intermediate deprotonates the alcohol, which then adds to the phosphorus atom to form an oxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group. The carboxylate, formed by deprotonation of the carboxylic acid, then acts as the nucleophile, displacing the oxyphosphonium group via an Sₙ2 reaction.[8] This Sₙ2 displacement is responsible for the observed inversion of configuration.

Mitsunobu_Reaction PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Ion Betaine->Alkoxyphosphonium + R'OH Hydrazine_deriv Hydrazine Derivative Betaine->Hydrazine_deriv ROH Alcohol TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO RCOOH Carboxylic Acid Carboxylate RCOO- RCOOH->Carboxylate + Betaine Ester Ester (Inverted) Carboxylate->Ester + Alkoxyphosphonium (SN2)

Caption: The Sₙ2 pathway of the Mitsunobu Reaction leading to inversion.

Advantages and Limitations

The mild reaction conditions and the predictable stereochemical outcome are significant advantages.[11] However, the reaction is sensitive to the acidity of the nucleophile; carboxylic acids with a pKa greater than 13 may not react efficiently.[8] A major practical challenge is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, which can complicate purification.[10][11] The reaction also has poor atom economy and uses stoichiometric amounts of expensive and potentially hazardous reagents.[12]

Yamaguchi Esterification: Powerhouse for Macrolactonization

The Yamaguchi esterification is a highly effective method for the formation of esters, particularly for the synthesis of complex macrocyclic esters (macrolactones), which are common motifs in natural products.[13][14]

Mechanism and Activation

This protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, to activate the carboxylic acid.[15][16] The reaction is typically run in the presence of a stoichiometric amount of a tertiary amine base (like triethylamine) and a catalytic amount of DMAP.[15]

The carboxylic acid first reacts with TCBC to form a mixed anhydride. This mixed anhydride is then attacked by the nucleophilic catalyst, DMAP, to generate a highly reactive acylpyridinium intermediate. The alcohol then attacks this intermediate to form the desired ester, regenerating the DMAP catalyst.[13] The high yields and efficiency, especially in intramolecular cases (macrolactonization), are attributed to the high reactivity of the acylpyridinium intermediate and the steric bulk of the trichlorobenzoyl group, which favors the desired reaction pathway.[14]

Advantages and Limitations

The key advantages are the high yields (often 78-89%), mild conditions, and excellent functional group tolerance.[13][15] It is particularly renowned for its ability to overcome the challenges of forming large rings in macrolactonization reactions.[14][16] The primary limitation is the cost and availability of the Yamaguchi reagent and the need for stoichiometric amounts of base.

Comparative Yields and Conditions

The selection of an appropriate esterification method is often a trade-off between yield, substrate tolerance, and reaction conditions. The following table summarizes the key characteristics of the discussed methods.

Method Key Reagents Catalyst Typical Temp. Reaction Time Typical Yield (%) Key Advantages Key Disadvantages
Fischer-Speier Alcohol, Carboxylic AcidStrong Acid (H₂SO₄, p-TsOH)60-110 °C1-10 hours65-99%[2][11]Simple, inexpensive reagents.[1]Harsh conditions, not suitable for sensitive substrates or tertiary alcohols.[1]
Steglich Carboxylic Acid, Alcohol, DCCDMAPRoom Temp.1-12 hours79-95%[6]Mild conditions, good for sensitive substrates and tertiary alcohols.[5]Byproduct (DCU) removal can be difficult, expensive reagents.[5]
Mitsunobu Alcohol, Carboxylic Acid, PPh₃, DEAD/DIADN/A0 °C to Room Temp.1-12 hours80-95%[10][11]Mild conditions, predictable inversion of stereochemistry.[9]Difficult byproduct (TPPO) removal, poor atom economy, expensive/hazardous reagents.[10][11]
Yamaguchi Carboxylic Acid, Alcohol, TCBCDMAPRoom Temp.1-6 hours78-98%[14][15]High yields, excellent for macrolactonization, mild conditions.[13][14]Expensive reagents, requires stoichiometric base.
Transesterification Ester, AlcoholAcid or Base (e.g., NaOH, H₂SO₄)60-65 °C1-4 hours>90%[17][18]High conversion, useful for large-scale production (e.g., biodiesel).[19]Equilibrium reaction, sensitive to water and free fatty acids (base-catalyzed).[19][20]

Experimental Protocols

General Protocol for Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if removing water azeotropically), add the carboxylic acid (1.0 eq).

  • Add a large excess of the alcohol (e.g., 10-20 eq), which will also serve as the solvent.

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 60-110 °C) for 2-8 hours, monitoring the reaction progress by TLC or GC.[21]

  • After completion, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.[21]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by distillation or column chromatography as necessary.

General Protocol for Steglich Esterification
  • Dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with dilute HCl (to remove residual DMAP and any unreacted DCC), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography to remove any remaining traces of DCU.

Conclusion

The choice of an esterification method is a critical decision in synthesis design. For simple, robust substrates where cost is a factor, the Fischer esterification remains a viable option, provided the equilibrium can be effectively managed. When dealing with acid-sensitive or sterically hindered substrates, the mild conditions of the Steglich esterification offer a significant advantage, despite the challenges of byproduct removal. For reactions requiring stereochemical control, the Mitsunobu reaction is unparalleled in its ability to deliver products with clean inversion of configuration, though purification can be demanding. Finally, for the challenging task of forming complex esters and macrolactones, the Yamaguchi esterification provides a high-yielding and reliable solution. A thorough understanding of the mechanism, advantages, and limitations of each method allows the modern chemist to select the optimal tool for the specific synthetic challenge at hand.

References

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  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). [Link]

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  • JoVE. Video: Esterification - Concept. (2020-03-26). [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Chemistry Stack Exchange. Routes of formation of esters with highest yield. (2015-08-13). [Link]

  • MDPI. Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. [Link]

  • Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025-04-01). [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Journal of Biochemical Technology. Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. (2018-02-25). [Link]

  • National Institutes of Health (NIH). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023-12-09). [Link]

  • MDPI. Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]

  • Scribd. Steglich Esterification | PDF | Ester. [Link]

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  • Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • National Institutes of Health (NIH). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2024-02-22). [Link]

  • OJS Unud. Solid Catalyst in Esterification and Transesterification Reactions for Biodiesel Production: A Review. [Link]

  • ResearchGate. A typical two‐step Yamaguchi method. | Download Scientific Diagram. [Link]

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A Senior Application Scientist's Guide to 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide: A Cost-Benefit Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, the selection of a synthetic reagent is a critical decision, balancing cutting-edge reactivity with pragmatic considerations of cost and efficiency. This guide provides an in-depth analysis of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, a potent yet specialized precursor for o-quinodimethane generation in Diels-Alder reactions. We will dissect its performance profile, offering a comparative perspective against established alternatives, supported by experimental data to inform your strategic synthetic planning.

The Strategic Advantage of this compound in Complex Molecule Synthesis

At its core, this compound is a sophisticated tool for the in situ generation of 1,3-diphenyl-2-oxa-o-quinodimethane. This highly reactive intermediate is a powerful diene in [4+2] cycloaddition reactions, providing a robust pathway to construct complex, polycyclic aromatic and hydroaromatic frameworks. The true value of this reagent lies in the mild conditions under which it liberates the reactive diene, a feature that sets it apart from many conventional precursors.

The thermal extrusion of sulfur dioxide and carbon dioxide from the thieno-dioxolone core is a clean and efficient process, often requiring only moderate heating. This gentle activation is particularly advantageous when working with thermally sensitive substrates or when aiming to achieve high levels of regio- and stereoselectivity in the Diels-Alder reaction. The gaseous byproducts simplify purification, a not insignificant consideration in multi-step synthetic campaigns.

A Comparative Analysis of o-Quinodimethane Precursors

The decision to employ this compound necessitates a thorough evaluation of its performance and cost relative to other common o-quinodimethane precursors. The following table provides a comparative overview:

FeatureThis compoundBenzocyclobutenes1,3-Dihydroisothianaphthene 2,2-dioxideα,α'-Dihalo-o-xylenes
Generation Conditions Mild thermolysis (typically 80-120 °C)High-temperature thermolysis (>180 °C) or photolysisHigh-temperature thermolysis (>150 °C)Reductive dehalogenation (e.g., with Zn, NaI)
Byproducts SO₂ (g), CO₂ (g)NoneSO₂ (g)Metal halides
Substrate Scope Broad, suitable for thermally sensitive substratesCan be limited by high temperaturesModerate, potential for side reactions at high temperaturesLimited by compatibility with reducing agents
Synthesis Complexity Multi-step, can be complexCan be challenging, especially for substituted derivativesRelatively straightforwardReadily accessible
Commercial Availability Limited, often requires custom synthesisVarious derivatives are commercially availableCommercially availableWidely available
Approximate Cost HighModerate to HighModerateLow

Causality Behind Experimental Choices:

The data clearly indicates that this compound occupies a niche for high-value, complex syntheses where the preservation of delicate functionality is paramount. The energetic cost of its multi-step synthesis is offset by the mild reaction conditions it enables, which can lead to higher yields and cleaner reaction profiles, ultimately reducing downstream purification costs and effort.

In contrast, precursors like benzocyclobutenes and 1,3-dihydroisothianaphthene 2,2-dioxide, while more accessible and cost-effective, demand significantly higher temperatures for the generation of the o-quinodimethane. This can be a limiting factor when dealing with substrates that are prone to decomposition or undesired side reactions under harsh thermal conditions. α,α'-Dihalo-o-xylenes offer a low-cost entry point but introduce stoichiometric metal reagents and salts, which can complicate purification and may not be compatible with all functional groups.

cost_benefit_logic cluster_reagent Reagent Choice cluster_factors Decision Factors cluster_outcome Synthetic Outcome reagent This compound cost Cost & Availability reagent->cost High Cost, Low Availability conditions Reaction Conditions reagent->conditions Mild Conditions performance Performance & Scope reagent->performance High Performance, Broad Scope alternatives Alternatives (Benzocyclobutenes, etc.) alternatives->cost Lower Cost, Readily Available alternatives->conditions Harsh Conditions alternatives->performance Potential Limitations high_value High-Value, Complex Targets cost->high_value Justified for routine Routine, Robust Syntheses cost->routine Favors conditions->high_value Enables success conditions->routine Sufficient for performance->high_value performance->routine

Caption: Decision logic for choosing an o-quinodimethane precursor.

Experimental Protocols: A Self-Validating System

To ensure the integrity of your research, the following protocols are presented with the expectation of reproducibility, a cornerstone of trustworthy science.

Protocol 1: Synthesis of this compound

The synthesis of this reagent is a multi-step process that requires careful execution. A validated approach involves the following key transformations:

Step 1: Synthesis of Tetraphenylthiophene

  • In a round-bottom flask equipped with a reflux condenser, combine benzoin (2 equivalents) and phosphorus pentasulfide (1 equivalent) in a high-boiling solvent such as toluene or xylene.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a beaker of cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to yield pure tetraphenylthiophene.

Step 2: Oxidation to this compound

  • Suspend tetraphenylthiophene (1 equivalent) in a mixture of glacial acetic acid and 30% hydrogen peroxide.

  • Heat the mixture at reflux for 24-48 hours. The reaction should be monitored for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with water, and then with ethanol to remove any remaining acetic acid.

  • Dry the product under vacuum to obtain this compound.

synthesis_workflow cluster_step1 Step 1: Tetraphenylthiophene Synthesis cluster_step2 Step 2: Oxidation benzoin Benzoin reflux1 Reflux in Toluene benzoin->reflux1 p4s10 P₄S₁₀ p4s10->reflux1 workup1 Workup & Recrystallization reflux1->workup1 tpt Tetraphenylthiophene workup1->tpt reflux2 Reflux tpt->reflux2 h2o2 H₂O₂, Acetic Acid h2o2->reflux2 workup2 Precipitation & Filtration reflux2->workup2 product This compound workup2->product

Caption: Synthetic workflow for the target reagent.

Protocol 2: Diels-Alder Reaction with an o-Quinodimethane Generated from this compound

This protocol exemplifies the application of the title reagent in a typical [4+2] cycloaddition.

  • To a solution of this compound (1 equivalent) in a suitable high-boiling solvent (e.g., o-dichlorobenzene or toluene) in a Schlenk flask, add the desired dienophile (1.1-1.5 equivalents).

  • Degas the solution with a stream of nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cycloadduct.

diels_alder_pathway reagent This compound heat Heat (100-120 °C) reagent->heat dienophile Dienophile cycloaddition [4+2] Cycloaddition dienophile->cycloaddition intermediate o-Quinodimethane Intermediate heat->intermediate byproducts SO₂ + CO₂ (gaseous) heat->byproducts intermediate->cycloaddition product Diels-Alder Adduct cycloaddition->product

Caption: General pathway for the Diels-Alder reaction.

Conclusion and Recommendations

This compound is a powerful, albeit costly, reagent for the generation of o-quinodimethanes for Diels-Alder reactions. Its primary benefit lies in the mild conditions required for its activation, making it the reagent of choice for the synthesis of complex, thermally sensitive molecules where other methods may fail.

For routine syntheses with robust substrates, more economical alternatives such as benzocyclobutenes or 1,3-dihydroisothianaphthene 2,2-dioxide may be more appropriate. The ultimate decision should be based on a careful consideration of the specific synthetic challenge, the value of the target molecule, and the available resources. This guide serves to equip the discerning researcher with the necessary data to make an informed and strategic choice.

References

While a comprehensive, direct comparative study with pricing is not available in a single peer-reviewed article, the information presented is synthesized from established chemical principles, review articles on o-quinodimethane generation, and data from chemical suppliers. For specific applications and the most current pricing, researchers are advised to consult the primary literature and contact chemical vendors directly.

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The unambiguous confirmation of a target molecule's structure is a critical, non-negotiable step in any synthetic workflow, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth, comparative framework for the spectroscopic analysis of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide (CAS 54714-11-3), a heterocyclic compound with applications in organic synthesis.[1][2][3] We will move beyond a simple recitation of techniques, focusing instead on the causal logic behind spectroscopic choices, data interpretation, and a comparative analysis against potential precursors or side-products. This document is designed for researchers and drug development professionals who require not just data, but validated, trustworthy confirmation of product formation.

Introduction: The Imperative for Rigorous Confirmation

This compound is a structurally complex molecule featuring a fused thieno-sulfone and a dioxolone ring system, flanked by two phenyl groups.[1] Its molecular formula is C₁₇H₁₀O₅S with a molecular weight of approximately 326.32 g/mol .[2][4][5] The utility of this and similar heterocyclic compounds as building blocks or pharmacologically active agents necessitates absolute certainty in its structural identity post-synthesis.[6][7] Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule, allowing for the confirmation of its core structure and the absence of impurities. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable case for successful product formation.

Primary Spectroscopic Analysis: A Multi-Faceted Approach

A single spectroscopic technique is rarely sufficient for the complete characterization of a novel or complex molecule. The following sections detail the expected outcomes from the three core analytical methods, explaining why each technique is suited to probe specific structural features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

  • Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. It is crucial to note that chemical shifts can vary slightly between solvents.[8]

¹H NMR Spectroscopy: Due to the absence of aliphatic protons, the ¹H NMR spectrum is expected to be relatively simple, dominated by signals from the ten aromatic protons of the two phenyl groups.

  • Expected Signals: The protons on the phenyl rings will likely appear as a complex multiplet in the aromatic region, typically between δ 7.0-8.0 ppm . The exact chemical shifts and splitting patterns will depend on the electronic environment and the degree of rotational freedom of the phenyl groups. The symmetry of the molecule may simplify this region.

¹³C NMR Spectroscopy: This technique provides a count of the unique carbon environments and offers insight into their functional nature.

  • Expected Signals:

    • Aromatic Carbons: Multiple signals are expected between δ 125-145 ppm , corresponding to the carbons of the two phenyl groups and the C4 and C6 carbons of the thieno ring.

    • Dioxolone Carbons: The carbonyl carbon (C=O) of the dioxolone ring is a key indicator and is expected to appear significantly downfield, typically in the range of δ 150-160 ppm . The carbons of the fused thieno-dioxol system (C3a, C6a) will have distinct chemical shifts.

    • Thieno-Sulfone Carbons: The carbons directly attached to the sulfone group (C4, C6) will be influenced by its electron-withdrawing nature.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. It is a rapid and highly effective method for confirming the incorporation of key structural motifs.

  • Trustworthiness: The presence of strong, sharp absorption bands in the expected regions provides compelling evidence of the target functional groups. Comparing the product spectrum to that of the starting materials is crucial; the disappearance of reactant bands and the appearance of product bands is a self-validating system.

  • Key Vibrational Frequencies:

    • Dioxolone C=O Stretch: A very strong and sharp absorption band is expected at a high frequency, typically around 1800-1830 cm⁻¹ , which is characteristic of a cyclic carbonate. This is often the most diagnostic peak.

    • Sulfone (SO₂) Stretches: Two strong absorption bands are anticipated, corresponding to the symmetric and asymmetric stretching of the S=O bonds. These typically appear around 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

    • Aromatic C=C and C-H Stretches: Multiple bands will be present corresponding to the aromatic rings. C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching occurs above 3000 cm⁻¹ .

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Expected Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary signal of interest will be the molecular ion peak. For C₁₇H₁₀O₅S, the expected monoisotopic mass is 326.0249 m/z .

    • [M+H]⁺: 327.0327 m/z

    • [M+Na]⁺: 349.0146 m/z

  • Fragmentation Pattern: While detailed fragmentation analysis can be complex, the loss of CO₂ (44 Da) from the dioxolone ring is a plausible and diagnostic fragmentation pathway to observe.

Comparative Analysis: Product vs. Precursors

A definitive confirmation of product formation relies on comparing its spectroscopic data against that of the starting materials and potential side products. The following table illustrates a hypothetical comparison, which should be adapted based on the specific synthetic route employed.

Spectroscopic FeaturePlausible Precursor (e.g., a Dibromothiophene derivative)Target Product Rationale for Change
¹H NMR Signals corresponding to thiophene protons.Absence of precursor's thiophene proton signals; appearance of phenyl proton multiplets.Consumption of the thiophene starting material and incorporation of phenyl groups.
¹³C NMR Signals for the precursor's carbon skeleton.Appearance of a downfield signal (~150-160 ppm).Formation of the new dioxolone carbonyl group.
FTIR (cm⁻¹) Absence of bands at ~1820 and ~1320/1160.Strong, sharp band at ~1820 cm⁻¹ . Two strong bands at ~1320 & ~1160 cm⁻¹ .Formation of the dioxolone C=O and sulfone SO₂ groups, respectively.
MS (m/z) Molecular ion peak corresponding to the precursor's mass.Molecular ion peak at ~326 m/z .Successful formation of the final product with the correct molecular weight.

Visualizing the Analytical Workflow

The logical flow from synthesis to confirmation can be visualized to ensure a systematic and thorough analysis.

G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Crude Crude Synthetic Product Purify Purification (e.g., Chromatography, Recrystallization) Crude->Purify Sample Purified Analyte Purify->Sample NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS HRMS Sample->MS Interpret Correlate & Interpret Data NMR->Interpret FTIR->Interpret MS->Interpret Compare Compare with Expected Data & Precursor Spectra Interpret->Compare Confirm Final Product Confirmation Compare->Confirm

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target product.

The correlation between the molecule's structure and its expected spectroscopic signals is paramount.

G cluster_structure Molecular Structure cluster_spectra Expected Spectroscopic Signatures img MS HRMS: Molecular Ion (m/z ~326.0249) HNMR ¹H NMR: Aromatic Protons (Multiplet, δ ~7-8 ppm) CNMR ¹³C NMR: Carbonyl Carbon (Singlet, δ ~150-160 ppm) FTIR_CO FTIR: C=O Stretch (~1820 cm⁻¹) FTIR_SO2 FTIR: SO₂ Stretches (~1320 & 1160 cm⁻¹) p1->HNMR p2->FTIR_CO p3->FTIR_SO2 p4->CNMR

Caption: Correlation of key structural features with their expected spectroscopic signals.

Standard Operating Protocols

The following are generalized protocols. Instrument-specific parameters should always be optimized.

Protocol: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the purified, dry product into a clean NMR tube.

  • Solvation: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Acquisition (¹H): Acquire the proton spectrum using a standard pulse program. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C): Acquire the carbon spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

Protocol: FTIR Sample Preparation and Acquisition
  • Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Protocol: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the spectrum in positive ion mode using a high-resolution analyzer (e.g., TOF or Orbitrap). Calibrate the instrument immediately prior to the run to ensure high mass accuracy.

Conclusion

The successful synthesis of this compound can be confirmed with high confidence through the synergistic application of NMR, FTIR, and MS. The key diagnostic markers are the aromatic signals in the NMR spectra, the highly characteristic C=O and SO₂ stretching frequencies in the FTIR spectrum, and the accurate mass confirmation by HRMS. By comparing these data against the spectra of the starting materials, researchers can create a self-validating system that confirms product identity and purity, adhering to the highest standards of scientific integrity.

References

  • University of Wisconsin-Madison, Department of Chemistry. NMR Solvent Data. [Link]

  • ResearchGate. Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]

  • Chen, X., & Elsenbaumer, R. L. (2009). Synthesis of thieno[3,4-d]-1,3-dithiol-2-one derivatives. Tetrahedron Letters, 50(27), 3750–3752. [Link]

  • ResearchGate. Synthesis of thieno[3,4-d]-1,3-dithiol-2-one derivatives. [Link]

  • Wiley Online Library. Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. European Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel). [Link]

  • Beilstein Journal of Organic Chemistry. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]

  • MDPI. Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. Molecules. [Link]

  • Chemcasts. thieno[3,4-d]-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide (CAS 54714-11-3) Properties. [Link]

  • Massachusetts Institute of Technology. Thiophene-based covalent organic frameworks. [Link]

  • Starshine Chemical. This compound. [Link]

  • CP Lab Safety. 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams. [Link]

  • ElectronicsAndBooks.com. Synthesis of thieno[3,4-d]-1,3-dithiol-2-one derivatives. Tetrahedron Letters. [Link]

  • MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. [Link]

  • Chemcasts. thieno[3,4-d]-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide Properties vs Temperature. [Link]

  • MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. International Journal of Molecular Sciences. [Link]

  • Michigan State University, Department of Chemistry. Heterocyclic Compounds. [Link]

  • Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. [Link]

  • Missouri S&T Scholars' Mine. A Computational and Experimental Study of Thieno[3,4-B]thiophene as a Proaromatic π-Bridge in Dye-Sensitized Solar Cells. [Link]

  • Journal of Engineering and Technology (JETIR). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. [Link]

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A Comparative Guide to the Applications of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is a multifaceted heterocyclic compound that has carved a niche in various domains of chemical and pharmaceutical sciences.[1] With a unique molecular architecture featuring a thieno ring fused with a dioxole moiety, this compound, also widely known as Steglich's reagent, is a valuable asset in the synthetic chemist's toolkit.[1] Its primary recognition comes from its role as a potent activating agent in peptide synthesis and esterification reactions.[2] Beyond this classical application, emerging research points towards its potential in medicinal chemistry and materials science, suggesting a broader scope of utility that warrants a comprehensive evaluation.[1]

This guide provides an in-depth comparative analysis of the applications of this compound, offering insights into its performance relative to other established alternatives. We will delve into its pivotal role in peptide synthesis, explore its nascent potential in drug discovery, and touch upon its prospective applications in the realm of advanced materials.

Core Application: A Stalwart in Peptide Synthesis and Esterification

The most well-documented and significant application of this compound is in the formation of amide and ester bonds, a cornerstone of peptide synthesis and the preparation of complex organic molecules.[2] This process, famously known as the Steglich esterification, offers a mild and efficient method for coupling carboxylic acids with alcohols or amines.[3][4][5]

The Mechanism of Action: A Tale of Activation

The efficacy of this compound as a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an alcohol or an amine. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate when it reacts with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).[3] This intermediate can then react with a nucleophile to form the desired ester or amide bond. The driving force for this reaction is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct.[4]

Steglich_Esterification CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + Steglich's Reagent + DCC SteglichReagent This compound DCC DCC Ester R-COOR' (Ester) ActivatedEster->Ester + Alcohol DCU DCU (Byproduct) ActivatedEster->DCU Alcohol R'-OH (Alcohol) Alcohol->Ester

Caption: Mechanism of Steglich Esterification.

Comparative Performance with Other Coupling Reagents
Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCCost-effective, widely used.Formation of insoluble urea byproducts (DCC), risk of racemization.[6][7]
Phosphonium Salts BOP, PyBOP, HBTU, HATUHigh coupling efficiency, low racemization, soluble byproducts.[8][9]Higher cost, potential for side reactions.[8]
Thieno[3,4-d]dioxole based This compound Mild reaction conditions, effective for sterically hindered substrates.[3]Limited direct comparative data on racemization and yield against modern reagents.

Key Considerations for Selection:

  • Racemization: A critical concern in peptide synthesis is the loss of stereochemical integrity of the amino acids. While carbodiimides can be prone to racemization, the addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can mitigate this issue.[7] Phosphonium-based reagents are generally considered to have a lower propensity for racemization.[8][9] The extent of racemization with this compound would be a crucial parameter for its widespread adoption in the synthesis of complex peptides, and this is an area where further comparative studies are needed.

  • Byproduct Removal: The formation of insoluble N,N'-dicyclohexylurea (DCU) with DCC can simplify purification by filtration in solution-phase synthesis but can be problematic in solid-phase synthesis.[7] Water-soluble carbodiimides like EDC and phosphonium reagents offer the advantage of easier byproduct removal through aqueous extraction.

  • Cost: Carbodiimides are generally more cost-effective than the more sophisticated phosphonium-based reagents.

Experimental Protocol: A Typical Peptide Coupling Reaction

Materials:

  • N-protected amino acid

  • C-protected amino acid (or amino acid ester)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the C-protected amino acid (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude product by column chromatography.

Peptide_Coupling_Workflow Start Start Dissolve Dissolve N-protected amino acid and Steglich's reagent in DCM Start->Dissolve Add_DMAP Add catalytic DMAP Dissolve->Add_DMAP Cool Cool to 0 °C Add_DMAP->Cool Add_DCC Add DCC solution Cool->Add_DCC Stir1 Stir at 0 °C for 30 min Add_DCC->Stir1 Add_Amino_Ester Add C-protected amino acid Stir1->Add_Amino_Ester Stir2 Stir at room temperature (2-4 h) Add_Amino_Ester->Stir2 Filter Filter DCU Stir2->Filter Wash Aqueous work-up Filter->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Purify Purify by chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for peptide coupling.

Emerging Frontiers: Medicinal Chemistry and Materials Science

Beyond its established role in synthesis, the thieno[3,4-d]dioxole scaffold has garnered attention for its potential biological activities and applications in materials science.

Potential as an Anticancer and Anti-inflammatory Agent

Several studies have explored the anticancer and anti-inflammatory properties of various thieno[2,3-d]pyrimidine and thieno[3,4-c]pyrazole derivatives, which share a similar thiophene-based heterocyclic core with this compound.[10][11][12][13][14][15][16][17][18][19] For instance, some novel thieno[2,3-d]pyrimidine derivatives have exhibited significant in vitro anticancer activity against human breast cancer cell lines (MCF7), with some compounds showing higher potency than the reference drug Doxorubicin.[10] Similarly, certain 4H-thieno[3,4-c]pyrazole derivatives have demonstrated remarkable analgesic, anti-inflammatory, and antipyretic activities in animal models.[14]

While these findings are promising and suggest that the thieno[3,4-d]dioxole scaffold could be a valuable pharmacophore, it is crucial to note that specific biological data for this compound itself is limited in the public domain. Further dedicated studies are required to elucidate its specific bioactivities and compare its efficacy against existing therapeutic agents.

Table of Anticancer Activity for Related Thieno-Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thieno[2,3-d]pyrimidine derivativesMCF-7 (Breast)22.12 - 37.78Doxorubicin30.40
Thieno[2,3-d]pyrimidine-4(3H)-onesMDA-MB-435 (Melanoma)-31.02 (GP%)*--
Thieno[3,2-d]thiazole derivativesMCF-7 (Breast)Promising--
Thieno[2,3-c]pyrazole derivative (Tpz-1)Various cancer cell lines0.19 - 2.99--

*GP% = Growth Percent

Prospects in Materials Science: The Rise of Thiophene-Based Organic Electronics

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and tunable electronic characteristics.[20][21] Fused thiophene derivatives, in particular, are being extensively investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[20][22][23][24] The rigid and planar structure of the thieno[3,4-d]dioxole core in this compound could potentially be exploited as a building block for novel organic semiconducting materials.

While specific studies on the use of this compound in this context are not widely reported, the broader class of thieno-based polymers and small molecules has shown significant promise. For instance, polymers based on thieno[3,4-c]pyrrole-4,6-dione have been synthesized and have shown potential as electron acceptors in solar cell applications.[25] The electron-withdrawing nature of the sulfone group and the extended π-conjugation provided by the phenyl substituents in this compound could be advantageous for creating materials with desirable electronic properties. This remains an exciting and largely unexplored area for future research.

Conclusion: A Compound with Enduring and Emerging Value

This compound, or Steglich's reagent, has firmly established its utility as a reliable and efficient coupling agent in organic synthesis, particularly for the formation of peptides and esters. Its mild reaction conditions make it a valuable tool for handling sensitive substrates. While it faces competition from a host of modern coupling reagents, its place in the synthetic chemist's arsenal is secure.

The tantalizing glimpses into its potential biological activities and applications in materials science open up new avenues for investigation. The thieno[3,4-d]dioxole scaffold is a promising platform for the design of novel therapeutic agents and functional organic materials. However, a significant need exists for direct, quantitative comparative studies to benchmark its performance against current standards in these emerging fields. Future research focused on elucidating its precise biological targets and evaluating its electronic properties will be instrumental in unlocking the full potential of this versatile molecule.

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  • CP Lab Safety. 4, 6-Diphenylthieno[3, 4-d]-1, 3-dioxol-2-one 5, 5-Dioxide, 5 grams. Available from: [Link]

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  • RSC Publishing. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Available from: [Link]

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  • PubMed. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Available from: [Link]

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  • ResearchGate. (a) Organic semiconducting materials based on thieno[3,2- b ]thiophene... Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Available from: [Link]

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A Senior Application Scientist’s Guide to Validating the Steglich Esterification Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of ester and amide bonds under mild conditions is a cornerstone of complex molecule synthesis, particularly in pharmaceuticals and natural products.[1][2] The Steglich esterification, first reported in 1978, stands as a pivotal development, offering an efficient method for coupling carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[3][4] This guide moves beyond a simple recitation of the procedure. As senior application scientists, our goal is to dissect and validate the "why" behind the mechanism—to design experiments that not only confirm the proposed pathway but also objectively benchmark its performance against contemporary alternatives.

The trustworthiness of a synthetic method hinges on a deep, verifiable understanding of its mechanism. This allows chemists to predict its behavior with new substrates, troubleshoot suboptimal reactions, and rationally select the best coupling system for a given challenge. Here, we present a framework for validating the mechanism of Steglich's reagent, complete with detailed experimental protocols and a comparative analysis against other common esterification and amidation techniques.

Pillar 1: Unraveling the Steglich Mechanism

The accepted mechanism for the Steglich esterification is a multi-step process that elegantly navigates the challenge of activating a carboxylic acid under neutral conditions.[5] The reaction's success is predicated on the synergistic action of DCC and DMAP.

  • Activation of the Carboxylic Acid : The carboxylic acid first adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated ester, primed for nucleophilic attack.[3][6]

  • The Crucial Role of DMAP : While the alcohol can, in principle, attack the O-acylisourea directly, this pathway is often slow. More importantly, the O-acylisourea is susceptible to an intramolecular 1,3-rearrangement, yielding a stable N-acylurea byproduct that is unreactive towards the alcohol, thus terminating the desired reaction.[3][4] This is where DMAP's catalytic role is paramount. Being a superior nucleophile compared to the alcohol, DMAP rapidly attacks the O-acylisourea.[5]

  • Formation of the Active Ester : This attack generates a new, highly electrophilic intermediate, the N-acylpyridinium salt, and releases dicyclohexylurea (DCU). The N-acylpyridinium intermediate is not prone to rearrangement and is significantly more reactive towards the alcohol.[1][3]

  • Ester Formation : The alcohol then attacks the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst, allowing it to re-enter the catalytic cycle. The primary byproduct, DCU, is largely insoluble in many organic solvents and can be conveniently removed by filtration.[4]

Steglich_Mechanism cluster_reactants RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU Byproduct N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea 1,3-Rearrangement (Slow, No DMAP) DMAP DMAP (Catalyst) Ester Ester Product N_Acylpyridinium->Ester + Alcohol - DMAP N_Acylpyridinium->DCU - DCU ROH Alcohol

Caption: Catalytic cycle of the Steglich Esterification.

Pillar 2: Experimental Validation Protocols

Experimental Workflow for Mechanistic Validation

The following workflow outlines a logical sequence for gathering evidence to support the proposed mechanism.

Validation_Workflow Start Hypothesis: DMAP accelerates reaction and prevents side products Setup Set up two parallel reactions: (A) with DMAP (B) without DMAP Start->Setup Monitor Monitor reactions by TLC/LC-MS over a time course Setup->Monitor Analysis Analyze aliquots at t=0, 1h, 4h, 24h Monitor->Analysis Workup_A Reaction A (w/ DMAP): Work-up and Isolate Product Analysis->Workup_A High Conversion Workup_B Reaction B (w/o DMAP): Work-up and Isolate Products Analysis->Workup_B Low Conversion, New Spot Appears Characterize_A Characterize Ester Product: ¹H NMR, ¹³C NMR, MS Workup_A->Characterize_A Characterize_B Characterize N-Acylurea Byproduct: ¹H NMR, ¹³C NMR, MS, IR Workup_B->Characterize_B Compare Compare Yields and Purity Characterize_A->Compare Characterize_B->Compare Conclusion Conclusion: Validate DMAP's dual role Compare->Conclusion

Caption: Experimental workflow for validating the role of DMAP.

Protocol 1: Quantifying the Catalytic Effect of DMAP

Objective: To demonstrate that DMAP significantly accelerates the rate of ester formation and suppresses the formation of the N-acylurea side product.

Materials:

  • 4-Phenylbutyric acid (1.0 equiv)

  • Benzyl alcohol (1.2 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv for Reaction A)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup:

    • Prepare two identical round-bottom flasks. To each, add 4-phenylbutyric acid (e.g., 1 mmol, 164.2 mg) and an internal standard.

    • To Flask A, add DMAP (0.1 mmol, 12.2 mg).

    • Dissolve the contents of each flask in anhydrous DCM (10 mL).

    • Add benzyl alcohol (1.2 mmol, 125 µL) to each flask.

    • Cool the flasks to 0 °C in an ice bath.

  • Reaction Initiation and Monitoring:

    • Add DCC (1.1 mmol, 226.8 mg) to each flask simultaneously to initiate the reactions.

    • Immediately withdraw a small aliquot (t=0) from each reaction, quench with a drop of dilute HCl, extract with ethyl acetate, dry, and prepare for ¹H NMR analysis.

    • Allow reactions to stir at room temperature. Withdraw and process aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr).

  • Data Analysis:

    • For each time point, acquire a ¹H NMR spectrum.

    • Calculate the relative ratio of the starting carboxylic acid, the ester product, and (in Reaction B) the N-acylurea byproduct by integrating their characteristic peaks against the internal standard.

    • Plot the concentration of the ester product versus time for both reactions.

Expected Outcome: Reaction A (with DMAP) will show a rapid formation of the ester, reaching high conversion within a few hours. Reaction B (without DMAP) will be significantly slower and will show the appearance and accumulation of a new set of signals corresponding to the N-acylurea byproduct.[3][4]

Protocol 2: Isolation and Characterization of the N-Acylurea Byproduct

Objective: To isolate and confirm the structure of the side product formed in the absence of DMAP, providing direct evidence for the 1,3-rearrangement pathway.

Materials:

  • Use the final reaction mixture from Reaction B of Protocol 1.

  • DCM, Ethyl Acetate, Hexanes for chromatography.

  • Silica gel for column chromatography.

Procedure:

  • Work-up:

    • After 24 hours, filter the reaction mixture from Reaction B to remove the precipitated DCU.[7]

    • Wash the filtrate with 1 M HCl to remove any unreacted amine traces, then with saturated NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Collect fractions corresponding to the unreacted starting materials, the desired ester, and the less polar N-acylurea byproduct.

  • Characterization:

    • Analyze the isolated byproduct using:

      • ¹H and ¹³C NMR: To confirm the structure, showing signals for both the acyl group and the dicyclohexylurea moiety.

      • FT-IR: To identify the characteristic C=O stretching frequencies of the urea and amide functionalities.

      • Mass Spectrometry: To confirm the molecular weight of the rearranged product.

Causality: The successful isolation and characterization of this specific byproduct provides compelling evidence for the competing, non-productive pathway that DMAP is proposed to circumvent.[3] Without DMAP, the O-acylisourea intermediate has a longer lifetime, allowing the slower 1,3-rearrangement to occur.

Pillar 3: Comparative Analysis with Alternative Reagents

A full validation of a method's utility requires benchmarking it against established alternatives. The choice of esterification or amidation reagent is dictated by factors like substrate sensitivity, steric hindrance, cost, and safety.

Reagent/MethodActivating AgentTypical ConditionsKey AdvantagesKey Disadvantages
Steglich Esterification DCC, EDC, DIC[1][5]DMAP (cat.), DCM or MeCN, 0 °C to RT[2][4]Very mild, high yields, good for acid-sensitive and sterically hindered substrates.[3][5]DCC can cause allergies; DCU byproduct can be difficult to remove completely; potential for epimerization.[5][8]
Fischer Esterification Strong Acid (H₂SO₄, TsOH)Excess alcohol (as solvent), refluxInexpensive, simple, good for simple alcohols.[9][10]Harsh acidic conditions, not suitable for sensitive substrates; equilibrium reaction requires driving to completion.[5][10]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAP (stoich.), Et₃N, Toluene, RTExcellent for macrolactonization and sterically demanding esters.[5][11]Requires formation of a mixed anhydride; reagents can be moisture-sensitive.
HATU/HOBt Amidation HATU, HOBtDIPEA, DMF or NMP, RTFast, high-yielding, low racemization, particularly for peptides.[12][13]Reagents are more expensive; byproducts are water-soluble but require extraction.[12]
Acid Chloride Formation SOCl₂, (COCl)₂DCM or neat, RT to refluxHighly reactive intermediate, drives reaction to completion.[9][14]Two-step process; generates corrosive HCl; not suitable for acid-labile molecules.[15]
Protocol 3: Comparative Synthesis of Benzyl 4-Phenylbutyrate

Objective: To objectively compare the yield, reaction time, and purification ease of the Steglich esterification with Fischer and Acid Chloride methods for a standard transformation.

Materials:

  • 4-Phenylbutyric acid

  • Benzyl alcohol

  • Steglich: DCC, DMAP, DCM

  • Fischer: H₂SO₄ (catalytic)

  • Acid Chloride: Oxalyl chloride, DMF (catalytic), Triethylamine (Et₃N), DCM

Procedure (A) - Steglich:

  • Follow Protocol 1, Reaction A. Record time to completion by TLC. Isolate product and calculate yield after filtration and chromatography.

Procedure (B) - Fischer:

  • To a flask containing 4-phenylbutyric acid (1 mmol), add a large excess of benzyl alcohol (e.g., 10 mL, ~100 equiv).

  • Add 2-3 drops of concentrated H₂SO₄.

  • Heat the mixture to reflux (under N₂) and monitor by TLC. A Dean-Stark trap can be used to remove water.[10]

  • Upon completion, cool the mixture, dilute with ethyl acetate, wash extensively with NaHCO₃ solution and brine, dry, and concentrate. Purify by chromatography to remove excess alcohol. Calculate yield.

Procedure (C) - Acid Chloride:

  • Step 1 (Acid Chloride Formation): Dissolve 4-phenylbutyric acid (1 mmol) in DCM (5 mL). Add 1 drop of DMF. Add oxalyl chloride (1.2 mmol) dropwise at 0 °C. Stir at RT for 1 hour. Concentrate under vacuum to remove excess reagent.

  • Step 2 (Esterification): Dissolve the crude acid chloride in fresh DCM (10 mL). At 0 °C, add benzyl alcohol (1.1 mmol) followed by Et₃N (1.5 mmol). Stir at RT and monitor by TLC.

  • Upon completion, wash with 1 M HCl, NaHCO₃, and brine. Dry, concentrate, and purify by chromatography. Calculate overall yield.

Analysis and Causality: This head-to-head comparison provides quantitative data on performance. The Steglich method is expected to provide a high yield under mild conditions, with the primary purification challenge being the removal of DCU. The Fischer method, while simple, will require harsh conditions and an efficient way to shift the equilibrium. The acid chloride method will likely give a high yield but requires an extra synthetic step and careful handling of corrosive reagents. This data allows a researcher to make an informed, evidence-based decision for their specific synthetic problem.

Conclusion

Validating the mechanism of a named reaction like the Steglich esterification is more than an academic exercise. It is a critical process that builds trustworthiness and predictive power for the synthetic chemist. Through carefully designed experiments focusing on reaction kinetics and byproduct identification, we can generate clear, defensible evidence for the pivotal role of DMAP in both accelerating the desired transformation and suppressing unwanted side reactions. Furthermore, by objectively benchmarking the method against alternatives, we can define its ideal application space. This rigorous, evidence-based approach embodies the principles of a senior application scientist, transforming a literature procedure into a reliable and well-understood tool for modern chemical synthesis.

References

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  • Fisher Scientific. Amide Synthesis.
  • NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. Coupling Reagents.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
  • Master Organic Chemistry.
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A Comparative Guide to Byproducts in Peptide Coupling Methods: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Consequences of Peptide Bond Formation

In the pursuit of synthesizing peptides with high fidelity and yield, the choice of coupling reagent is a critical determinant of success. While the primary goal is the efficient formation of an amide bond, the reality of the underlying chemistry is that a parallel landscape of potential side reactions exists. These side reactions generate a spectrum of byproducts that can complicate purification, reduce the yield of the target peptide, and in some cases, compromise the biological activity of the final product.[1][2] For researchers, scientists, and drug development professionals, understanding the nature and prevalence of these byproducts is not merely an academic exercise; it is a cornerstone of robust process development and quality control.

This guide provides an in-depth comparative study of the byproducts generated by different classes of peptide coupling reagents. Moving beyond a simple catalog of methods, we will delve into the mechanistic origins of these side products, offering a causal explanation for why certain reagents are prone to specific impurities. This understanding is paramount for making informed decisions in the laboratory, troubleshooting problematic syntheses, and ultimately, ensuring the integrity of your research. We will present a logical framework for comparing these methods, supported by experimental data and culminating in a detailed protocol for conducting your own comparative analysis.

The Mechanistic Landscape of Byproduct Formation

The generation of byproducts in peptide synthesis is intrinsically linked to the mechanism of carboxylic acid activation. Each class of coupling reagent creates a unique activated intermediate, which, while poised to react with the desired amine, can also be diverted down alternative reactive pathways.

Carbodiimides (DCC, DIC, EDC): The Challenge of the O-Acylisourea Intermediate

Carbodiimides are a foundational class of coupling reagents that function by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] While effective, this intermediate is a critical branching point for byproduct formation.

  • N-Acylurea Formation: The O-acylisourea can undergo an intramolecular O-to-N acyl transfer, resulting in the formation of a stable and unreactive N-acylurea.[3] This byproduct represents a dead end for the activated amino acid, leading to reduced yield. The rate of this rearrangement is influenced by factors such as solvent and temperature, with lower temperatures generally recommended to minimize its formation.[3]

  • Racemization: The potent activation provided by the O-acylisourea intermediate can facilitate the deprotonation of the α-carbon of the activated amino acid. This can lead to the formation of a 5(4H)-oxazolone (azlactone), a planar intermediate that readily racemizes.[1] Subsequent reaction of the oxazolone with the amine component will yield a mixture of D- and L-peptides, a critical impurity for biologically active molecules. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is a standard practice to suppress racemization by rapidly converting the O-acylisourea to a less reactive active ester, which is less prone to oxazolone formation.[1][3]

  • Insoluble Urea Byproducts: A practical challenge with reagents like N,N'-dicyclohexylcarbodiimide (DCC) is the formation of the byproduct dicyclohexylurea (DCU), which is insoluble in many common organic solvents.[3] This can complicate purification, particularly in solid-phase peptide synthesis (SPPS). N,N'-Diisopropylcarbodiimide (DIC) is often preferred in SPPS as its corresponding urea is more soluble.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is favored for aqueous-phase couplings as its urea byproduct is water-soluble and easily removed by extraction.[4]

Byproduct pathways for carbodiimide coupling.
Onium Salts: Phosphonium vs. Aminium/Uronium Reagents

Onium salts, which include phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) types, are generally more efficient and lead to less racemization than carbodiimides alone.[3] They function by forming active esters in situ, but their distinct chemistries give rise to different byproduct profiles.

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) activates carboxylic acids to form HOBt active esters. A key advantage of phosphonium salts is that they do not possess a reactive moiety that can directly modify the N-terminus of the peptide chain.[5] The primary byproduct, tripyrrolidinophosphine oxide, is generally water-soluble, facilitating its removal. While racemization is significantly lower compared to carbodiimide-only methods, it can still occur, particularly with sensitive amino acids.

  • Aminium/Uronium Salts (e.g., HBTU, HATU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient. However, their aminium/guanidinium structure presents a unique side reaction pathway.

    • Guanidinylation: The aminium salt itself can react with the free N-terminal amine of the growing peptide chain. This results in the formation of a stable guanidinium group, which caps the peptide and prevents further elongation.[5] This side reaction is more prevalent when the coupling reaction is slow or when an excess of the coupling reagent is used.[5] This makes phosphonium reagents a safer choice for particularly difficult or slow couplings.[5]

Onium_Salt_Byproducts cluster_0 Aminium/Uronium Salt (e.g., HBTU) cluster_1 General Onium Salt Pathway Aminium Aminium Salt Guanidinylated_Peptide Guanidinylated Peptide (Chain Termination Byproduct) Aminium->Guanidinylated_Peptide Side Reaction Peptide_Amine Peptide N-terminus (R-NH2) Peptide_Amine->Guanidinylated_Peptide Carboxylic_Acid R'-COOH Active_Ester Active Ester (OBt or OAt) Carboxylic_Acid->Active_Ester + Onium Salt Onium_Salt Onium Salt (PyBOP, HBTU) Desired_Peptide Desired Peptide Active_Ester->Desired_Peptide + R-NH2

Key byproduct pathway for aminium/uronium salts.

Comparative Data on Byproduct Formation

Objectively comparing coupling reagents requires quantitative data. While the extent of side reactions is highly sequence- and condition-dependent, the following table summarizes representative data from the literature to guide reagent selection.

Coupling MethodPrimary Byproduct(s)Typical Extent of RacemizationNotes
DCC/DIC N-Acylurea, Insoluble/Soluble UreaCan be significant without additivesThe use of additives like HOBt or Oxyma is crucial to suppress racemization.[1][3]
EDC/HOBt Water-soluble Urea, N-AcylureaLow with HOBtN-acylurea formation can still reduce yield, especially with sterically hindered couplings.[6]
PyBOP Phosphine Oxide derivativesGenerally lowA safer alternative to HBTU/HATU regarding N-terminal modification, especially for slow couplings.[5]
HBTU Guanidinylated PeptidesLowRisk of chain termination by guanidinylation, particularly if used in excess or with slow couplings.[5]
HATU Guanidinylated PeptidesVery lowGenerally considered one of the most efficient reagents for suppressing racemization due to the electronic properties of the HOAt leaving group.[7]
COMU Morpholine-based UreaVery lowA newer generation uronium salt with an Oxyma leaving group, designed for high efficiency and safety (non-explosive byproducts).[8][9]

Note: The extent of side reactions can vary significantly based on the specific amino acids being coupled, solvent, temperature, and reaction time. This table is intended as a general guide.

Experimental Protocol: A Self-Validating Comparative Analysis of Coupling Reagents

To provide a robust internal benchmark for your specific peptide of interest, a standardized comparative experiment is invaluable. The following protocol is designed to be a self-validating system for comparing the byproduct profiles of different coupling reagents in SPPS.

Objective:

To quantitatively compare the purity of a model peptide and the prevalence of key byproducts (e.g., racemization, deletion sequences) when synthesized using three different coupling reagents: DIC/Oxyma, HBTU, and PyBOP.

Materials:
  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling Reagents: DIC, HBTU, PyBOP

  • Additive: OxymaPure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM) of peptide synthesis grade

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Analytical HPLC-MS system with a C18 column

  • Chiral HPLC column or GC-MS with a chiral column for racemization analysis

Experimental Workflow:

Experimental_Workflow start Start: 3 Aliquots of Resin synthesis Parallel Solid-Phase Peptide Synthesis (SPPS) start->synthesis reagent1 Reagent 1: DIC/Oxyma synthesis->reagent1 reagent2 Reagent 2: HBTU synthesis->reagent2 reagent3 Reagent 3: PyBOP synthesis->reagent3 cleavage Cleavage and Deprotection reagent1->cleavage reagent2->cleavage reagent3->cleavage purification Crude Peptide Precipitation cleavage->purification analysis Analysis purification->analysis hplc_ms RP-HPLC-MS Analysis (Purity & Impurity Profile) analysis->hplc_ms chiral_analysis Chiral Analysis (Racemization) analysis->chiral_analysis data_comp Data Comparison and Reporting hplc_ms->data_comp chiral_analysis->data_comp

Workflow for the comparative study.
Step-by-Step Methodology:
  • Resin Preparation: Swell three equal portions of Fmoc-Rink Amide resin in DMF in separate reaction vessels for 30 minutes.

  • Fmoc Deprotection (Identical for all three syntheses):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (The Variable Step):

    • For Vessel 1 (DIC/Oxyma):

      • In a separate tube, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure (3 eq.) in DMF.

      • Add this solution to the resin, followed by DIC (3 eq.).

      • Allow the reaction to proceed for 1-2 hours at room temperature.

    • For Vessel 2 (HBTU):

      • In a separate tube, dissolve the Fmoc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.

      • Add DIPEA (6 eq.) to this solution for pre-activation (1-2 minutes).

      • Add the activated solution to the resin and allow the reaction to proceed for 1-2 hours.

    • For Vessel 3 (PyBOP):

      • In a separate tube, dissolve the Fmoc-amino acid (3 eq.) and PyBOP (2.9 eq.) in DMF.

      • Add DIPEA (6 eq.) to this solution for pre-activation (1-2 minutes).

      • Add the activated solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring and Washing: After the coupling time, perform a Kaiser test on a small sample of beads from each vessel to check for completion. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in your target peptide sequence, ensuring identical conditions other than the coupling reagents.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Treat each resin sample with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation and Work-up: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellets under vacuum.

  • Analysis:

    • Purity and Impurity Profiling (RP-HPLC-MS):

      • Prepare solutions of each crude peptide at 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

      • Inject equal amounts onto a C18 RP-HPLC column coupled to a mass spectrometer.

      • Use a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes).

      • Integrate the peak areas from the UV chromatogram (at ~214 nm) to determine the purity of the target peptide.

      • Analyze the mass spectra to identify the masses of impurity peaks, looking for expected byproducts such as deletion sequences (target mass - amino acid residue mass) or capped sequences (e.g., guanidinylated peptide for the HBTU sample).

    • Racemization Analysis (Chiral Chromatography):

      • Hydrolyze a small amount of each crude peptide in 6M HCl at 110°C for 24 hours.

      • Analyze the resulting amino acid mixture using a chiral HPLC column or by GC-MS after appropriate derivatization.[10][11]

      • Quantify the percentage of the D-isomer for each chiral amino acid in the sequence.

Conclusion and Recommendations

The choice of a peptide coupling reagent is a multi-faceted decision that requires a balance between efficiency, cost, and the desired purity of the final product. There is no single "best" reagent for all applications.

  • For routine, non-challenging syntheses, carbodiimides with additives like DIC/Oxyma offer a cost-effective solution, provided that reaction conditions are optimized to minimize N-acylurea formation.

  • For complex sequences, long peptides, or syntheses prone to aggregation where slow coupling kinetics are anticipated, phosphonium salts like PyBOP are an excellent choice due to the absence of the guanidinylation side reaction.[5]

  • For syntheses where speed and the highest possible suppression of racemization are paramount, aminium salts like HATU and the newer generation COMU are often the reagents of choice.[7][8] However, the potential for guanidinylation with HATU must be considered and mitigated by avoiding a large excess of the reagent.

Ultimately, the most reliable path to high-quality synthetic peptides lies in a deep understanding of the chemical principles at play. By recognizing the mechanistic origins of byproducts, researchers can proactively select the most appropriate coupling method for their specific challenge. Furthermore, by implementing rigorous, comparative analytical protocols, laboratories can validate their choices and ensure the highest standards of scientific integrity and product quality.

References

  • Waters Corporation. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]

  • Waters Corporation. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • LabRulez LCMS. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 786-802.
  • Rehman, M. M. U., Jabeen, A., & Mariya, M. (2023). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 13(1), 1-10.
  • Han, Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(8), 488-493.
  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-123.
  • ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]

  • Singh, J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152618.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. This guide provides essential, field-proven safety and handling protocols for 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide (CAS RN: 54714-11-3). This compound, a valuable reagent in organic synthesis, particularly for peptide coupling and esterification, requires meticulous handling due to its identified hazards.[1][2] Adherence to these protocols is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is a solid, typically appearing as a light yellow to orange powder, and is known to be moisture-sensitive.[2][3][4] The primary risks associated with this chemical are clearly defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classifications:

  • H315: Causes skin irritation. [1][2][4]

  • H319: Causes serious eye irritation. [1][2][4]

  • H335: May cause respiratory irritation. [1][2][4]

The signal word for this compound is "Warning." [2][3][4] These classifications mandate the use of specific personal protective equipment (PPE) and engineering controls to mitigate exposure risks. The powdered nature of the solid increases the risk of inadvertent inhalation and contamination of surfaces, necessitating careful handling to prevent dust formation.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical. The selection of appropriate barriers is the first line of defense against the irritant properties of this compound. All personnel must be trained on the proper use, removal, and disposal of PPE to prevent cross-contamination.[6][7]

Table 1: Required PPE for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport within Lab Chemical Splash GogglesNitrile GlovesLab CoatNot Required
Weighing Solid Compound Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab CoatRequired (N95/FFP2 minimum or within a fume hood)
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronWork within a certified chemical fume hood
Spill Cleanup & Waste Disposal Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronN95/FFP2 Respirator (minimum)
Eye and Face Protection

Due to the "serious eye irritation" hazard, standard safety glasses are insufficient.[1][4]

  • Chemical Splash Goggles: Must be worn at all times when handling the compound in solid or solution form.

  • Face Shield: A full-face shield must be worn over chemical splash goggles when weighing the powder or handling solutions, providing a secondary barrier against splashes and airborne particles.[8][9]

Hand Protection

The "skin irritation" classification necessitates robust hand protection.[1][4]

  • Nitrile Gloves: These provide adequate protection against incidental contact. Always inspect gloves for tears or punctures before use.[6]

  • Glove Technique: When handling the solid, consider double-gloving. Remove and replace gloves immediately if they become contaminated. Never wear gloves outside the laboratory area to prevent the contamination of common surfaces like doorknobs or keyboards.[5][8] Wash hands thoroughly with soap and water after removing gloves.[7][8]

Body Protection
  • Laboratory Coat: A fully buttoned lab coat must be worn to protect skin and personal clothing.[6]

  • Chemical-Resistant Apron: Recommended when handling larger quantities or preparing solutions where the risk of splashes is higher.

Respiratory Protection

The risk of respiratory irritation from inhaling the fine powder is significant.[1][4]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to handle the solid compound within a certified chemical fume hood.[5][10]

  • Respirator Use: If a fume hood is not available for a specific task involving the solid, a properly fitted N95 or FFP2 respirator is the minimum requirement.[4][11]

Operational Plan: A Step-by-Step Handling Workflow

This protocol details the standard procedure for weighing the solid compound and preparing a solution. The causality behind these steps is to minimize dust generation and prevent exposure.

Preparation and Setup
  • Designate a Work Area: Cordon off and label a specific area within a chemical fume hood for the procedure.

  • Assemble Materials: Gather the chemical container, spatulas, weigh paper or boat, secondary containment tray, appropriate glassware, and solvent.

  • Don PPE: Put on all required PPE as specified in Table 1 (lab coat, double nitrile gloves, chemical splash goggles, and face shield).

Weighing and Transfer (Inside Fume Hood)
  • Minimize Airflow Disruption: Keep the fume hood sash at the lowest practical height.

  • Open Container Carefully: Slowly open the container of this compound, pointing it away from your face.

  • Transfer Gently: Use a clean spatula to carefully transfer the desired amount of powder onto the weigh paper. Avoid tapping or dropping the powder, which can create dust.

  • Close Primary Container: Securely close the main chemical container immediately after dispensing.

  • Transfer to Glassware: Carefully add the weighed powder to the designated flask or beaker.

Solution Preparation (Inside Fume Hood)
  • Add Solvent Slowly: Using a funnel if necessary, slowly add the solvent (e.g., THF, CH2Cl2) to the glassware containing the powder.[2][6]

  • Ensure Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved.

Decontamination and Cleanup
  • Clean Equipment: Decontaminate the spatula and any non-disposable equipment with an appropriate solvent. Collect this cleaning solvent as hazardous waste.

  • Dispose of Consumables: Place the used weigh paper, outer gloves, and any contaminated wipes into a designated solid hazardous waste container.[12]

  • Wipe Down Surfaces: Thoroughly wipe down the designated work area within the fume hood with a suitable solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid self-contamination.

  • Wash Hands: Immediately wash hands with soap and water.[8]

Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_ppe Don full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) weigh Weigh Solid Compound (Minimize Dust) prep_ppe->weigh Proceed to Handling prep_area Designate & Prepare Work Area in Fume Hood dissolve Prepare Solution (Add Solvent Slowly) weigh->dissolve dispose_consumables Dispose of Contaminated Consumables as Waste dissolve->dispose_consumables Proceed to Cleanup decontaminate Decontaminate Workspace & Equipment dispose_consumables->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safely Handling the Compound.

Logistical Plan: Emergencies and Disposal

Emergency and First Aid Procedures

Immediate and correct action is vital in the event of an exposure.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing.[3] If skin irritation occurs or persists, seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][4] If you feel unwell, call a poison center or doctor.[4]

  • Minor Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a labeled hazardous waste container. Clean the spill area thoroughly.

Waste Disposal Plan

All waste generated from handling this chemical must be treated as hazardous waste and disposed of according to institutional and local regulations.[13][14][15]

  • Unused/Expired Chemical: Keep the chemical in its original, tightly sealed container. Label it clearly as "Hazardous Waste" with the full chemical name.[12][13]

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12][15] Double-bagging in clear plastic bags is often a good practice to allow for visual inspection by environmental health and safety personnel.[12]

  • Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent (one in which the compound is soluble, like acetone or methylene chloride).[15][16] The rinsate must be collected and disposed of as liquid hazardous waste.[15][16] After triple-rinsing, deface the original label, and the container may be disposed of as regular lab glass or plastic, pending institutional policy.[16]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability—ensuring that your pursuit of scientific advancement is conducted with the utmost care and responsibility.

References

  • UC San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Environmental Health & Safety. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Starshinechemical. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Environmental Health and Safety. Retrieved from [Link]

  • Spark Solutions. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]

  • University of Iowa. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
Reactant of Route 2
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.